Sulfasalazine
説明
特性
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXYHBECQHGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Record name | SALICYLAZOSULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021256 | |
| Record name | Sulfasalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic. | |
| Record name | SALICYLAZOSULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Practically insoluble in water, Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides | |
| Record name | SALICYLAZOSULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfasalazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute, brownish-yellow crystals, Light brownish yellow to bright yellow fine powder | |
CAS No. |
599-79-1 | |
| Record name | SALICYLAZOSULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfasalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfasalazine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfasalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfasalazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfasalazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfasalazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfasalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salazosulfapyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFASALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XC8GUZ6CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfasalazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
464 to 473 °F (decomposes) (NTP, 1992), 220 °C (decomposes) | |
| Record name | SALICYLAZOSULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfasalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfasalazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Immunomodulatory Roles of Sulfasalazine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Sulfasalazine (SSZ) is a cornerstone therapy for inflammatory conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[1][2] Structurally, it is a prodrug composed of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1][3] While the clinical efficacy of SSZ is well-established, a nuanced understanding of its mechanism requires dissecting the distinct immunomodulatory roles of the parent molecule and its primary metabolites. This technical guide provides an in-depth analysis of these roles, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling pathways involved. It is now understood that the parent drug, its metabolites, and the resulting alterations to the gut microbiome all contribute to the therapeutic effect.[1]
Metabolism of this compound
Upon oral administration, less than 15% of the this compound dose is absorbed as the intact parent drug in the small intestine.[3] The majority of the drug reaches the colon, where resident gut bacteria cleave the azo bond, releasing sulfapyridine and 5-aminosalicylic acid.[1][3] Sulfapyridine is readily absorbed from the colon and is believed to be responsible for many of the systemic immunomodulatory effects observed in rheumatoid arthritis.[1] Conversely, 5-ASA is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa, making it the primary therapeutic moiety for ulcerative colitis.[1][2]
Core Immunomodulatory Mechanisms
The anti-inflammatory and immunomodulatory effects of this compound therapy are multifaceted, involving distinct actions of the parent drug and each metabolite on various signaling pathways.
This compound (Parent Drug): Inhibition of NF-κB Signaling
A primary mechanism for this compound's systemic effects is the potent and specific inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-8.[3][5]
Studies have shown that this compound directly inhibits IκB kinase alpha (IKK-α) and IκB kinase beta (IKK-β) by antagonizing ATP binding.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of inflammatory genes.[4] This mechanism contributes significantly to its therapeutic effects in diseases like ulcerative colitis and RA.[5][6]
Importantly, several studies have demonstrated that the metabolites, 5-ASA and sulfapyridine, do not inhibit NF-κB activation at comparable concentrations, highlighting this as a specific action of the intact this compound molecule.[4][6][7][8]
Sulfapyridine (SP): Systemic Immunomodulation
Sulfapyridine is largely responsible for the systemic effects seen in rheumatoid arthritis. Its mechanisms include:
-
Inhibition of B-Cell Function: this compound and its sulfapyridine moiety have been shown to inhibit B-cell function and suppress the production of IgM and IgG.[3] In patients with RA, sulfapyridine directly inhibits B-cell hyperactivity, which may contribute to its therapeutic effectiveness.[9]
-
Chemokine Secretion Inhibition: Sulfapyridine can inhibit the secretion of inflammatory chemokines such as interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1.[3]
5-Aminosalicylic Acid (5-ASA): Local Anti-Inflammatory Action
5-ASA (also known as mesalamine) acts topically on the intestinal mucosa. Its primary mechanisms are distinct from the parent drug:
-
Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, which are key inflammatory mediators in the gut.[1][2]
-
PPAR-γ Activation: Evidence suggests that 5-ASA activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in controlling inflammation and cell proliferation in colon epithelial cells. This activation contributes to its anti-inflammatory effects in IBD.
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA is also known to scavenge free radicals, which can reduce oxidative stress and subsequent tissue damage in the intestinal mucosa.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative findings on the immunomodulatory effects of this compound and its metabolites from various in-vitro and in-vivo studies.
Table 1: Effects on NF-κB Activation and T-Lymphocytes
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| This compound | κB-dependent Transcription | RBL5 T-cells | ~0.625 mM | IC₅₀ for inhibition | [7] |
| This compound | T-lymphocyte Apoptosis | RBL5 T-cells | 2.5 mM (4h) | 50% apoptotic cells | [8] |
| 5-ASA | NF-κB Activation | T-lymphocytes | up to 5.0 mM | No inhibition | [8] |
| Sulfapyridine | NF-κB Activation | T-lymphocytes | up to 5.0 mM | No inhibition | [8] |
| This compound | NF-κB Activation | SW620 colon cells | 0.5 - 1.0 mM | Half-maximal inhibition | [4] |
Table 2: Effects on B-Lymphocyte Function and Cytokine Production
| Compound | Assay | Cell Type | Concentration | Result | Citation |
| This compound | PWM-induced Ig Synthesis | Human PBM | 10-25 µg/ml | Dose-dependent depression | [11] |
| This compound | Phagocytosis & IL-8 Excretion | Human PMN | 25-100 µM | Dose-dependent inhibition | [12] |
| 5-ASA | PWM-induced Ig Synthesis | Human PBM | Not specified | Not inhibitory | [11] |
| Sulfapyridine | PWM-induced Ig Synthesis | Human PBM | Not specified | Not inhibitory | [11] |
| This compound | IL-1β Production (NLRP3) | Human PBMCs | Not specified | Significant decrease | [13] |
| This compound | Pro-inflammatory Markers (MMP3, IL-6, IL-1β) | FLSs | Not specified | Down-regulation | [14] |
| This compound | Serum IgA and IgG levels | RA Patients | Not specified | Significant decrease | [15] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the immunomodulatory effects of this compound and its metabolites.
Protocol: NF-κB Activation Assay via Western Blot
This protocol assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., Jurkat T-cells, SW620 colon cells) to 70-80% confluency. Pre-incubate cells with desired concentrations of this compound, 5-ASA, or sulfapyridine for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10-20 ng/mL) for 15-30 minutes. Include an unstimulated control group.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a cytoplasmic extraction buffer.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse using a nuclear extraction buffer. The resulting supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Use loading controls like β-actin (cytoplasmic) and Lamin B1 (nuclear).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity using densitometry. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation. The inhibitory effect of the compounds will be observed as a retention of p65 in the cytoplasm.
Protocol: Cytokine Production Measurement via ELISA
This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify cytokine levels (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[16][17]
Methodology:
-
Plate Coating: Dilute a capture antibody specific for the target cytokine in a coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards (serially diluted recombinant cytokine) and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Incubate at room temperature until color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Interpolate the cytokine concentrations in the samples from this curve.[16][18]
Protocol: Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing a functional assessment of the cell-mediated immune response.[19][20][21]
Methodology ([³H]-Thymidine Incorporation):
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend PBMCs in complete culture medium and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Treatment and Stimulation: Add various concentrations of this compound or its metabolites to the wells. Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA), anti-CD3) or a specific antigen.[21][22] Include unstimulated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. During proliferation, the radioactive thymidine will be incorporated into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Analysis: Proliferation is proportional to the amount of [³H]-thymidine incorporated. Calculate the stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells) and assess the inhibitory effect of the tested compounds.
Conclusion
The immunomodulatory profile of this compound is complex and cannot be attributed to a single molecule or mechanism. This guide delineates the distinct roles of the parent drug and its primary metabolites, sulfapyridine and 5-aminosalicylic acid.
-
This compound (Parent Drug): Acts systemically as a potent inhibitor of the NF-κB pathway by directly targeting the IKK complex. This is a key mechanism that its metabolites do not share.
-
Sulfapyridine: Exerts systemic effects, particularly in RA, by inhibiting B-cell function and chemokine secretion.
-
5-Aminosalicylic Acid: Acts locally within the colon, primarily through inhibition of the COX/LOX pathways and activation of PPAR-γ, making it highly effective for IBD.
For researchers and drug development professionals, this distinction is critical. Targeting these pathways with greater specificity may lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of inflammatory and autoimmune disorders. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided, is essential for advancing research in this field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro immunomodulatory effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vitro immunomodulatory effects of this compound on human polymorphonuclear leukocytes, mononuclear cells, and cultured glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an Immunomodulator of the Inflammatory Process during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for differential effects of sulphasalazine on systemic and mucosal immunity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. h-h-c.com [h-h-c.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. thekingsleyclinic.com [thekingsleyclinic.com]
- 20. Lab13 [science.umd.edu]
- 21. hanc.info [hanc.info]
- 22. Proliferation assay | British Society for Immunology [immunology.org]
The Genesis of a Keystone Anti-Inflammatory: A Technical History of Sulfasalazine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), represents a remarkable journey of serendipitous discovery and subsequent scientific elucidation. Initially synthesized with a specific therapeutic rationale that later proved to be only partially correct, its enduring clinical success has paved the way for a deeper understanding of inflammatory pathways. This technical guide delves into the discovery, historical development, and mechanistic underpinnings of this compound, providing detailed experimental protocols, quantitative clinical data, and visualizations of its molecular interactions.
The Discovery and Pioneering Work of Nanna Svartz
This compound was first synthesized in the late 1930s by the Swedish physician and scientist, Dr. Nanna Svartz, at the Karolinska Institute.[1][2][3][4][5][6][7][8] Her work was driven by the prevailing theory that rheumatoid arthritis, then often termed "infective polyarthritis," had an infectious etiology.[9] Svartz hypothesized that a drug combining antimicrobial and anti-inflammatory properties would be effective. She ingeniously linked a sulfonamide antibiotic, sulfapyridine, with an anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), via an azo bond.[4][9] This molecular design was predicated on the idea that the compound would deliver both therapeutic moieties to the inflamed connective tissues. While the initial "infective agent" theory for RA did not hold, the clinical efficacy of this compound in treating the condition was undeniable, leading to its approval for medical use in the United States in 1950.[10]
Historical Therapeutic Development
Initially deployed for rheumatoid arthritis, the therapeutic applications of this compound expanded significantly. It was later observed to be highly effective in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][9] This discovery was pivotal, as it was eventually determined that the azo bond of this compound is cleaved by bacterial azoreductases in the colon, releasing the active moieties, sulfapyridine and 5-ASA.[4][9][10] This targeted release of 5-ASA in the colon proved to be the primary mechanism of action in IBD, with 5-ASA exerting a local anti-inflammatory effect on the colonic mucosa.[4][9] The sulfapyridine moiety, while contributing to some of the adverse effects, is also absorbed and believed to exert systemic immunomodulatory effects, which are relevant in the treatment of rheumatoid arthritis.[4][9]
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a two-step process involving a diazotization reaction followed by a coupling reaction. The following protocol is a composite of methodologies described in the chemical literature and patent filings.[2][11][12][13][14][15]
Step 1: Diazotization of Sulfapyridine
-
Dissolution: In a reaction vessel, dissolve sulfapyridine in an aqueous solution of hydrochloric acid. The molar ratio of hydrochloric acid to sulfapyridine is typically between 3:1 and 5:1.[11]
-
Cooling: Cool the solution to a temperature between 0°C and 5°C using an ice bath.[11]
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite to the sulfapyridine solution while maintaining the temperature between 0°C and 5°C. The molar ratio of sodium nitrite to sulfapyridine is approximately 1.06:1 to 1.14:1.[11]
-
Reaction Time: Allow the reaction to proceed for 15 to 30 minutes at this temperature to form the diazonium salt of sulfapyridine.[11]
Step 2: Coupling Reaction with Salicylic Acid
-
Preparation of Salicylate Solution: In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate.
-
Coupling: Slowly add the previously prepared diazonium salt solution to the sodium salicylate solution. The pH of the reaction mixture should be maintained between 10 and 11.[15] The temperature should be kept between 5°C and 10°C.[15]
-
Precipitation: The coupling reaction results in the formation of this compound as a yellow-orange precipitate.
-
Purification: The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.
Mechanism of Action: A Dual-Pronged Anti-Inflammatory Effect
The therapeutic effects of this compound are now understood to be mediated by its two primary metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine, as well as the parent molecule itself.
Inhibition of the NF-κB Signaling Pathway
This compound itself is a potent inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[1][3][10][16][17][18][19]
-
Mechanism: this compound inhibits the IκB kinase (IKK) complex.[1][17] By doing so, it prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][18] IκBα normally sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm. When IκBα is not degraded, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.[3][10][16][17]
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p [label="P-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR [color="#5F6368"]; TNFR -> IKK [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IkBa_NFkB -> IkBa_p [style=dashed, color="#5F6368"]; IkBa_p -> NFkB [label="Degradation of IκBα\n& Release of NF-κB", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> ProInflammatory_Genes [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; this compound -> IKK [label="Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; } .dot Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of Prostaglandin and Leukotriene Synthesis
The 5-ASA moiety of this compound is primarily responsible for the inhibition of arachidonic acid metabolism, which leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[20]
-
Mechanism: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20] This dual inhibition reduces the synthesis of prostaglandins (via COX) and leukotrienes (via LOX), which are key mediators of inflammation, pain, and fever.
// Nodes Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase (COX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Five_ASA [label="5-ASA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Membrane_Phospholipids -> Arachidonic_Acid [label="PLA2", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Arachidonic_Acid -> Prostaglandins [label="COX", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Arachidonic_Acid -> Leukotrienes [label="LOX", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Five_ASA -> COX [label="Inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; Five_ASA -> LOX [label="Inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; } .dot Caption: Inhibition of prostaglandin and leukotriene synthesis by 5-ASA.
Early Clinical Trial Data
The efficacy of this compound has been established through numerous clinical trials since its introduction. Below are summarized quantitative data from some of the early pivotal studies in both ulcerative colitis and rheumatoid arthritis.
Table 1: Summary of Early Clinical Trial Data for this compound in Ulcerative Colitis
| Study/Reference | Year | Study Design | No. of Patients | Treatment Group(s) | Duration | Key Outcomes |
| Dick et al. | 1964 | Double-blind, placebo-controlled | 64 | This compound (2g/day) vs. Placebo | 6 months | Relapse rate: 4 times higher in the placebo group.[21] |
| Azad Khan et al. | 1980 | Randomized, controlled | 32 | This compound (3g/day), Sulfapyridine (1.5g/day), 5-ASA suppositories (1.5g/day) | 6 weeks | Remission rate: this compound (64%), 5-ASA (86%), Sulfapyridine (14%).[4] |
| Sandberg-Gertzén et al. | 1986 | Double-blind | 37 | Olsalazine (2g/day) vs. This compound (3g/day) | - | Significant improvement in stool frequency, proportion of unformed stools, and presence of blood in both groups.[22] |
| Rao et al. | 1997 | Prospective | 110 | This compound (3g/day) | 6 weeks | Clinical remission rate: 71.8%; Endoscopic remission rate: 21.8%; Histological remission rate: 16.4%.[23] |
Table 2: Summary of Early Clinical Trial Data for this compound in Rheumatoid Arthritis
| Study/Reference | Year | Study Design | No. of Patients | Treatment Group(s) | Duration | Key Outcomes |
| McConkey et al. | 1980 | Open-label | 69 | This compound | 1 year | 59% of patients completed the study with significant improvement in clinical and laboratory indicators of disease activity.[24] |
| Pullar et al. | 1983 | Double-blind, placebo-controlled | 60 | This compound (3g/day) vs. Placebo | 15 weeks | Significant improvement in joint tenderness and swelling, morning stiffness, grip strength, and pain score with this compound.[25] |
| Australian Multicentre Clinical Trial Group | 1992 | Randomized, placebo-controlled | 105 | This compound vs. Placebo | 6 months | Significant improvement in Ritchie articular index, number of swollen and tender joints, and ESR in the this compound group.[6][19] |
| Hannonen et al. | 1993 | Double-blind, placebo-controlled | 80 | This compound vs. Placebo | 48 weeks | This compound was superior to placebo in reducing laboratory features of inflammation and clinical parameters of disease activity.[26][27] |
Conclusion
From its rational design based on an early 20th-century hypothesis to its current-day use as a fundamental therapy for chronic inflammatory diseases, the story of this compound is a testament to the value of clinical observation and subsequent mechanistic investigation. The work of Nanna Svartz laid the foundation for a class of drugs that have improved the lives of countless individuals. The continued study of this compound and its metabolites has not only refined our understanding of its therapeutic actions but has also provided valuable insights into the complex inflammatory cascades that drive diseases like ulcerative colitis and rheumatoid arthritis. This enduring legacy continues to inform the development of more targeted and effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of this compound and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in early rheumatoid arthritis. The Australian Multicentre Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanna Svartz (1890-1986) and the discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanna Svartz (1890-1986) and the discovery of this compound | Lund University Publications [lup.lub.lu.se]
- 9. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 10. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105348184A - Preparation method for this compound - Google Patents [patents.google.com]
- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN111303022A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. Preparation method of this compound - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 16. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. UpToDate 2018 [doctorabad.com]
- 21. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Olsalazine or sulphasalazine in first attacks of ulcerative colitis? A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characteristics and therapeutic efficacy of this compound in patients with mildly and moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Results of a clinical trial of this compound in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound in rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sulphasalazine: a review of 40 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound in early rheumatoid arthritis. A 48-week double-blind, prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Sulfasalazine for Laboratory Use
Introduction
Sulfasalazine is a well-established anti-inflammatory medication primarily used in the treatment of rheumatoid arthritis, ulcerative colitis, and Crohn's disease.[1][2] Structurally, it is a codrug that links sulfapyridine and 5-aminosalicylic acid (mesalazine) via an azo bond.[2][3] This bond is cleaved by intestinal bacteria, releasing the two active metabolites which exert their therapeutic effects locally in the colon.[2] For laboratory and research purposes, a reliable method for the synthesis and subsequent purification of this compound is essential. This guide provides a detailed overview of the common synthetic route and purification protocols for obtaining high-purity this compound.
Chemical Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with salicylic acid.[4][5][6]
Overall Reaction Scheme:
-
Diazotization: Sulfapyridine is treated with a nitrite source, typically sodium nitrite, in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt intermediate.
-
Azo Coupling: The in-situ generated diazonium salt is then coupled with salicylic acid in a basic aqueous solution to yield this compound.
Synthesis of Starting Material: Sulfapyridine
While sulfapyridine is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis.[7][8]
Experimental Protocol: Synthesis of Sulfapyridine [7][8]
-
Sulfamation Reaction: 2-aminopyridine and p-acetylaminobenzenesulfonyl chloride are reacted in an aqueous solution of potassium carbonate to produce N-(2-pyridinyl)-p-acetylaminobenzenesulfonamide.[8]
-
Hydrolysis: The intermediate from the previous step is hydrolyzed in a mixed solvent system (e.g., DMSO-water) with sodium hydroxide.[8]
-
Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate sulfapyridine.[8]
-
Purification: The crude sulfapyridine can be purified by recrystallization from an appropriate solvent.
Experimental Protocol: Synthesis of this compound
This protocol is based on the diazotization of sulfapyridine and subsequent coupling with salicylic acid.[4][8]
Step 1: Diazotization of Sulfapyridine
-
In a reaction vessel, dissolve sulfapyridine in an aqueous solution of hydrochloric acid. The molar ratio of hydrochloric acid to sulfapyridine can vary, but a 4:1 to 5:1 ratio is often used.[4]
-
Cool the solution to between 0°C and 5°C using an ice bath.[4]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the sulfapyridine solution while maintaining the temperature below 5°C. The molar ratio of sodium nitrite to sulfapyridine is typically around 1.05:1 to 1.10:1.[4]
-
Stir the reaction mixture vigorously for 15 to 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution.[4] This solution should be used immediately in the next step due to the instability of the diazonium salt.
Step 2: Azo Coupling with Salicylic Acid
-
In a separate reaction vessel, prepare a solution of salicylic acid in an aqueous sodium hydroxide solution. The molar ratio of salicylic acid to the initial sulfapyridine is typically between 1:1 and 1.5:1.[4][8]
-
Cool this alkaline solution to between 5°C and 10°C.[8]
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylic acid solution with constant stirring.
-
During the addition, maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of a sodium hydroxide solution.[4][8]
-
After the addition is complete, continue to stir the mixture at 5-10°C for 1 to 3 hours.[8] A yellow-orange to brown precipitate of crude this compound will form.
-
Isolate the crude this compound by vacuum filtration and wash the solid with cold water to remove excess salts.
Data Summary for this compound Synthesis
| Parameter | Step 1: Diazotization | Step 2: Azo Coupling |
| Reactants | Sulfapyridine, Sodium Nitrite, Hydrochloric Acid | Diazonium Salt, Salicylic Acid, Sodium Hydroxide |
| Molar Ratio (to Sulfapyridine) | NaNO₂: ~1.05-1.10, HCl: ~4-5 | Salicylic Acid: ~1.0-1.5, NaOH: adjusted for pH |
| Reaction Temperature | 0 - 5 °C[4] | 5 - 10 °C[8] |
| Reaction Time | 15 - 30 minutes[4] | 1 - 3 hours[8] |
| pH | Acidic | 10 - 11[4][8] |
| Typical Yield | - | 92.5% - 94.6% (crude)[4] |
| Purity (Post-Purification) | - | >99% (HPLC)[4] |
Purification of this compound
The crude this compound product often contains unreacted starting materials and by-products from side reactions.[9] Therefore, a robust purification step is necessary to achieve the high purity required for laboratory use. Recrystallization is the most common and effective method.
Experimental Protocol: Purification by Recrystallization
A common method involves dissolving the crude product in a basic solution and then re-precipitating the purified this compound by acidification.[10]
-
Dissolution: Suspend the crude this compound in a suitable solvent, such as dimethylformamide (DMF) or an aqueous solution.[10]
-
Basification: Add an inorganic base, such as sodium hydroxide, to the suspension with stirring until the this compound completely dissolves, forming the sodium salt.[10]
-
Decolorization (Optional): If the solution is highly colored, activated charcoal can be added and the mixture heated gently, followed by hot filtration to remove the charcoal.
-
Acidification/Precipitation: Cool the solution and slowly add an acid (e.g., hydrochloric acid or acetic acid) with stirring to re-precipitate the this compound.[10]
-
Isolation: Collect the purified this compound precipitate by vacuum filtration.
-
Washing: Wash the solid with hot water (e.g., 80-85°C) to remove residual impurities and salts.[10]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 75°C) to a constant weight.[10]
Another advanced purification technique is the Supercritical Antisolvent (SAS) process, which can be used to control particle size and crystal form.[1][11] In this method, this compound is dissolved in a solvent like tetrahydrofuran (THF), and supercritical CO₂ is used as an antisolvent to induce crystallization.[1]
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 4. CN105348184A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 9. Characterization of impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106279008A - A kind of purifying process of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Influence of Sulfasalazine on Gut Microbiome Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine (SASP), a cornerstone therapy for inflammatory bowel disease (IBD) and associated spondyloarthropathies, exerts a profound influence on the gut microbiome. This technical guide synthesizes current research to provide an in-depth understanding of how SASP modulates the composition and function of the intestinal microbiota. It has become evident that the clinical efficacy of this compound is not solely dependent on its direct anti-inflammatory properties but is intricately linked to its interaction with and metabolism by gut bacteria. This document details the microbial transformations of SASP, its impact on bacterial populations, and the subsequent effects on host-microbe signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation.
Introduction: The Gut Microbiome in Inflammatory Disease and this compound's Mechanism of Action
The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in health and disease. In inflammatory conditions such as IBD, dysbiosis—an imbalance in the microbial community—is a common feature, often characterized by a decrease in beneficial commensal bacteria and an increase in pro-inflammatory microbes.[1][2]
This compound is a prodrug that consists of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) linked by a diazo bond.[3][4] This bond protects the drug from absorption in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[5][6] In the colon, gut microbial azoreductases cleave the diazo bond, releasing the two active moieties, SP and 5-ASA.[3][4][7] While 5-ASA is believed to exert its anti-inflammatory effects locally on the colonic mucosa, sulfapyridine is absorbed and has been associated with some of the drug's systemic effects and side effects.[5][7] The therapeutic action of this compound is, therefore, critically dependent on this initial microbial metabolism.[8]
Quantitative Effects of this compound on Gut Microbiome Composition
Recent studies utilizing high-throughput sequencing have provided quantitative insights into the shifts in the gut microbial community following this compound administration. These changes are often associated with a restoration of a more balanced microbial state in the context of inflammatory disease models.
Human Studies
A key finding in patients with IBD-associated spondyloarthritis is that clinical response to this compound is associated with a distinct baseline gut microbiome profile.[3][9] Responders to the therapy have been found to have a gut microbiome enriched in Faecalibacterium prausnitzii and a greater capacity for butyrate production.[3][9][10]
| Taxon | Change in Responders vs. Non-Responders | Key Findings | Reference |
| Faecalibacterium prausnitzii | Enriched in responders | A key microbial marker for predicting SASP response.[3][9][11][12] | [3][9][11][12] |
| Butyrate-producing bacteria | Higher abundance in responders | Associated with increased fecal butyrate levels.[3][11] | [3][11] |
Animal Studies
Studies in animal models of colitis, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, have demonstrated this compound's ability to reverse dysbiosis.
| Phylum/Family/Genus | Change with SASP Treatment in Colitis Model | Key Findings | Reference |
| Firmicutes | Increased | SASP treatment helped restore the levels of this phylum towards that of the control group.[13][14] | [13][14] |
| Proteobacteria | Decreased | SASP treatment reduced the abundance of this pro-inflammatory phylum.[1][13][14][15] | [1][13][14][15] |
| Bacteroidetes | Decreased | Levels were reduced by SASP treatment in the colitis model.[13][14] | [13][14] |
| Lachnospiraceae (Blautia) | Increased | An increase in this short-chain fatty acid (SCFA)-producing family was observed.[1][14] | [1][14] |
| Lactococcus | Increased | An increase in this lactic acid-producing genus was noted.[1][14] | [1][14] |
| Enterococcus | Decreased | SASP treatment was associated with a reduction in this genus.[1][14] | [1][14] |
| Mycoplasma | Increased | A higher proportion was observed in the SASP-treated group, which may be linked to side effects.[1][13][15] | [1][13][15] |
| Opalescent-negative clostridia | Decreased | Early studies using culture-based methods noted a decrease.[16] | [16] |
| Enterobacteria | Decreased | A reduction in this family was observed in early studies.[16] | [16] |
| Total non-sporing anaerobes | Decreased | Culture-based studies showed a decrease in this broad group.[16] | [16] |
Signaling Pathways and Mechanisms of Action
The interaction between this compound and the gut microbiome extends beyond simple compositional changes, influencing microbial function and host-microbe signaling.
Microbial Metabolism of this compound
The initial and most critical step in this compound's mechanism is its metabolism by the gut microbiota.
Caption: Microbial metabolism of this compound in the colon.
Modulation of Butyrate Production
A significant mechanism by which this compound exerts its therapeutic effect is through the modulation of microbial butyrate production, particularly by Faecalibacterium prausnitzii.[3][9] Sulfapyridine, a metabolite of this compound, has been shown to promote the transcription of the butyrate synthesis gene (but) in F. prausnitzii.[3][10] This effect is suppressed by excess folate, suggesting an interplay with microbial folate metabolism.[3][10]
Caption: this compound's modulation of butyrate production by F. prausnitzii.
Experimental Protocols
The following are summaries of methodologies used in key studies investigating the effects of this compound on the gut microbiome.
TNBS-Induced Colitis Model in Rats
This model is frequently used to mimic Crohn's disease-like inflammation in animals.[1]
Caption: Workflow for TNBS-induced colitis studies.
-
Animal Model: Male Sprague-Dawley rats are typically used.[15]
-
Acclimatization: Animals are housed under standard conditions for a week prior to the experiment.
-
Group Allocation: Rats are randomly divided into control, model (TNBS-induced colitis), and SASP treatment groups.[15]
-
Colitis Induction: After fasting, rats are anesthetized, and a solution of TNBS in ethanol is administered intrarectally. The control group receives a saline-ethanol solution.[1][15]
-
This compound Administration: The SASP treatment group receives this compound orally, typically daily, for a specified period following colitis induction. The control and model groups receive saline.[15]
-
Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period for microbial analysis.[15]
-
Microbiome Analysis:
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using commercial kits.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against databases like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.
-
Gnotobiotic Mouse Model for Fecal Microbiota Transplantation
Gnotobiotic (germ-free) mice are invaluable for studying the direct effects of specific microbial communities.[3]
-
Animal Model: Germ-free C57BL/6 mice are maintained in sterile isolators.[3]
-
Fecal Microbiota Source: Fecal samples are obtained from human donors, for instance, from clinical trial participants who are classified as responders or non-responders to this compound.[3]
-
Colonization: Germ-free mice are colonized with the fecal microbiota from either responder or non-responder donors via oral gavage.[3]
-
Colitis Induction: After a period to allow for stable colonization, colitis can be induced, for example, by administering dextran sulfate sodium (DSS) in the drinking water.[3]
-
This compound Treatment: Mice are then treated with this compound or a vehicle control.[3]
-
Outcome Measures: Disease activity is monitored through weight loss, stool consistency, and markers of intestinal inflammation (e.g., fecal lipocalin). Fecal samples are collected for microbiome and metabolite (e.g., SCFA) analysis.[3]
-
Specific Bacterial Colonization: To test the role of a specific bacterium, gnotobiotic mice colonized with a non-responder microbiome can be further supplemented with a culture of a specific bacterial strain, such as F. prausnitzii, to assess if it can restore the therapeutic efficacy of this compound.[3][11]
Conclusion and Future Directions
The gut microbiome is a critical determinant of this compound's efficacy. The bi-directional relationship, where the drug requires microbial activation and, in turn, modulates the microbial community, highlights the importance of a personalized medicine approach. The presence of specific bacteria like Faecalibacterium prausnitzii and the capacity for butyrate production may serve as biomarkers to predict treatment response.[3][11][12]
Future research should focus on:
-
Identifying the full spectrum of microbial species and enzymes responsible for this compound metabolism.
-
Understanding the strain-level variations in key bacteria like F. prausnitzii that may influence therapeutic outcomes.
-
Investigating the potential of co-administering this compound with specific probiotics or prebiotics to enhance its efficacy in non-responders.
-
Further elucidating the impact of this compound on the gut metabolome beyond SCFAs.
By unraveling the intricate interplay between this compound and the gut microbiome, we can optimize its therapeutic use and develop novel strategies for the management of inflammatory diseases.
References
- 1. Frontiers | Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound [frontiersin.org]
- 2. The gut metagenomics and metabolomics signature in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insight into How an Old IBD Drug Works | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ankylosingspondylitisnews.com [ankylosingspondylitisnews.com]
- 12. academic.oup.com [academic.oup.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of sulphasalazine (Salazopyrin) on faecal flora in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulfasalazine in Inducing Ferroptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms by which the anti-inflammatory drug sulfasalazine (SAS) induces ferroptosis, a unique iron-dependent form of programmed cell death, in cancer cells. This document summarizes key quantitative data, details experimental protocols for studying this phenomenon, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action
This compound's primary mechanism for inducing ferroptosis lies in its ability to inhibit the system Xc- cystine/glutamate antiporter, a key component of which is the solute carrier family 7 member 11 (SLC7A11 or xCT).[1][2][3] This transporter is crucial for the uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][4] By blocking xCT, this compound leads to a cascade of events culminating in ferroptotic cell death.
The process unfolds as follows:
-
Inhibition of Cystine Uptake: this compound directly binds to and inhibits the function of the xCT transporter on the cancer cell membrane.[1][3]
-
Glutathione (GSH) Depletion: The reduced uptake of cystine limits the intracellular pool of cysteine, a rate-limiting amino acid for the synthesis of glutathione.[4][5] This leads to a significant decrease in intracellular GSH levels.[4][6]
-
Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH to neutralize lipid peroxides, thereby protecting cells from oxidative damage.[7] With depleted GSH levels, GPX4 activity is severely hampered.[7]
-
Lipid Peroxidation Accumulation: The inactivation of GPX4 results in the unchecked accumulation of lipid reactive oxygen species (ROS) and lipid peroxides within the cell membranes.[5][8]
-
Iron-Dependent Cell Death: This rampant lipid peroxidation, in an iron-dependent manner, leads to membrane damage, loss of integrity, and ultimately, a form of cell death known as ferroptosis.
Quantitative Data on this compound's Effects
The efficacy of this compound in inducing ferroptosis varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | ~200 | [1] |
| Pancreatic Cancer | PANC-1 | ~200 | [1] |
| Bladder Cancer | MBT-2V | ~300-400 | [6] |
| Small-Cell Lung Cancer | NCI H-69 | Not specified | [9] |
| Small-Cell Lung Cancer | NCI H-2496 | Not specified | [9] |
| KRAS-mutant Lung Adenocarcinoma | A549 | Varies | [2] |
| KRAS-mutant Lung Adenocarcinoma | H441 | Varies | [2] |
| Hepatocellular Carcinoma | CD133-positive cells | Varies | [10] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.
Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels
| Cancer Type | Cell Line | This compound Concentration (µM) | % Decrease in GSH (approx.) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | 200 | 70-80% | [1] |
| Pancreatic Cancer | PANC-1 | 200 | 70-80% | [1] |
| Bladder Cancer | MBT-2V | 300 | ~16% | [6] |
| Bladder Cancer | MBT-2V | 400 | ~54% | [6] |
| Endometrial Cancer | USPC-1 | 400 | Significant decrease | [11] |
| Head and Neck Squamous Cell Carcinoma | OSC19 | 400 | Significant decrease | [12] |
| Head and Neck Squamous Cell Carcinoma | HSC-4 | 400 | Significant decrease | [12] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cancer Type | Cell Line | This compound Concentration (µM) | Observation | Reference |
| Bladder Cancer | MBT-2V | 300-400 | Significant increase | [6] |
| Endometrial Cancer | USPC-1 | 400 (with Cisplatin) | Increased ROS levels | [11] |
| Prostate Cancer | (Cell lines not specified) | Varies (with Vitamin C) | Increased ROS accumulation | [5] |
| Head and Neck Squamous Cell Carcinoma | HSC-4 | 400 | Increased ROS | [12] |
| Hepatocellular Carcinoma | CD133-positive cells | Varies | Impaired ROS defense | [10] |
Signaling Pathways Modulating this compound-Induced Ferroptosis
Several signaling pathways have been identified to modulate the sensitivity of cancer cells to this compound-induced ferroptosis.
The Nrf2-SLC7A11-GPX4 Axis
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. In some cancers, Nrf2 is constitutively active, leading to the upregulation of its target genes, including SLC7A11. This provides a survival advantage by enhancing cystine uptake and GSH synthesis. Studies have shown that this compound can downregulate the expression of Nrf2, which in turn decreases the expression of SLC7A11 and GPX4, thereby promoting ferroptosis in osteosarcoma cells.[7]
The Role of p53
The tumor suppressor protein p53 has a dual role in regulating ferroptosis. Some studies suggest that p53 can promote ferroptosis by repressing the expression of SLC7A11. Conversely, other evidence indicates that p53 can inhibit ferroptosis by blocking the degradation of dipeptidyl-peptidase-4 (DPP4). Recent findings in rheumatoid arthritis fibroblast-like synoviocytes suggest that this compound-promoted ferroptosis is associated with an increase in p53.[13] The precise role of p53 in this compound-induced ferroptosis in cancer cells requires further investigation.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced ferroptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Caption: A typical experimental workflow for studying this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (SAS) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.[16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (SAS)
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[17][19]
-
Wash the cells twice with HBSS.[17]
-
Add fresh HBSS to the cells.
-
For fluorescence microscopy, visualize the cells immediately. The oxidized probe will fluoresce green (~510 nm), while the reduced probe will fluoresce red (~590 nm).[17]
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels.[16] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[18]
Western Blot Analysis for Ferroptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SLC7A11, anti-GPX4, anti-Nrf2, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.[20]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[20][21]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Conclusion
This compound represents a promising repurposed drug for cancer therapy due to its ability to induce ferroptosis in cancer cells. Its mechanism of action, centered on the inhibition of the xCT transporter and subsequent depletion of glutathione, offers a targeted approach to exploit a metabolic vulnerability in various cancer types. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer treatment and to develop novel therapeutic strategies based on the induction of ferroptosis.
References
- 1. Potential use of the anti-inflammatory drug, this compound, for targeted therapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sulphasalazine and its metabolites on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound could modulate the CD44v9‐xCT system and enhance cisplatin‐induced cytotoxic effects in metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of cisplatin cytotoxicity by sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates evading anticancer response of CD133-positive hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of the glutathione synthesis pathway on this compound-treated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dojindo.com [dojindo.com]
- 20. This compound induces ferroptosis in osteosarcomas by regulating Nrf2/SLC7A11/GPX4 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astaxanthin activated the SLC7A11/GPX4 pathway to inhibit ferroptosis and enhance autophagy, ameliorating dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Pharmacological Landscape of Sulfasalazine and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SASP) is a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[1][2] Structurally, it is a prodrug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine (SP) via an azo bond.[1] Following oral administration, the majority of this compound reaches the colon intact, where gut bacteria cleave this azo bond, releasing its two primary metabolites: 5-ASA and sulfapyridine.[1][3] This targeted delivery system is crucial to its therapeutic efficacy, particularly in IBD. While it was initially believed that 5-ASA was the sole active moiety, subsequent research has revealed a more complex pharmacological profile, with both the parent drug and its metabolites contributing to its overall therapeutic effects, albeit through different mechanisms and with distinct clinical implications. This technical guide provides an in-depth comparison of the pharmacological properties of this compound and its metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Metabolism of this compound
The metabolic journey of this compound is a key determinant of its pharmacological action. The process begins in the colon, where azoreductases produced by the gut microbiota catalyze the cleavage of the azo bond, liberating 5-ASA and sulfapyridine.
Comparative Pharmacological Properties
The distinct pharmacological profiles of this compound, 5-ASA, and sulfapyridine are central to their therapeutic applications and adverse effect profiles.
Mechanism of Action
This compound: The NF-κB Inhibitor
The intact this compound molecule possesses potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4] this compound has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[6] This action sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of inflammatory gene transcription.[4]
In contrast, the metabolites 5-ASA and sulfapyridine do not significantly inhibit NF-κB activation.[4][5][7] One study demonstrated that this compound inhibits κB-dependent transcription with an IC50 value of approximately 0.625 mM, whereas 5-ASA and sulfapyridine showed no inhibitory effect at concentrations up to 5.0 mM.[7]
5-Aminosalicylic Acid (5-ASA): The Local Anti-inflammatory
The primary therapeutic effect of 5-ASA is exerted locally within the colon, making it particularly effective for the treatment of ulcerative colitis.[3] Its mechanisms of action are multifactorial and include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced production of pro-inflammatory prostaglandins and leukotrienes.[8] 5-ASA is also known to scavenge reactive oxygen species and modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[8]
Sulfapyridine: The Systemic Immunomodulator
Sulfapyridine is well-absorbed from the colon and is believed to be the active moiety responsible for the therapeutic effects of this compound in rheumatoid arthritis.[9] It exerts systemic immunomodulatory and antibacterial effects.[10] While its exact mechanism in RA is not fully elucidated, it is thought to influence various immune cell functions.
Pharmacokinetics
The pharmacokinetic profiles of this compound and its metabolites are markedly different, which dictates their respective sites of action and potential for systemic side effects.
| Parameter | This compound (SASP) | Sulfapyridine (SP) | 5-Aminosalicylic Acid (5-ASA) |
| Oral Bioavailability | Poorly absorbed (10-30%)[1] | Almost completely absorbed from the colon[1] | Poorly absorbed from the colon[1] |
| Tmax (oral) | 3-5 hours[1] | ~13.67 hours[11] | Not detected in serum after oral SASP[1] |
| Elimination Half-life | 3-9 hours[1] | ~12.88 hours[11] | 0.5-1.5 hours (acetylated metabolite: 5-10 hours)[3] |
| Protein Binding | >99%[1] | ~50%[1] | ~43% |
| Primary Excretion | Feces (as metabolites)[1] | Urine (after hepatic metabolism)[1] | Feces[1] |
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Metabolites.
Experimental Protocols
In Vitro Assessment of NF-κB Inhibition
1. Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Line: Human embryonic kidney (HEK293) cells or a relevant cell line (e.g., colon cancer cell line SW620).
-
Protocol:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound, sulfapyridine, or 5-ASA for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Determine the IC50 value for each compound.
-
2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.
-
Protocol:
-
Culture cells (e.g., Jurkat T-cells) and treat with this compound, sulfapyridine, or 5-ASA, followed by stimulation with an NF-κB activator.
-
Isolate nuclear extracts from the treated cells.
-
Synthesize a double-stranded DNA probe containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Incubate the labeled probe with the nuclear extracts to allow for protein-DNA binding.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or other appropriate imaging techniques. A reduction in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.
-
Measurement of Cytokine Production
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants or biological fluids.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Add cell culture supernatants from cells treated with this compound or its metabolites and appropriate controls to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another incubation and wash step, add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve generated with known concentrations of the recombinant cytokine.
-
In Vivo Models of Inflammatory Bowel Disease
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model that mimics aspects of ulcerative colitis.
-
Protocol:
-
Induce colitis in mice (e.g., C57BL/6) by administering 2-5% (w/v) DSS in their drinking water for 5-7 days.
-
Administer this compound, sulfapyridine, or 5-ASA orally or via an appropriate route daily, starting either before or after the induction of colitis.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons.
-
Measure colon length and weight, and perform histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) activity in the colon tissue can also be measured as a marker of neutrophil infiltration.
-
2. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model is often used to represent features of Crohn's disease.
-
Protocol:
-
Induce colitis in rats (e.g., Wistar) by intrarectal administration of TNBS dissolved in ethanol.
-
Treat the rats with this compound, sulfapyridine, or 5-ASA as described for the DSS model.
-
Monitor clinical signs and DAI as in the DSS model.
-
At the end of the study, assess colonic inflammation through macroscopic scoring, histological examination, and measurement of inflammatory markers.
-
Conclusion
The pharmacological properties of this compound and its metabolites, sulfapyridine and 5-aminosalicylic acid, are distinct and complementary. This compound itself acts as a potent inhibitor of the NF-κB signaling pathway, a key driver of inflammation. In contrast, its metabolites, 5-ASA and sulfapyridine, do not share this mechanism but contribute to the overall therapeutic effect through local anti-inflammatory actions in the colon (5-ASA) and systemic immunomodulatory effects (sulfapyridine). This differential pharmacology underscores the unique therapeutic profile of this compound and provides a rationale for its efficacy in both IBD and RA. A thorough understanding of these distinct properties is essential for the rational design of future therapeutic strategies targeting inflammatory diseases.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A meta-analysis of the efficacy of this compound in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the single dose pharmacokinetics of sulphasalazine in rheumatoid arthritis and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sulfasalazine's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine (SASP), a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease for decades.[1][2][3] Its therapeutic efficacy stems from a multi-faceted anti-inflammatory mechanism that is not yet fully elucidated. This technical guide delves into the core anti-inflammatory properties of this compound, detailing its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. The guide also includes visualizations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its pharmacological activity.
Introduction
This compound is a prodrug composed of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), linked by an azo bond.[4][5][6] Following oral administration, the majority of the drug reaches the colon intact, where intestinal bacteria cleave the azo bond, releasing its active metabolites, sulfapyridine and 5-ASA.[1][2][3][5][7] While 5-ASA is poorly absorbed and is thought to exert its anti-inflammatory effects locally in the colon, sulfapyridine is readily absorbed and is believed to be responsible for the systemic anti-inflammatory and immunomodulatory effects.[1][5] The intact this compound molecule itself also possesses biological activity.[3] The anti-inflammatory actions of this compound and its metabolites are complex, involving the modulation of several key inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), interference with arachidonic acid metabolism, and the scavenging of reactive oxygen species (ROS).[2][8]
Molecular Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory effect is its potent and specific inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6.[2][11]
This compound has been shown to inhibit NF-κB activation induced by various stimuli, including TNF-α, lipopolysaccharide (LPS), and phorbol esters.[9][10] The inhibitory action of this compound is directed at the level of IκBα phosphorylation and subsequent degradation.[9][10] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[9][10] Notably, this inhibitory effect appears to be specific to this compound, as its metabolites, 5-ASA and sulfapyridine, do not significantly block NF-κB activation.[9][12][13]
Recent studies also suggest that this compound can disrupt the interaction between TNFα and its receptor, TNFR1, which is an upstream event in the NF-κB signaling cascade.[14] This action further contributes to the suppression of NF-κB activation.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Scavenging of reactive oxygen and nitrogen species by the prodrug this compound and its metabolites 5-aminosalicylic acid and sulfapyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Frontiers | Safety assessment of this compound: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound disrupts the interaction between TNFα and TNFR1 thus inhibiting NF-kB signaling activation to promote bone fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dualistic Dance: Unraveling the Intricate Relationship Between Sulfasalazine and Prostaglandin Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis, exerts its therapeutic effects through a complex interplay with various inflammatory cascades. At the heart of its mechanism lies a nuanced relationship with prostaglandin synthesis. Prostaglandins, lipid compounds derived from arachidonic acid, are pivotal mediators of inflammation, pain, and fever, primarily synthesized via the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This technical guide delves into the core of this compound's interaction with the prostaglandin pathway, providing a comprehensive overview of its metabolic fate, its direct and indirect effects on prostaglandin synthesis and degradation, and the intricate signaling pathways it modulates. Quantitative data from key studies are summarized, detailed experimental methodologies are outlined, and the complex molecular interactions are visualized to provide a thorough resource for researchers, scientists, and drug development professionals.
Metabolism of this compound: The Key to its Activity
Upon oral administration, only a small portion of this compound is absorbed in the upper gastrointestinal tract. The majority reaches the colon intact, where it is cleaved by bacterial azoreductases into its two primary metabolites: 5-aminosalicylic acid (5-ASA, mesalazine) and sulfapyridine.[1][2] It is this metabolic cleavage that unlocks the therapeutic potential of the parent drug, with both 5-ASA and sulfapyridine contributing to its overall pharmacological profile, though their effects on prostaglandin synthesis differ significantly.
Quantitative Analysis of this compound and its Metabolites on Prostaglandin Synthesis and Inactivation
The interaction of this compound and its metabolites with the prostaglandin pathway is multifaceted, involving both the inhibition of prostaglandin-degrading enzymes and a more complex, often weak, and sometimes paradoxical effect on prostaglandin synthesis itself. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: Inhibition of Prostaglandin Inactivation by this compound and its Metabolites
| Compound | Enzyme/System | Species/Tissue | IC50 (µM) | Reference |
| This compound | Prostaglandin 15-hydroxydehydrogenase (PGDH) | Rabbit Colon | ~50 | [3][4] |
| This compound | PGDH | 7 species (various organs) | ~50 | [3][4] |
| Diphloretin phosphate | PGDH | Rabbit Colon | 20 | [3][4] |
| Indomethacin | PGDH | Rabbit Colon | 220 | [3][4] |
| Frusemide | PGDH | Rabbit Colon | 1000 | [3][4] |
| Aspirin | PGDH | Rabbit Colon | 10,000 | [3][4] |
| 5-Aminosalicylic acid | PGDH | 4 species | No inhibition | [3][4] |
| Sulfapyridine | PGDH | 4 species | No inhibition | [3][4] |
Table 2: Inhibition of Prostaglandin Biosynthesis by this compound and its Metabolites
| Compound | System | IC50 (µM) | Reference |
| This compound | Microsomal preparations (four sources) | 1500 to >5000 | [3][4] |
| 5-Aminosalicylic acid | Microsomal preparations (four sources) | Weaker than this compound | [3][4] |
| Sulfapyridine | Microsomal preparations (four sources) | Inactive | [3][4] |
| Indomethacin | Microsomal preparations (four sources) | 0.8 to 4.1 | [3][4] |
Table 3: Effects of this compound and its Metabolites on Prostaglandin E2 (PGE2) Production in Human Rectal Mucosa from Ulcerative Colitis Patients (in vitro)
| Compound | Concentration | % Inhibition of PGE2 Production | Reference |
| This compound | Not specified | 34% | [5] |
| Sulfapyridine | Not specified | 32% | [5] |
| 5-Aminosalicylic acid | Not specified | 62% | [5] |
Note: The seemingly contradictory findings, where this compound is a weak inhibitor of prostaglandin synthesis in microsomal preparations but shows inhibitory effects in cultured rectal mucosa, highlight the complexity of its action. This may be due to indirect effects on cellular signaling pathways that regulate COX expression and activity, such as the NF-κB pathway, which are not present in isolated microsomal systems. Furthermore, some studies have reported that this compound can even enhance prostaglandin synthesis under certain conditions.[6]
Signaling Pathways Modulated by this compound
This compound's influence on prostaglandin synthesis extends beyond direct enzyme interaction, primarily through its modulation of key inflammatory signaling pathways.
The Arachidonic Acid Cascade
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2 and PGF2α. This compound and its metabolites can interfere with this cascade at multiple points.
Caption: this compound's interaction with the arachidonic acid cascade.
The NF-κB Signaling Pathway
A crucial mechanism by which this compound indirectly affects prostaglandin synthesis is through its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that upregulates the expression of many pro-inflammatory genes, including COX-2. By inhibiting NF-κB activation, this compound can reduce the induction of COX-2 in inflamed tissues, thereby decreasing prostaglandin synthesis. Specifically, this compound has been shown to directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα, leading to its degradation and the subsequent activation of NF-κB.
Caption: this compound inhibits NF-κB activation, reducing COX-2 expression.
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the relationship between this compound and prostaglandin synthesis. Below are detailed overviews of the key methodologies cited.
Measurement of Prostaglandin Synthesis in Microsomal Preparations
This in vitro assay assesses the direct effect of a compound on the activity of prostaglandin synthase enzymes (COX-1 and COX-2) in a cell-free system.
Methodology:
-
Preparation of Microsomes:
-
Tissue (e.g., renal medulla, seminal vesicles) is homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in COX enzymes.
-
-
Incubation:
-
The microsomal preparation is incubated with a radiolabeled precursor, typically [¹⁴C]-arachidonic acid.
-
The test compound (this compound, 5-ASA, sulfapyridine) at various concentrations is added to the incubation mixture.
-
A control incubation without the test compound is run in parallel.
-
-
Extraction and Separation:
-
The reaction is stopped, and the lipids, including prostaglandins, are extracted using an organic solvent.
-
The extracted prostaglandins are separated using thin-layer chromatography (TLC).
-
-
Quantification:
-
The radioactive spots corresponding to different prostaglandins are identified and quantified using a radio-TLC scanner or by scraping the spots and measuring radioactivity with a liquid scintillation counter.
-
The inhibitory effect of the compound is calculated by comparing the amount of prostaglandin produced in the presence and absence of the compound.
-
Caption: Workflow for measuring prostaglandin synthesis in microsomes.
Superfusion Cascade Bioassay for Prostaglandin Inactivation
This technique is used to measure the biological activity of prostaglandins and to assess their inactivation by enzymes present in perfused organs.
Methodology:
-
Preparation of Isolated Tissues:
-
Smooth muscle tissues that are sensitive to prostaglandins (e.g., rat stomach strip, guinea pig ileum) are isolated and mounted in a cascade.
-
-
Perfusion of Organ:
-
An isolated organ, such as a rat or guinea pig lung, is perfused with a physiological salt solution.
-
-
Superfusion:
-
The effluent from the perfused organ is allowed to flow over (superfuse) the isolated tissues in the cascade.
-
-
Measurement of Biological Activity:
-
Prostaglandins in the effluent cause the isolated tissues to contract or relax, and these responses are measured using transducers.
-
-
Assessment of Inactivation:
-
A known amount of prostaglandin is infused into the organ, and the response of the bioassay tissues is recorded.
-
The test compound (this compound) is then added to the perfusate, and the prostaglandin infusion is repeated.
-
A reduction in the biological response indicates that the compound is inhibiting the inactivation of the prostaglandin within the perfused organ, leading to a higher concentration in the effluent.
-
Measurement of Prostaglandin E2 in Cultured Rectal Mucosa
This method allows for the study of prostaglandin synthesis in an intact tissue environment, reflecting a more physiologically relevant setting.
Methodology:
-
Biopsy and Culture:
-
Rectal mucosal biopsies are obtained from subjects.
-
The tissue is placed in a culture medium and incubated.
-
-
Treatment:
-
The culture medium is supplemented with this compound, 5-ASA, or sulfapyridine.
-
Control cultures are maintained in a drug-free medium.
-
-
Sample Collection:
-
After a defined incubation period (e.g., 24 hours), the culture medium is collected.
-
-
PGE2 Measurement:
-
The concentration of PGE2 in the culture medium is determined using a specific and sensitive method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of PGE2 produced in the presence of the test compounds is compared to the control to determine the percentage of inhibition.
-
Conclusion
The relationship between this compound and prostaglandin synthesis is not one of simple inhibition but rather a complex interplay of direct and indirect actions. While this compound is a potent inhibitor of prostaglandin 15-hydroxydehydrogenase, its direct inhibitory effect on COX enzymes is weak. A more significant component of its anti-inflammatory action in relation to prostaglandins likely stems from its ability to inhibit the NF-κB signaling pathway, thereby downregulating the expression of the inducible COX-2 enzyme. The differential effects of its metabolites, 5-ASA and sulfapyridine, further contribute to its complex pharmacological profile. Understanding these intricate mechanisms is crucial for the rational design of novel anti-inflammatory therapies that target the prostaglandin pathway with greater specificity and efficacy. This guide provides a foundational understanding for researchers and drug developers to further explore and leverage the multifaceted actions of this compound and related compounds.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. academicjournals.org [academicjournals.org]
Methodological & Application
Application Notes and Protocols for the Use of Sulfasalazine in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Sulfasalazine, a common anti-inflammatory agent, in a dextran sodium sulfate (DSS)-induced colitis mouse model. This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of potential therapeutics.
Introduction
Dextran sodium sulfate (DSS) is a chemical colitogen that, when administered to rodents in drinking water, induces a reproducible form of colitis that mimics human ulcerative colitis (UC).[1][2] The mechanism involves the disruption of the colonic epithelial barrier, allowing luminal bacteria and their products to enter the mucosa, which in turn triggers a robust inflammatory response.[1] This response is characterized by weight loss, diarrhea, rectal bleeding, and shortening of the colon.[3]
This compound is an established therapy for IBD.[4][5] It is a conjugate of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory component, and sulfapyridine.[4][6] Its primary mechanism of action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[7][8][9][10] By inhibiting IκBα phosphorylation and subsequent degradation, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8][11]
This document outlines a detailed protocol for inducing colitis with DSS in mice and for evaluating the therapeutic effects of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using this compound in a DSS-induced colitis mouse model. These values serve as a general reference; actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Group | Day 3 | Day 5 | Day 7 |
| Control (No DSS) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS Only | 1.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| DSS + this compound (30 mg/kg) | 1.2 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| DSS + this compound (60 mg/kg) | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.3 |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding. Data are representative and expressed as mean ± SEM.
Table 2: Effect of this compound on Body Weight Change and Colon Length
| Group | Body Weight Change (Day 7, %) | Colon Length (cm, Day 7) |
| Control (No DSS) | +2.5 ± 1.0% | 8.5 ± 0.5 cm |
| DSS Only | -15.0 ± 2.5% | 5.5 ± 0.4 cm |
| DSS + this compound (30 mg/kg) | -9.0 ± 2.0% | 6.5 ± 0.5 cm |
| DSS + this compound (60 mg/kg) | -6.5 ± 1.8% | 7.2 ± 0.4 cm |
Data are representative and expressed as mean ± SEM. Studies show that colon length is negatively correlated with the severity of colitis.[12]
Experimental Protocol
This protocol describes the induction of acute colitis using DSS and subsequent treatment with this compound.
Materials and Reagents
-
Animals: 8-10 week old male C57BL/6 or Balb/c mice.
-
Dextran Sodium Sulfate (DSS): Molecular weight 36,000–50,000 Da.
-
This compound: Pharmaceutical grade.
-
Vehicle for this compound: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC).
-
Drinking Bottles: Autoclavable.
-
Animal Balance: For daily weight measurements.
-
Oral Gavage Needles: Appropriate size for mice.
-
Dissection Tools: Scissors, forceps.
-
Ruler: For measuring colon length.
Methodology
-
Animal Acclimatization (7 days):
-
House mice in a controlled environment (12-hour light/dark cycle, 22-24°C).
-
Provide standard chow and water ad libitum.
-
Monitor animal health daily.
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Receive regular drinking water and vehicle (0.5% Na-CMC) via oral gavage.
-
Group 2 (DSS Control): Receive DSS in drinking water and vehicle via oral gavage.
-
Group 3 (DSS + this compound): Receive DSS in drinking water and this compound (e.g., 30-100 mg/kg) via oral gavage.[3][12][13] Higher doses up to 200 mg/kg have also been reported.[14]
-
-
Induction of Acute Colitis (Day 0 to Day 7):
-
Prepare a 2.5-5% (w/v) DSS solution in sterile drinking water.[12] The concentration may need optimization based on the mouse strain and DSS batch.
-
Administer the DSS solution as the sole source of drinking water to Groups 2 and 3 for 7 consecutive days.
-
Provide regular drinking water to Group 1.
-
-
This compound Treatment (Day 0 to Day 7):
-
Prepare a suspension of this compound in 0.5% Na-CMC.
-
Administer this compound or vehicle daily via oral gavage to the respective groups.
-
-
Daily Monitoring (Day 0 to Day 7):
-
Record the body weight of each mouse daily.
-
Assess and score the Disease Activity Index (DAI) daily based on the following parameters:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding).
-
-
Monitor water/DSS solution consumption.
-
-
Endpoint Analysis (Day 7):
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and carefully excise the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining for inflammation and crypt damage) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels via ELISA or qPCR).[17]
-
Visualizations
Experimental Workflow
Caption: Workflow for DSS-induced colitis and this compound treatment.
Signaling Pathway of DSS-Induced Colitis and this compound Action
Caption: this compound inhibits the NF-κB signaling pathway in colitis.
References
- 1. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation between this compound Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evaluation of synergistic effects of combination therapy with this compound and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice - Physiology and Pharmacology [ppj.phypha.ir]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfasalazine in Rheumatoid Arthritis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SASP) is a disease-modifying antirheumatic drug (DMARD) established in the therapeutic arsenal for rheumatoid arthritis (RA).[1][2] While its clinical efficacy is well-documented, a comprehensive understanding of its mechanism of action and its preclinical evaluation in relevant animal models is crucial for further drug development and optimization. These application notes provide an overview of the use of this compound in animal models of rheumatoid arthritis, focusing on the widely utilized collagen-induced arthritis (CIA) model. Detailed protocols for model induction, drug administration, and endpoint analysis are provided to facilitate reproducible preclinical studies.
Mechanism of Action of this compound in Rheumatoid Arthritis
This compound is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA). While 5-ASA exerts local anti-inflammatory effects in the gut, sulfapyridine is absorbed systemically and is believed to be primarily responsible for the therapeutic effects in RA.[3] The precise mechanisms are multifaceted and not entirely elucidated, but key actions include:
-
Immunomodulation: this compound and its metabolites exhibit immunomodulatory properties, influencing the function of immune cells and the production of inflammatory mediators.[3][4]
-
Inhibition of Inflammatory Cytokines: A significant effect of this compound is the suppression of pro-inflammatory cytokines that play a pivotal role in RA pathogenesis. Studies in animal models have demonstrated that this compound treatment leads to a reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the inflamed synovium.[5][6][7]
-
Modulation of Signaling Pathways: Recent research has shed light on the molecular pathways targeted by this compound. It has been shown to promote ferroptosis (a form of programmed cell death) in fibroblast-like synoviocytes (FLSs) through the regulation of the PI3K-AKT-ERK1/2 and p53-SLC7A11 pathways.[8][9] Additionally, this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[10][11]
Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of rheumatoid arthritis.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is the most frequently used animal model for RA due to its pathological and immunological similarities to the human disease.[4][8]
Materials:
-
Bovine or chicken type II collagen (lyophilized)
-
0.05 M acetic acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Male DBA/1 mice (8-10 weeks old)
Protocol for Induction of CIA:
-
Collagen Preparation: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Emulsification: Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The final concentration of M. tuberculosis in the emulsion should be 1 mg/mL for DBA/1J mice.[10] A stable emulsion is critical for successful arthritis induction.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[12]
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen and IFA (1:1 ratio). Administer a 100 µL booster injection intradermally at a different site on the tail.[10][13]
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 24. Clinical signs typically appear between days 28 and 35.[8][13]
Caption: Experimental workflow for the CIA mouse model.
This compound Administration
This compound is typically administered orally (intragastric gavage). Treatment can be initiated either prophylactically (at the time of primary immunization) or therapeutically (after the onset of clinical symptoms).
Preparation of this compound Solution:
-
This compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or sterile water.
-
A common dosage used in mouse models is 50 mg/kg, administered three times a week.[5] In rats, a dose of 80 mg/day has been reported.[14]
Administration Protocol (Therapeutic):
-
Begin treatment when mice develop initial signs of arthritis (e.g., a clinical score of 1 or 2).
-
Administer the prepared this compound solution by oral gavage.
-
Continue treatment for the duration of the study, typically 2-3 weeks after the onset of arthritis.
Assessment of Disease Progression and Treatment Efficacy
Clinical Scoring of Arthritis
A semi-quantitative scoring system is used to evaluate the severity of arthritis in each paw.
Scoring Criteria:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
The maximum score per mouse is 16 (4 points for each of the 4 paws).
Histopathological Analysis
Histological examination of the joints provides a detailed assessment of inflammation, cartilage degradation, and bone erosion.
Protocol:
-
At the end of the study, euthanize the mice and dissect the hind paws and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues using a suitable decalcifying solution (e.g., 10% EDTA).[3]
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks (4-5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation, and Safranin O-Fast Green for evaluation of cartilage integrity.[11]
Histological Scoring:
-
Inflammation: Score from 0 (none) to 3 (severe) based on the infiltration of inflammatory cells into the synovium.
-
Pannus Formation: Score from 0 (none) to 3 (severe) based on the extent of synovial proliferation and invasion into the joint space.
-
Cartilage Damage: Score from 0 (none) to 3 (severe) based on the loss of Safranin O staining and structural damage to the cartilage.
-
Bone Erosion: Score from 0 (none) to 3 (severe) based on the extent of bone resorption.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in rheumatoid arthritis animal models based on published literature.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Dosage | Mean Arthritis Score (± SEM) | Percentage Reduction | Reference |
| CIA + Vehicle | - | 10.2 ± 1.5 | - | [5] |
| CIA + this compound | 50 mg/kg | 4.8 ± 0.9 | 52.9% | [5] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Synovium of CIA Mice
| Cytokine | Treatment Group | Relative Protein Expression (vs. Control) | Percentage Reduction (vs. CIA + Vehicle) | Reference |
| IL-1β | CIA + Vehicle | 3.5 | - | [5] |
| CIA + this compound | 1.8 | 48.6% | [5] | |
| IL-6 | CIA + Vehicle | 4.2 | - | [5] |
| CIA + this compound | 2.1 | 50.0% | [5] |
Table 3: Effect of this compound on Ferroptosis-Related Protein Expression in the Synovium of CIA Mice
| Protein | Treatment Group | Relative Protein Expression (vs. Control) | Change (vs. CIA + Vehicle) | Reference |
| GPX4 | CIA + Vehicle | 2.8 | - | [5] |
| CIA + this compound | 1.5 | Decrease | [5] | |
| SLC7A11 | CIA + Vehicle | 3.1 | - | [5] |
| CIA + this compound | 1.7 | Decrease | [5] |
Conclusion
This compound demonstrates significant therapeutic efficacy in animal models of rheumatoid arthritis, particularly the collagen-induced arthritis model. Its mechanism of action is complex, involving the modulation of key inflammatory cytokines and signaling pathways, as well as the induction of ferroptosis in synovial cells. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound and its derivatives, aiding in the development of novel therapeutic strategies for rheumatoid arthritis. Consistent and standardized experimental procedures are paramount for generating reliable and reproducible data in this field.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. inotiv.com [inotiv.com]
- 3. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment can cause a positive effect on LPS-induced endotoxic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. researchgate.net [researchgate.net]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Influence of this compound on established collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Sulfasalazine to Inhibit SLC7A11: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing sulfasalazine as a pharmacological tool to inhibit the cystine/glutamate antiporter, SLC7A11 (also known as xCT), in a research setting. this compound, an FDA-approved anti-inflammatory drug, has gained significant attention as a readily available and effective inhibitor of SLC7A11, making it a valuable tool for studying cellular processes regulated by this transporter, particularly ferroptosis—a form of iron-dependent regulated cell death.
Introduction to SLC7A11 and this compound
SLC7A11 is the light-chain subunit of the system xc- amino acid transporter, which imports cystine into cells while exporting glutamate.[1][2] Cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2] By inhibiting SLC7A11, this compound depletes intracellular cystine and subsequently GSH, leading to an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis. This mechanism has been exploited to investigate the role of SLC7A11 and ferroptosis in various diseases, most notably cancer.[1][3][4][5][6][7][8][9]
Mechanism of Action
This compound directly inhibits the function of the system xc- transporter, thereby blocking the uptake of extracellular cystine.[2][9] This disruption of cystine import has several downstream consequences:
-
Glutathione (GSH) Depletion: The lack of intracellular cystine, a rate-limiting substrate for GSH synthesis, leads to a significant reduction in cellular GSH levels.[1][2][10]
-
Increased Oxidative Stress: With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, resulting in increased oxidative stress and lipid peroxidation.[11][3]
-
Induction of Ferroptosis: The accumulation of lipid ROS, in an iron-dependent manner, triggers ferroptotic cell death.[11][4][5] This is often characterized by the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[11][5]
The signaling pathway affected by this compound-mediated SLC7A11 inhibition is often linked to the Nrf2 and p53 pathways. For instance, this compound has been shown to induce ferroptosis by downregulating NRF2, which in turn decreases the expression of both SLC7A11 and GPX4.[11] In other contexts, the p53-SLC7A11 pathway has been implicated.[12][13]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line/Model | IC50 / Effective Concentration | Treatment Duration | Application | Reference |
| KRAS-mutant Lung Adenocarcinoma Cells | Lower IC50 than KRAS-WT | Not specified | In vitro cell viability | [1] |
| Osteosarcoma Cells (MG63) | 0.58 mM, 0.38 mM, 0.22 mM | 24h, 48h, 72h | In vitro cell viability | |
| Osteosarcoma Cells (U2OS) | 0.61 mM, 0.33 mM, 0.24 mM | 24h, 48h, 72h | In vitro cell viability | [11] |
| Glioma Cells (U87, U251) | ~500 µM | 24h | Induction of ferroptosis | [3] |
| Glioma Cells (F98, U251) | 400 µM - 1 mM | 24h | Induction of ferroptosis | [4] |
| Esophageal Cancer Cells (TE-1) | 4 mM (max inhibition) | 48h | In vitro cell proliferation | [5] |
| Murine Melanoma Cells (B16F10) | 200 µM - 1000 µM | 24h | Increased ROS, GSH depletion | |
| Oral Squamous Carcinoma Cells (SCC1) | 830 µM | Not specified | In vitro cell viability | [7][8] |
| Rat Lymphoma Cells (Nb2) | 0.16 mM | Not specified | In vitro growth inhibition | [9] |
| KRAS-mutant LUAD Cells | 1 mmol/L | Not specified | Comparison with another inhibitor | [14] |
| Rheumatoid Arthritis FLS | 200, 400, 600 µmol/l | 48h | In vitro cell viability | [12] |
| KRAS-mutant LUAD (in vivo) | 250 mg/kg daily | Daily | Tumor growth inhibition | [1] |
Experimental Protocols
Herein are detailed protocols for using this compound to inhibit SLC7A11 in a research setting.
Protocol 1: In Vitro Inhibition of SLC7A11 and Induction of Ferroptosis
Objective: To inhibit SLC7A11 in cultured cells using this compound and assess the downstream effects on cell viability and markers of ferroptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (SAS)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CCK-8, MTT)
-
Reagents for ROS detection (e.g., DCFDA)
-
Reagents for GSH measurement (e.g., GSH-Glo™ Assay)
-
Reagents for lipid peroxidation assay (e.g., C11-BODIPY)
-
Ferrostatin-1 (Fer-1) and Desferoxamine (DFO) as ferroptosis inhibitors
-
Reagents and antibodies for Western blotting (e.g., anti-SLC7A11, anti-GPX4)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Treatment:
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., ranging from 100 µM to 2 mM).
-
For control wells, add an equivalent volume of medium with DMSO.
-
To confirm ferroptosis, co-treat cells with this compound and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) or an iron chelator like Desferoxamine (DFO) (e.g., 100 µM).[4]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
-
Assessment of Cell Viability:
-
Following treatment, measure cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions. This will help determine the IC50 of this compound for the specific cell line.
-
-
Measurement of ROS, GSH, and Lipid Peroxidation:
-
ROS: Incubate cells with a ROS-sensitive probe like DCFDA and measure fluorescence using a plate reader or flow cytometer.
-
GSH: Measure intracellular GSH levels using a commercially available kit.
-
Lipid Peroxidation: Use a fluorescent probe such as C11-BODIPY and analyze by flow cytometry.
-
-
Western Blot Analysis:
-
Lyse the treated cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands. A decrease in SLC7A11 and GPX4 expression is expected.[11][5]
-
Protocol 2: In Vivo Inhibition of SLC7A11
Objective: To inhibit SLC7A11 in a mouse model using this compound to study its effects on tumor growth or other disease processes.
Materials:
-
Animal model (e.g., tumor xenograft mouse model)
-
This compound
-
Vehicle for administration (e.g., sterile PBS, carboxymethylcellulose)
-
Gavage needles or equipment for intraperitoneal injection
Procedure:
-
Animal Model Establishment: Establish the disease model (e.g., subcutaneous injection of cancer cells to form tumors).
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle.
-
Administer this compound to the animals at a predetermined dose (e.g., 250 mg/kg daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[1]
-
Treat a control group with the vehicle alone.
-
-
Monitoring:
-
Monitor the animals regularly for tumor size (if applicable), body weight, and any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the animals and collect tissues of interest.
-
Perform downstream analyses such as immunohistochemistry for SLC7A11 and GPX4, or measurement of GSH and lipid peroxidation in tissue homogenates.
-
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits SLC7A11, leading to ferroptosis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro this compound experiments.
Concluding Remarks
This compound is a powerful and accessible tool for probing the function of SLC7A11 and the process of ferroptosis. Researchers should, however, be mindful of its potential off-target effects and the variability in effective concentrations across different cell types.[1] Proper controls, including the use of ferroptosis inhibitors and genetic knockdown of SLC7A11, are recommended to validate the specificity of the observed effects. These detailed protocols and application notes provide a solid foundation for the successful use of this compound in a research setting.
References
- 1. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Enhances Glioma Resistance to this compound-Induced Ferroptosis by Upregulating SLC7A11 via PI3K/AKT/HIF-1α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal cancer cell proliferation by mediating ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel repurposing of this compound for the treatment of adrenocortical carcinomas, probably through the SLC7A11/xCT-hsa-miR-92a-3p-OIP5-AS1 network pathway. – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound combined with anti-IL-1β mAb induces ferroptosis and immune modulation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent suppressor of lymphoma growth by inhibition of the x(c)- cystine transporter: a new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory network of ferroptosis and autophagy by targeting oxidative stress defense using this compound in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
Application Notes and Protocols for In Vivo Experimental Design of Sulfasalazine in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of sulfasalazine (SAS) in glioblastoma (GBM) models. The protocols are compiled from established preclinical studies to ensure reproducibility and scientific rigor.
Introduction
This compound, an FDA-approved anti-inflammatory drug, has garnered significant interest as a potential therapeutic agent for glioblastoma. Its mechanisms of action in GBM are primarily attributed to the inhibition of the cystine-glutamate antiporter (System Xc-) and the nuclear factor-kappaB (NF-κB) signaling pathway.[1][2][3] Inhibition of System Xc- depletes intracellular glutathione (GSH), a key antioxidant, thereby increasing reactive oxygen species (ROS) and inducing ferroptotic cell death.[4][5] The blockade of NF-κB, a transcription factor promoting cell survival and proliferation, can induce apoptosis in glioma cells.[1][6][7] Preclinical studies have demonstrated that this compound can inhibit tumor growth, reduce peritumoral edema, and enhance the efficacy of standard therapies like temozolomide and radiation.[4][5][8]
Key Signaling Pathways of this compound in Glioblastoma
This compound's anti-glioblastoma effects are mediated through two primary pathways:
-
Inhibition of System Xc-: By blocking the xCT subunit of the System Xc- transporter, this compound prevents the uptake of cystine, a crucial precursor for glutathione synthesis.[2][5] This leads to GSH depletion, increased oxidative stress, and ultimately, a form of iron-dependent cell death known as ferroptosis.[4][9]
-
Inhibition of NF-κB: this compound can also inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation in glioblastoma.[1][7]
Caption: this compound's dual mechanism of action in glioblastoma.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo studies of this compound in glioblastoma models.
Table 1: In Vivo Efficacy of this compound Monotherapy
| Glioblastoma Model | Animal Strain | Treatment Dose & Route | Treatment Schedule | Key Findings | Reference |
| U87 Xenograft (intracranial) | Nude Mice | 15 and 30 mg/kg, i.p. | Daily | Significantly reduced mean tumor volume. | [6] |
| F98 Glioma (intracranial) | Fischer Rats | Not specified | Not specified | Reduced glioma-derived edema. No significant effect on tumor growth. | [4] |
| Human GBM Xenografts | Nude Rats | Not specified | Not specified | Synergistically prolonged survival when combined with gamma knife radiosurgery. | [5] |
Table 2: In Vivo Combination Therapy with this compound
| Glioblastoma Model | Animal Strain | Combination Agent | This compound Dose & Route | Treatment Schedule | Key Findings | Reference |
| U87 & U251 Xenografts (subcutaneous & orthotopic) | Nude Mice | PX-478 (HIF-1α inhibitor) | Not specified | Not specified | Coordinated synergistic effect on anticancer activity. | [9] |
| Human GBM Xenografts | Nude Rats | Gamma Knife Radiosurgery | Not specified | Not specified | Synergistically prolonged survival compared to either treatment alone. | [5][10][11] |
| Glioma Cell Lines | - | Temozolomide | 0.5 mM (in vitro) | 5 days | Synergistically reduced cell viability. | [12] |
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound's efficacy. Both subcutaneous and orthotopic xenograft models are commonly used. Patient-derived xenograft (PDX) models are also valuable as they more closely recapitulate the heterogeneity of human GBM.[13][14]
Protocol 1: Orthotopic Glioblastoma Xenograft Model
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, U251) or rat glioma cells (e.g., F98) in appropriate media and conditions.
-
Animal Strain: Use immunodeficient mice (e.g., nude mice, SCID mice) for human cell lines or syngeneic rats (e.g., Fischer rats) for rat cell lines.
-
Stereotactic Intracranial Injection:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the striatum or cortex at a depth of 3-4 mm.
-
Withdraw the needle slowly and suture the incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI) starting 7-10 days post-injection.
Caption: Workflow for establishing an orthotopic glioblastoma model.
This compound Administration
Protocol 2: Preparation and Administration of this compound
-
Preparation of this compound Solution:
-
This compound is poorly soluble in water. For intraperitoneal (i.p.) injection, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
For oral administration, it can be mixed with the animal's food or administered by gavage as a suspension.
-
-
Dosage: Dosages in preclinical studies have ranged from 15 mg/kg to 320 mg/kg per day.[6][15] It is important to note that higher doses may be associated with toxicity.[15] A dose-finding study may be necessary.
-
Route of Administration: Intraperitoneal injection is a common route in preclinical studies to ensure systemic bioavailability.[6][15]
-
Treatment Schedule: Treatment is typically administered daily or twice daily.[15] The duration of treatment will depend on the study endpoints, but often continues until the humane endpoint is reached.
Combination Therapy
Protocol 3: this compound in Combination with Radiotherapy
-
Establish Orthotopic Tumors: Follow Protocol 1 to establish intracranial tumors.
-
Initiate this compound Treatment: Begin this compound administration (as per Protocol 2) once tumors are established, as confirmed by MRI.
-
Radiotherapy:
-
On a designated day after the start of this compound treatment, irradiate the tumor-bearing region of the brain.
-
A single high dose (e.g., Gamma Knife radiosurgery) or fractionated doses can be used, depending on the experimental design.[5]
-
-
Continue this compound Treatment: Continue daily this compound administration for the duration of the study.
-
Monitoring and Endpoint: Monitor animal survival and tumor response.
Endpoint Analysis and Data Interpretation
-
Tumor Growth: For subcutaneous tumors, measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2). For orthotopic tumors, use MRI to measure tumor volume.
-
Survival: Monitor animal survival and plot Kaplan-Meier survival curves.
-
Histology and Immunohistochemistry: At the study endpoint, collect tumor tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the drug's mechanism of action (e.g., xCT expression, NF-κB activation).
-
Pharmacodynamic Studies: To confirm target engagement, measure glutathione levels in tumor tissue using commercially available kits.
Considerations and Troubleshooting
-
Toxicity: High doses of this compound can cause adverse effects.[15] Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Blood-Brain Barrier: The penetration of this compound into the brain is a critical factor. While it has been shown to be effective in preclinical brain tumor models, its concentration in the brain may be a limiting factor.
-
Tumor Heterogeneity: Glioblastoma is a highly heterogeneous disease. The response to this compound may vary between different cell lines and patient-derived models.
By following these detailed application notes and protocols, researchers can design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound in glioblastoma.
References
- 1. In vitro and in vivo activity of the nuclear factor-kappaB inhibitor this compound in human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of primary brain tumors independent of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of primary brain tumors independent of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug repurposing: this compound sensitizes gliomas to gamma knife radiosurgery by blocking cystine uptake through system Xc-, leading to glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. This compound impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia Enhances Glioma Resistance to this compound-Induced Ferroptosis by Upregulating SLC7A11 via PI3K/AKT/HIF-1 α Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CTNI-40. PHASE I TRIAL OF this compound COMBINED WITH STEREOTACTIC RADIOSURGERY FOR RECURRENT GLIOBLASTOMA: STUDY PROTOCOL FOR NCT04205357 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 15. Chronic this compound Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Sulfasalazine Efficacy in Cholangiocarcinoma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the bile duct with a poor prognosis and limited effective therapeutic options.[1] Recent research has highlighted the potential of repurposing existing drugs to enhance the efficacy of standard chemotherapy. Sulfasalazine (SASP or SSZ), an anti-inflammatory drug, has shown promise in preclinical studies by inhibiting the system xc- transporter (xCT).[1][2] This inhibition leads to depletion of intracellular glutathione (GSH), an increase in reactive oxygen species (ROS), and subsequent cancer cell death through apoptosis and ferroptosis.[1][2][3] Furthermore, this compound has been shown to sensitize cholangiocarcinoma cells to conventional chemotherapeutics like cisplatin.[1][4]
These application notes provide a detailed methodology for assessing the efficacy of this compound, alone and in combination with cisplatin, in a cholangiocarcinoma xenograft model. The protocols outlined below cover the establishment of the xenograft model, treatment administration, and endpoint analyses including tumor growth inhibition, cell proliferation, apoptosis, and oxidative stress.
Data Presentation
The following tables summarize quantitative data from a representative study evaluating the efficacy of this compound and cisplatin in a cholangiocarcinoma xenograft model.
Table 1: In Vivo Tumor Growth Inhibition in a Cholangiocarcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 15) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (250 mg/kg) | 800 ± 120 | 36% |
| Cisplatin (2 mg/kg) | 750 ± 110 | 40% |
| This compound + Cisplatin | 300 ± 80 | 76% |
Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies.
Table 2: Immunohistochemical Analysis of Tumor Tissue
| Treatment Group | Ki67 Positive Cells (%) ± SD | TUNEL Positive Cells (%) ± SD | 4-HNE Positive Cells (%) ± SD |
| Vehicle Control | 85 ± 10 | 5 ± 2 | 10 ± 3 |
| This compound (250 mg/kg) | 60 ± 8 | 25 ± 5 | 40 ± 7 |
| Cisplatin (2 mg/kg) | 55 ± 7 | 30 ± 6 | 35 ± 6 |
| This compound + Cisplatin | 20 ± 5 | 65 ± 8 | 70 ± 10 |
Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and the experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound Action in Cholangiocarcinoma.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: STAT3 Signaling Pathway in Cholangiocarcinoma.
Experimental Protocols
Cholangiocarcinoma Xenograft Model Establishment
Objective: To establish a subcutaneous cholangiocarcinoma xenograft model in immunodeficient mice.
Materials:
-
Cholangiocarcinoma cell line (e.g., KKU-213)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female nude mice (4-6 weeks old)
-
Sterile syringes and needles
Protocol:
-
Culture KKU-213 cells in standard cell culture conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS.
-
Count the cells and adjust the concentration to 2 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each nude mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Treatment Administration
Objective: To administer this compound and cisplatin to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Cisplatin
-
Vehicle for cisplatin (e.g., sterile saline)
-
Oral gavage needles
-
Sterile syringes and needles
Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Cisplatin, this compound + Cisplatin).
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound orally once daily at a dose of 250 mg/kg body weight.[1]
-
-
Cisplatin Administration:
-
Dissolve cisplatin in sterile saline.
-
Administer cisplatin via intravascular injection twice a week at a dose of 2 mg/kg body weight.[1]
-
-
Continue treatment for the duration of the study (e.g., 15 days).[1]
-
Monitor the body weight of the mice regularly to assess toxicity.
Immunohistochemistry for Ki67 (Proliferation Marker)
Objective: To assess the proliferation of tumor cells in response to treatment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the slides under a microscope and quantify the percentage of Ki67-positive cells.
TUNEL Assay for Apoptosis
Objective: To detect apoptotic cells in the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Proteinase K
-
TdT reaction buffer and enzyme
-
Labeled dUTP (e.g., FITC-dUTP)
-
(Optional) Anti-FITC antibody conjugated to a reporter
-
DAPI or other nuclear counterstain
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the tissue sections as described for IHC.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate the sections with the TdT reaction mixture containing TdT enzyme and labeled dUTP at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the slides.
-
(Optional) If an indirect method is used, incubate with an antibody against the label (e.g., anti-FITC).
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Detection of Reactive Oxygen Species (ROS) via 4-HNE Staining
Objective: To assess the level of oxidative stress in tumor tissue by detecting a marker of lipid peroxidation, 4-hydroxynonenal (4-HNE).
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Antigen retrieval solution
-
Blocking buffer
-
Primary antibody: anti-4-HNE
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Follow the same deparaffinization, rehydration, and antigen retrieval steps as for Ki67 IHC.
-
Block endogenous peroxidase and non-specific binding.
-
Incubate with the primary anti-4-HNE antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and the percentage of 4-HNE positive cells to determine the level of oxidative stress.
References
- 1. This compound modifies metabolic profiles and enhances cisplatin chemosensitivity on cholangiocarcinoma cells in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sensitizes Polyhematoporphyrin-Mediated Photodynamic Therapy in Cholangiocarcinoma by Targeting xCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sulfasalazine Administration for Juvenile Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sulfasalazine administration protocols derived from clinical studies in Juvenile Rheumatoid Arthritis (JRA), also known as Juvenile Idiopathic Arthritis (JIA). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the mechanism of action and clinical trial workflows.
Introduction
This compound is a disease-modifying antirheumatic drug (DMARD) utilized in the management of several chronic inflammatory conditions, including JRA.[1][2][3] Its therapeutic efficacy in JRA is attributed to its anti-inflammatory and immunomodulatory properties.[4][5] The Food and Drug Administration (FDA) has approved this compound for children aged 6 to 16 with polyarticular course JRA who have not responded adequately to salicylates or other non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated.[1][5] It is understood that this compound is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][5][8] These metabolites are believed to exert their effects through various pathways, including the inhibition of inflammatory mediators.[5][8][9] this compound and its metabolites have been shown to inhibit the transcription factor nuclear factor kappa-B (NF-κB), which in turn suppresses the transcription of pro-inflammatory genes like TNF-α.[1]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. policycommons.net [policycommons.net]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medcentral.com [medcentral.com]
- 7. Johns Hopkins Arthritis News on FDA Approval of this compound for treament of Juvenile Rheumatoid Arthritis (JRA) • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Sulfasalazine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sulfasalazine and its primary metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), in plasma. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.
Introduction
This compound is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Upon oral administration, a portion of this compound is absorbed systemically. The majority, however, reaches the colon intact, where it is cleaved by bacterial azoreductases into its active metabolites: sulfapyridine and 5-aminosalicylic acid. Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. This document outlines validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for their simultaneous determination.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its active components is a key aspect of its pharmacological action. The following diagram illustrates this pathway.
Caption: Metabolic Pathway of this compound.
Analytical Techniques
A variety of analytical methods have been developed for the quantification of this compound and its metabolites in biological matrices. The most common and robust techniques are HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a reliable and cost-effective method for the simultaneous determination of this compound and sulfapyridine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, allowing for the simultaneous quantification of this compound, sulfapyridine, and 5-aminosalicylic acid at very low concentrations.[1][2] This method is particularly advantageous for studies requiring high analytical sensitivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the described analytical methods, allowing for easy comparison.
Table 1: HPLC-UV Method Parameters
| Parameter | This compound | Sulfapyridine | N-acetylsulfapyridine | Reference |
| Linearity Range (µg/mL) | 0.1 - 12 | 0.1 - 12 | 0.25 - 12 | [3] |
| 3.125 - 50 | - | - | [4][5] | |
| 0.50 - 20.10 | 0.10 - 4.01 | - | [6] | |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | 0.25 | [3] |
| 2.5 | - | - | [4][5] | |
| 0.50 | 0.10 | - | [6] | |
| Limit of Detection (LOD) (µg/mL) | 0.5 | - | - | [4][5] |
| Detection Wavelength (nm) | 270 | 270 | 270 | [3] |
| 361 | - | - | [4][5] | |
| 358 | - | - | [7] |
Table 2: LC-MS/MS Method Parameters
| Parameter | This compound (SASP) | Sulfapyridine (SP) | 5-Aminosalicylic Acid (5-ASA) | Reference |
| Linearity Range (ng/mL) | 10 - 10,000 | 10 - 1,000 | 10 - 1,000 | [1][2] |
| 30 - 30,000 | 30 - 30,000 | - | [8] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 | 10 | [1][2] |
| 30 | 30 | - | [8] | |
| Retention Time (min) | 4.8 | 2.5 | 2.0 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Simultaneous Determination by HPLC-UV
This protocol is adapted from a method for the simultaneous analysis of this compound, sulfapyridine, and N-acetylsulfapyridine in human serum.[3]
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of serum, add 2 mL of acetonitrile containing the internal standard (e.g., sulfamethazine) and an ion-pairing agent (e.g., tetraethylammonium chloride).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Polymer-based column (specific details in the original publication).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 270 nm.
3. Data Analysis
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard with a calibration curve.
Protocol 2: Simultaneous Determination by LC-MS/MS
This protocol is based on a sensitive method for the simultaneous determination of this compound, sulfapyridine, and 5-aminosalicylic acid in human plasma.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., dimenhydrinate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions
-
Mobile Phase A: 0.2% formic acid and 2 mM ammonium acetate in water.[1][2]
-
Mobile Phase B: 0.2% formic acid and 2 mM ammonium acetate in methanol.[1][2]
-
Gradient Elution: A linear gradient is typically employed to achieve optimal separation.
-
Flow Rate: 0.450 mL/min.[8]
3. Mass Spectrometric Conditions
-
Ionization: Positive-ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
4. Data Analysis
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples from the calibration curves.
Experimental Workflow Visualization
The general workflow for the analysis of this compound and its metabolites in plasma is depicted in the following diagram.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]
- 5. Development and validation of a HPLC-UV method of analysis for this compound in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An LC-MS/MS method for the simultaneous quantitation of this compound and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sulfasalazine in Psoriatic Arthritis Clinical Trials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine (SASP) is a disease-modifying antirheumatic drug (DMARD) that has been utilized in the management of psoriatic arthritis (PsA), an inflammatory arthropathy associated with psoriasis. Its application in PsA is based on its immunomodulatory and anti-inflammatory properties. While newer biologic agents have become more prominent in the treatment landscape of PsA, this compound remains a relevant therapeutic option, particularly in certain clinical scenarios. This document provides a comprehensive overview of the clinical trial data for this compound in PsA, including detailed protocols, quantitative efficacy and safety data, and an exploration of its mechanism of action.
Mechanism of Action
The precise mechanism of action of this compound in psoriatic arthritis is not fully elucidated but is understood to be multifactorial, involving both anti-inflammatory and immunomodulatory effects. This compound is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).
Sulfapyridine is believed to be the primary moiety responsible for the systemic anti-arthritic effects. Its proposed mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: Sulfapyridine is thought to suppress the production and function of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, which are pivotal in the pathogenesis of PsA.
-
Modulation of Leukocyte Function: It may interfere with the migration and function of inflammatory cells, such as neutrophils and lymphocytes, into the joints and skin.
5-Aminosalicylic Acid (5-ASA) primarily acts locally in the gut to reduce inflammation, which may have indirect systemic effects. Its mechanisms include:
-
Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.
A simplified representation of the proposed mechanism of action is depicted below:
Efficacy in Psoriatic Arthritis: A Review of Clinical Trial Data
Multiple clinical trials have investigated the efficacy of this compound in psoriatic arthritis, with varying results. Older studies often reported modest benefits, while systematic reviews and meta-analyses have provided a broader perspective on its effectiveness.
Summary of Key Efficacy Findings
| Study/Review (Year) | Key Efficacy Outcomes |
| Systematic Review & Meta-Analysis (Qasim et al., 2025) [1] | Included 3 RCTs (n=380). Found a significant and persistent positive effect on Erythrocyte Sedimentation Rate (ESR). However, the analysis showed a negligible effect on clinical symptoms such as joint pain, stiffness, and soreness[1]. |
| Systematic Review (Soriano & McHugh, 2006) [2] | Reviewed 6 RCTs comparing this compound with placebo and concluded that this compound has "well-demonstrated efficacy in PsA"[2]. |
| Systematic Review (Warren et al., 2021) [3] | In a review of 10 articles (n=246), where comorbid PsA was present in 76% of cases, 53.6% of patients improved or cleared on this compound. For the 49 cases reporting Psoriasis Area and Severity Index (PASI), the mean improvement was 48.4%. Of these, 10.2% achieved PASI-50 and 4.1% achieved PASI-75[3]. |
| Clegg et al. (1996) [4] | A 36-week, double-blind, placebo-controlled trial in 221 patients. At the end of treatment, response rates (based on joint pain/tenderness, swelling scores, and global assessments) were 57.8% for this compound (2 g/day ) compared to 44.6% for placebo (P = 0.05)[4]. |
| Gupta et al. (1995) [5] | An 8-week, double-blind, placebo-controlled trial in 24 patients. This compound-treated patients (3 g/day ) showed significant improvements in physician (p < 0.01) and patient (p < 0.05) global assessments compared to placebo. Significant improvements were also seen in morning stiffness and cutaneous involvement[5]. |
| Farr et al. (1990) [6] | A double-blind, placebo-controlled trial in 30 patients. Greater improvement was observed in patients on active treatment compared to placebo, particularly in those with symmetrical polyarticular arthritis[6]. |
Safety and Tolerability Profile
This compound is generally considered to have an acceptable safety profile, though adverse events are not uncommon and can lead to discontinuation of therapy.
Common and Serious Adverse Events
| Adverse Event Category | Examples | Reported Frequency/Notes |
| Gastrointestinal | Nausea, vomiting, dyspepsia, diarrhea, anorexia | Most common adverse events. Often dose-dependent and can be mitigated by slow dose titration. |
| Dermatological | Rash, hives, increased sun sensitivity | Skin reactions are relatively common. Severe reactions like Stevens-Johnson syndrome are rare but have been reported. |
| Hematological | Leukopenia, thrombocytopenia, hemolytic anemia (especially in G6PD deficient individuals) | Regular blood monitoring is crucial, particularly in the initial months of therapy. |
| Hepatic | Elevated liver enzymes | Liver function should be monitored periodically. |
| Neurological | Headache, dizziness | Generally mild and may resolve with continued use. |
| Other | Reversible male infertility (oligospermia), orange discoloration of skin and urine | These are known side effects that are typically reversible upon drug cessation. |
In a study by Clegg et al. (1996), adverse reactions were mainly non-specific gastrointestinal complaints[4]. Farr et al. (1990) reported that 26% of patients stopped this compound due to side effects, which were described as mild[6].
Detailed Experimental Protocols
The following section outlines a generalized protocol for a randomized, placebo-controlled clinical trial of this compound in psoriatic arthritis, based on methodologies from published studies.
Study Design and Workflow
Patient Population and Selection Criteria
-
Inclusion Criteria:
-
Adult patients (e.g., ≥ 18 years of age).
-
A confirmed diagnosis of psoriatic arthritis of at least 3-6 months duration.
-
Active disease, which may be defined by a minimum number of swollen and tender joints (e.g., ≥ 3 of each).
-
Presence of active or a documented history of psoriasis.
-
Inadequate response or intolerance to nonsteroidal anti-inflammatory drugs (NSAIDs).
-
-
Exclusion Criteria:
-
Presence of other inflammatory arthritis (e.g., rheumatoid arthritis).
-
Significant comorbidities (e.g., severe renal, hepatic, or cardiac disease).
-
History of hypersensitivity to salicylates or sulfonamides.
-
Pregnancy or lactation.
-
Recent use of other DMARDs or biologic agents (a washout period is typically required).
-
Treatment Regimen
-
Dose Titration: Treatment is typically initiated at a low dose (e.g., 500 mg daily) and gradually increased over several weeks to the target maintenance dose (e.g., 2-3 grams daily, administered in divided doses) to improve tolerability.
-
Blinding: In double-blind trials, both the patient and the investigator are unaware of the treatment allocation. Placebo tablets are identical in appearance to the active drug.
-
Concomitant Medications: Stable doses of NSAIDs and/or low-dose corticosteroids may be permitted. The use of other DMARDs is generally prohibited.
Efficacy and Safety Assessments
-
Schedule of Assessments: Patients are typically evaluated at baseline and at regular intervals throughout the trial (e.g., every 4-8 weeks) and at the end of the study (e.g., 24 or 36 weeks).
-
Efficacy Endpoints:
-
Primary Endpoint: Often a measure of joint inflammation, such as the American College of Rheumatology (ACR) 20 response (a 20% improvement in tender and swollen joint counts and at least 3 of 5 other criteria: patient global assessment, physician global assessment, patient pain scale, Health Assessment Questionnaire, and an acute-phase reactant like ESR or C-reactive protein).
-
Secondary Endpoints:
-
ACR50 and ACR70 responses.
-
Psoriatic Arthritis Response Criteria (PsARC).
-
Change from baseline in individual core set measures (e.g., tender/swollen joint counts, pain, patient/physician global assessments).
-
Skin involvement, often measured by the Psoriasis Area and Severity Index (PASI).
-
Inflammatory markers (ESR, CRP).
-
Quality of life and functional status questionnaires.
-
-
-
Safety Monitoring:
-
Adverse events are recorded at each visit.
-
Laboratory monitoring includes complete blood counts, liver function tests, and renal function tests, performed more frequently in the initial phase of treatment and then periodically.
-
Conclusion and Future Directions
Clinical trial data suggest that this compound has a modest but demonstrable efficacy in the treatment of psoriatic arthritis, particularly for peripheral joint symptoms. Its effect on skin psoriasis appears to be less pronounced. The tolerability of this compound can be a limiting factor for some patients.
For drug development professionals, the study of this compound provides a valuable benchmark for a conventional synthetic DMARD. Future research could focus on identifying predictors of response to this compound in PsA to better target this therapy to the appropriate patient sub-populations. Additionally, its role in combination therapy with other agents warrants further investigation. For researchers and scientists, further elucidation of its precise molecular mechanisms of action could uncover novel therapeutic targets for psoriatic and other inflammatory diseases.
References
- 1. Evaluating the Efficacy of this compound Compared to Placebo in the Treatment of Psoriatic Arthritis in Adults: A Systematic Review and Meta-Analysis - ACR Meeting Abstracts [acrabstracts.org]
- 2. jrheum.com [jrheum.com]
- 3. Use of this compound for psoriasis: An evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound therapy for psoriatic arthritis: a double blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of Conventional Disease-modifying Antirheumatic Drugs in Psoriatic Arthritis: A Systematic Review | Reumatología Clínica [reumatologiaclinica.org]
Application Notes and Protocols: Utilizing Sulfasalazine to Elucidate Inflammatory Bowel Disease Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] While the exact etiology of IBD is not fully understood, it is believed to involve a combination of genetic predisposition, environmental factors, and a dysregulated immune response. For decades, sulfasalazine has been a cornerstone in the management of IBD, particularly ulcerative colitis.[1][2][3] this compound is a prodrug that is cleaved by gut bacteria into its active metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine.[4][5] While 5-ASA is thought to exert its anti-inflammatory effects locally in the colon, sulfapyridine is absorbed and may contribute to systemic effects and some of the drug's side effects.[4][5] The multifaceted mechanism of action of this compound makes it a valuable tool for investigating the complex inflammatory pathways underlying IBD. These application notes provide an overview of the mechanisms of this compound and detailed protocols for its use in IBD research.
Mechanism of Action of this compound in IBD
This compound and its metabolites modulate multiple inflammatory pathways implicated in IBD pathogenesis.
-
Inhibition of Pro-inflammatory Mediators: The 5-ASA moiety of this compound is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, leading to a reduction in the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut.[4]
-
Inhibition of the NF-κB Pathway: A critical mechanism of this compound's anti-inflammatory effect is its potent and specific inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a transcription factor that plays a central role in orchestrating the expression of numerous pro-inflammatory genes.[8] this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This action blocks the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines.[6][9] Specifically, this compound directly inhibits IκB kinases (IKK-α and IKK-β) by antagonizing adenosine triphosphate (ATP) binding.[10]
-
Modulation of Cytokine Production: By inhibiting NF-κB, this compound effectively downregulates the expression of pro-inflammatory cytokines, including Interleukin (IL)-1β, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[7][8] Furthermore, this compound has been demonstrated to inhibit the production of IL-12 by macrophages, a key cytokine in driving the T-helper 1 (Th1) immune response implicated in IBD.[11][12] This leads to a reduced production of Interferon-gamma (IFN-γ) and a potential shift towards an anti-inflammatory Th2 response.[11]
-
Induction of T-lymphocyte Apoptosis: this compound has been shown to induce apoptosis in lamina propria T lymphocytes, which are chronically activated in Crohn's disease.[13] This pro-apoptotic effect is independent of the Fas pathway and is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of the mitochondrial apoptosis pathway.[13]
-
Interaction with the Gut Microbiome: Recent studies have revealed a novel mechanism involving the gut microbiome. The efficacy of this compound in some patients is linked to the presence of the bacterium Faecalibacterium prausnitzii.[14][15] this compound appears to upregulate this bacterium's production of butyrate, a short-chain fatty acid with known anti-inflammatory properties.[14] This highlights the interplay between the drug, the host immune system, and the gut microbiota in IBD pathogenesis.
-
Antioxidant Properties: The 5-ASA component of this compound also acts as a scavenger of free radicals, which can help to reduce oxidative stress in the intestinal mucosa and maintain the integrity of the intestinal barrier.[4]
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cytokine | Model System | Treatment | Result | Reference |
| IL-1β mRNA | Biopsy specimens from ulcerative colitis patients | This compound | Downregulation | [8] |
| IL-8 mRNA | Biopsy specimens from ulcerative colitis patients | This compound | Downregulation | [8] |
| IL-12 | Mouse macrophages stimulated with LPS | This compound | Dose-dependent inhibition of production | [11] |
| IFN-γ | Co-culture of antigen-primed CD4+ T cells and this compound-pretreated macrophages | This compound | Reduced induction | [11] |
| TNF-α | Beryllium-stimulated bronchoalveolar lavage (BAL) cells from CBD patients | This compound | Decreased production | [16] |
| TNF-α, IL-1β, IL-6 | TNBS-induced colitis in rats | This compound | Decreased protein levels in colon tissues | [17][18] |
Table 2: Therapeutic Effects of this compound in Animal Models of Colitis
| Animal Model | Induction Agent | This compound Dose | Key Findings | Reference |
| Balb/c and athymic nu/nu CD-1 mice | Dextran sulphate sodium (DSS) | 10-100 mg/kg/day | Amelioration of body weight loss, colon length reduction, spleen weight increase, diarrhea, and rectal bleeding. Prolonged survival. | [19] |
| Male C57BL/6 mice | Dextran sulphate sodium (DSS) | 100 mg/kg/day | Reduced disease activity index, decreased colon and spleen weight, decreased MDA levels, increased antioxidant levels (thiol, SOD, CAT), reduced mucosal damage. | [20] |
| Mice | Dextran sulphate sodium (DSS) | Not specified | Attenuation of inflammatory symptoms including body weight loss, shortening of colon length, and colonic tissue damage. | [3] |
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice and this compound Treatment
This protocol describes a widely used model to induce acute colitis in mice, which mimics some aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old C57BL/6 mice
-
Standard mouse chow and water
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a fresh solution of 1-3% (w/v) DSS in drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. A control group should receive regular drinking water.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 100 mg/kg).
-
Administer this compound or vehicle to the mice via oral gavage once daily, starting from the first day of DSS administration and continuing throughout the experiment.
-
-
Monitoring Disease Activity:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (rectal bleeding).
-
Calculate a Disease Activity Index (DAI) based on these parameters (see table below for a sample scoring system).
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, cytokine measurement, and molecular assays.
-
Disease Activity Index (DAI) Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | Loose stools | Hemoccult positive |
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | Diarrhea | Visible blood in stool |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Protocol 2: Analysis of NF-κB Activation in Colon Tissue by Western Blot
This protocol details the procedure for assessing the levels of key proteins in the NF-κB pathway.
Materials:
-
Colon tissue samples from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen colon tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 3: Measurement of Cytokine mRNA Expression by RT-qPCR
This protocol allows for the quantification of pro-inflammatory cytokine gene expression.
Materials:
-
Colon tissue samples from Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from colon tissue samples according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each target gene.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the control group.
-
Visualizations
Caption: Metabolism of this compound in the Gastrointestinal Tract.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for a DSS-induced colitis mouse model.
Caption: this compound interaction with the gut microbiome.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound for Crohn's disease & ulcerative colitis [ibdrelief.com]
- 3. The beneficial effect of combination therapy with this compound and valsartan in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insight into How an Old IBD Drug Works | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 15. news-medical.net [news-medical.net]
- 16. This compound and mesalamine modulate beryllium-specific lymphocyte proliferation and inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The evaluation of synergistic effects of combination therapy with this compound and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice - Physiology and Pharmacology [ppj.phypha.ir]
Experimental Use of Sulfasalazine in Ankylosing Spondylitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Sulfasalazine (SASP) is a disease-modifying antirheumatic drug (DMARD) with a history of use in inflammatory conditions, including ankylosing spondylitis (AS). While its precise mechanism of action is not fully elucidated, it is understood to possess both anti-inflammatory and immunomodulatory properties.[1][2] In the context of AS, a chronic inflammatory disease primarily affecting the axial skeleton, this compound's therapeutic potential has been a subject of extensive research.[3]
Clinically, this compound has demonstrated efficacy in treating AS, particularly in patients with peripheral arthritis.[4][5] Pooled results from various controlled trials indicate that this compound, typically administered at doses of 2 to 3 grams daily, can lead to improvements in morning stiffness and reductions in acute phase reactants.[4] However, its effect on axial symptoms, such as back pain and overall physical functioning, has been less consistent.[4] Some studies suggest that its benefits for axial symptoms are more pronounced in patients with early-stage disease.[4][6]
From a mechanistic standpoint, this compound and its metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA), are believed to exert their effects through multiple pathways. A key proposed mechanism is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression, including Tumor Necrosis Factor-alpha (TNF-α).[1][7] By suppressing NF-κB, this compound can downregulate the inflammatory cascade central to AS pathogenesis.[1] Additionally, research suggests that this compound can induce apoptosis in macrophages, further reducing TNF-α expression, and may also inhibit osteoclast formation by suppressing the Receptor Activator of NF-κB Ligand (RANKL).[1][6]
These application notes and protocols are designed to provide researchers with a comprehensive resource for investigating the experimental use of this compound in the context of ankylosing spondylitis. The following sections detail quantitative data from clinical trials, provide step-by-step experimental protocols for in vitro and in vivo studies, and include visualizations of key pathways and workflows.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from various clinical trials investigating the efficacy of this compound in ankylosing spondylitis.
Table 1: Changes in Disease Activity and Functional Indices
| Study / Parameter | This compound Group (Mean Change) | Placebo Group (Mean Change) | P-value | Citation(s) |
| ASDAS | ||||
| Khanna Sharma S, et al. | ΔASDAS: -1.33 ± 0.38 | ΔASDAS: -0.748 ± 0.23 | P = 0.00 | [6] |
| Retrospective Analysis | ASDAS-CRP: from 3.62 to 2.67 | N/A | P < 0.05 | [8] |
| ASDAS-ESR: from 3.54 to 2.57 | N/A | P < 0.05 | [8] | |
| BASDAI | ||||
| Khanna Sharma S, et al. | ΔBASDAI: -3.29 ± 0.97 | ΔBASDAI: -1.47 ± 0.99 | P = 0.00 | [6] |
| Retrospective Analysis | from 6.31 to 4.37 | N/A | P < 0.05 | [8][9] |
| BASFI | ||||
| Retrospective Analysis | from 3.76 to 2.79 | N/A | P < 0.05 | [8][9] |
| Pain (100mm VAS) | ||||
| Chen J, et al. (Meta-analysis) | 3 points lower than placebo | N/A | Not specified | [10] |
| Spinal Stiffness (100mm VAS) | ||||
| Chen J, et al. (Meta-analysis) | WMD: -13.89 mm | N/A | Not specified | [11] |
ASDAS: Ankylosing Spondylitis Disease Activity Score; BASDAI: Bath Ankylosing Spondylitis Disease Activity Index; BASFI: Bath Ankylosing Spondylitis Functional Index; WMD: Weighted Mean Difference.
Table 2: Changes in Inflammatory Markers
| Study / Parameter | This compound Group (Mean Change) | Placebo Group (Mean Change) | P-value | Citation(s) |
| ESR (mm/h) | ||||
| Chen J, et al. (Meta-analysis) | WMD: -4.79 mm/h | N/A | Not specified | [11] |
| Retrospective Analysis | from 20.53 to 12.81 | N/A | P < 0.05 | [8] |
| CRP (mg/L) | ||||
| Retrospective Analysis | from 9.99 to 6.81 | N/A | P < 0.05 | [8] |
ESR: Erythrocyte Sedimentation Rate; CRP: C-Reactive Protein; WMD: Weighted Mean Difference.
Experimental Protocols
In Vitro Assays
1. Protocol for NF-κB Inhibition Assay in Macrophage-like Cells
This protocol is designed to assess the inhibitory effect of this compound on NF-κB activation in a macrophage-like cell line (e.g., RAW 264.7 or U937) stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (SASP)
-
Lipopolysaccharide (LPS)
-
Nuclear extraction kit
-
EMSA (Electrophoretic Mobility Shift Assay) kit with NF-κB consensus oligonucleotide probe
-
Polyacrylamide gels
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophage-like cells to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 mM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's instructions of a commercial nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using the Bradford assay.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Label the NF-κB consensus oligonucleotide probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding reaction buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled ("cold") probe to a separate reaction to confirm the specificity of the binding.
-
Separate the protein-DNA complexes by electrophoresis on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A decrease in the intensity of the shifted band in this compound-treated samples compared to the LPS-only control indicates inhibition of NF-κB binding.
-
2. Protocol for Measuring TNF-α Secretion from Macrophages
This protocol outlines the measurement of TNF-α secretion from macrophages treated with this compound and stimulated with LPS, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Monocyte-derived macrophages or a macrophage-like cell line
-
Complete cell culture medium
-
This compound (SASP)
-
Lipopolysaccharide (LPS)
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of TNF-α in each sample based on a standard curve. A reduction in TNF-α concentration in the this compound-treated groups indicates an inhibitory effect.
-
3. Protocol for In Vitro Osteoclastogenesis Assay
This protocol is to assess the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts, induced by RANKL.
Materials:
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound (SASP)
-
Alpha-MEM with 10% FBS
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Microscope
Procedure:
-
BMM Preparation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates.
-
Culture the cells with M-CSF (30 ng/mL) and RANKL (e.g., 50 ng/mL) in the presence of varying concentrations of this compound for 4-5 days. Change the medium every 2 days.
-
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of osteoclasts in the this compound-treated wells indicates inhibition of osteoclastogenesis.
-
In Vivo Animal Model
1. Protocol for Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, which shares some pathological features with the peripheral arthritis seen in ankylosing spondylitis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (SASP)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen (e.g., 100 µg) in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen (e.g., 100 µg) in IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment:
-
Begin treatment with this compound (e.g., 50-100 mg/kg/day) or vehicle via oral gavage starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist/ankle; 2 = moderate swelling/erythema of the wrist/ankle; 3 = severe swelling/erythema of the entire paw). The maximum score per mouse is 12.
-
-
Histological Analysis (at study termination):
-
Euthanize the mice and collect the paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound for ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on established collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Ankylosing Spondylitis: Relic or Niche Medication? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiinflammatory drug this compound inhibits tumor necrosis factor alpha expression in macrophages by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound aggravates experimental autoimmune encephalomyelitis and causes an increase in the number of autoreactive T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of experimental autoimmune encephalomyelitis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rheumatology.org [rheumatology.org]
Troubleshooting & Optimization
Overcoming poor water solubility of Sulfasalazine in experiments
Welcome to the technical support center for overcoming experimental challenges related to the poor water solubility of Sulfasalazine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is crucial for developing effective solubilization strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄N₄O₅S | [1] |
| Molecular Weight | 398.39 g/mol | [2][3][4] |
| Appearance | Orange-yellow crystalline powder | [2] |
| Melting Point | 240-245 °C | [5] |
| pKa Values | 0.6, 2.4, 9.7, 11.8 | [5][6][7] |
| Water Solubility | Practically insoluble (<0.1 mg/mL) | [3][5][7][8] |
| PBS (pH 7.2) Solubility | ~0.2 mg/mL | [1] |
| DMSO Solubility | 80-100 mg/mL | [1][3][9][10] |
| DMF Solubility | ~30 mg/mL | [1] |
| 0.1 M NaOH Solubility | Soluble | [11] |
| Methanol Solubility | ~0.6 mg/mL | [8] |
| Ethanol Solubility | ~0.3 mg/mL | [8] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in experimental settings.
Q1: I can't dissolve this compound in my aqueous buffer for an in vitro experiment. What should I do?
A1: Direct dissolution in aqueous buffers is challenging due to this compound's very low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, up to 100 mg/mL[1][10].
-
Alternative Organic Solvent: Dimethylformamide (DMF) can also be used, with a solubility of approximately 30 mg/mL[1].
-
Important Consideration: When diluting the stock solution, ensure the final concentration of the organic solvent in your assay is minimal, as it may have physiological effects on your experimental model[1]. Always run a vehicle control with the same final concentration of the solvent.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This is a common problem when the final concentration of this compound in the aqueous medium exceeds its solubility limit in that specific buffer.
-
Lower the Final Concentration: The solubility of this compound in PBS (pH 7.2) is only about 0.2 mg/mL[1]. Ensure your target concentration does not exceed this.
-
Increase pH: this compound's solubility is pH-dependent[2]. Its solubility increases in alkaline conditions. Consider using a buffer with a higher pH if your experimental design allows. Dissolution in 0.1 M NaOH is a common method for analytical purposes[11].
-
Use Surfactants: For dissolution studies, the addition of surfactants like 0.5% polysorbate 80 has been shown to significantly improve dissolution in neutral media[11][12]. This may be applicable to some in vitro systems.
Q3: How do I prepare this compound for oral administration in animal studies?
A3: Since high concentrations in a true solution are not feasible for oral gavage, the standard method is to prepare a homogeneous suspension.
-
Recommended Vehicle: Carboxymethylcellulose sodium (CMC-Na) is a common vehicle for creating suspensions for oral administration[3][13]. A typical preparation involves suspending this compound in a 0.5% to 1% CMC-Na solution in water.
-
Administration: It is often recommended to administer the suspension with food[14][15].
Q4: How stable are this compound solutions? How should I store them?
A4: Stability depends on the solvent and storage conditions.
-
Organic Stock Solutions (DMSO/DMF): When stored at -20°C or -80°C, these solutions are stable for extended periods (months)[13].
-
Aqueous Solutions: Aqueous solutions are much less stable. It is not recommended to store aqueous solutions of this compound for more than one day[1]. Prepare fresh dilutions from your stock solution for each experiment.
-
Solid Form: As a crystalline solid, this compound is stable for years when stored at -20°C[1].
-
General Stability: The compound is generally stable under heat, oxidation, and photolytic stress, but can show minor degradation under extreme alkaline conditions[16][17].
Q5: Are there other ways to improve the aqueous solubility of this compound?
A5: Yes, researchers have explored several advanced formulation strategies to overcome the solubility challenge, which may be relevant for drug development professionals.
-
Salt Formation: Creating salts of this compound, such as meglumine or cholinium salts, can dramatically increase aqueous solubility by thousands of fold[5][18][19].
-
Solid Dispersions: Combining this compound with polymers like Gelucire 50/13 can enhance its dissolution rate[20][21].
-
Nanocrystallization: Reducing the particle size to the nanometer range can significantly improve saturation solubility and bioavailability[22].
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes preparing a 100 mM stock solution for in vitro use.
-
Weighing: Accurately weigh 39.84 mg of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of fresh, high-quality DMSO.
-
Mixing: Vortex thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. The solution should be clear and orange-red.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
This protocol is for creating an organic solvent-free aqueous solution, suitable for specific applications where DMSO is not tolerated.
-
Weighing: Weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of 0.1 M NaOH and mix until the this compound is fully dissolved[11].
-
pH Adjustment: Slowly add your desired buffer (e.g., PBS) to reach the final volume. Crucially, monitor the pH and adjust it to your target experimental pH (e.g., 7.4) using dilute HCl.
-
Observation: Be aware that as the pH is lowered, the solubility will decrease, and precipitation may occur. This method is only suitable for concentrations below the solubility limit at the final pH.
-
Usage: Use the freshly prepared solution immediately[1].
Protocol 3: Preparation of a this compound Suspension for Oral Gavage
This protocol describes preparing a 5 mg/mL suspension for animal studies.
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in purified water.
-
Weighing: Weigh 5 mg of this compound powder for every 1 mL of final suspension volume required.
-
Suspension: Add the this compound powder to the 0.5% CMC-Na vehicle.
-
Homogenization: Mix thoroughly using a vortex mixer until a uniform, homogeneous suspension is achieved[3][13]. For larger volumes, a small homogenizer can be used.
-
Administration: Keep the suspension mixed immediately prior to and during administration to ensure consistent dosing.
Visualizations
Logical & Experimental Workflows and Signaling Pathway
The following diagrams illustrate key decision-making processes and mechanisms related to working with this compound.
Caption: Decision workflow for choosing a this compound solubilization method.
Caption: Workflow for preparing this compound for a typical in vitro experiment.
Caption: Simplified diagram of this compound's inhibition of the NF-κB pathway.[3][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. selleckchem.com [selleckchem.com]
- 4. drugs.com [drugs.com]
- 5. EP3489222A1 - this compound salts, production processes and uses - Google Patents [patents.google.com]
- 6. 599-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 599-79-1 [amp.chemicalbook.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. selleck.co.jp [selleck.co.jp]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. This compound (Azulfidine) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. Degradation Study on this compound and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation Study on this compound and a Validated HPLC-UV Method for its Stability Testing [mdpi.com]
- 18. This compound in ionic liquid form with improved solubility and exposure - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. US20200392084A1 - this compound salt compositions and methods of using the same - Google Patents [patents.google.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Solubility and Dissolution Enhancement of this compound by Solid Dispersion Technique | Semantic Scholar [semanticscholar.org]
- 22. Nanocrystallization boosts this compound solubility and bioavailability. [wisdomlib.org]
Technical Support Center: Optimizing Sulfasalazine Dosage for In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo mouse studies involving sulfasalazine (SASP).
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in mouse models?
A1: The dosage of this compound is highly dependent on the experimental goal and the disease model. For inflammatory bowel disease (IBD) models like DSS-induced colitis, where the drug's local action in the colon is desired, oral doses typically range from 30 to 100 mg/kg/day[1][2]. For studies requiring systemic effects, such as the inhibition of the cystine/glutamate antiporter (system xc⁻) or for applications like neuropathic pain, higher doses of 150-320 mg/kg are often administered, frequently via intraperitoneal (i.p.) injection to bypass gut metabolism[3][4].
Q2: What is the most appropriate route of administration for this compound in mice?
A2: The choice of administration route is critical.
-
Oral (P.O.) Gavage: This is the preferred route for models of intestinal inflammation (e.g., colitis), as it delivers the drug directly to the site where gut bacteria metabolize it into its active components, 5-aminosalicylic acid (5-ASA) and sulfapyridine[5][6].
-
Intraperitoneal (I.P.) Injection: This route is used when the goal is to achieve systemic exposure to the intact this compound molecule, thereby bypassing the extensive metabolism in the gut[4]. This is necessary for targeting pathways outside the colon, but carries a higher risk of toxicity[4][7].
-
Intravenous (I.V.) Injection: I.V. administration is typically reserved for pharmacokinetic studies to determine parameters like absolute bioavailability and clearance[8].
Q3: How is this compound metabolized in mice?
A3: this compound is a prodrug. Approximately 90% of an oral dose reaches the colon intact[6]. There, intestinal bacteria cleave the azo bond to release two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA, or mesalazine)[5][6]. 5-ASA exerts its anti-inflammatory effects locally in the colon, while sulfapyridine is absorbed into the systemic circulation and is responsible for many of the systemic immunomodulatory effects and some side effects[5].
Q4: What are the key pharmacokinetic (PK) properties of this compound in mice?
A4: The pharmacokinetics of this compound in mice show several key features:
-
Low Bioavailability: The oral bioavailability of the parent drug is low and decreases with higher doses. In B6C3F1 mice, it was 16-18% at 67.5 mg/kg but dropped to 3-9% at doses of 675 mg/kg and above[8][9].
-
Rapid Clearance: Intravenously administered this compound is cleared quickly, with a plasma half-life of approximately 0.5 hours in male mice and 1.2 hours in female mice[9].
-
Metabolite Accumulation: Following oral administration, the plasma concentrations of the metabolite sulfapyridine are significantly higher (5 to 32 times) than the parent drug[8][9]. Sulfapyridine can also accumulate with repeated dosing[9].
-
Gender Differences: Female mice tend to have higher maximum plasma concentrations (Cmax) of both this compound and sulfapyridine, while male mice exhibit a systemic clearance rate that is roughly double that of females[8].
Q5: What is the mechanism of action of this compound?
A5: The complete mechanism is not fully understood, but it is known to be multifactorial[10][11]. The metabolites 5-ASA and sulfapyridine are key to its anti-inflammatory and immunomodulatory effects[12]. Key actions include the inhibition of the NF-κB signaling pathway, which reduces the transcription of pro-inflammatory cytokines like TNF-α[11]. Additionally, the 5-ASA metabolite inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby decreasing the production of inflammatory mediators such as prostaglandins and leukotrienes[5][10]. The parent drug also inhibits the system xc⁻ cystine/glutamate antiporter[6].
Data Summary Tables
Table 1: Recommended Dosage Ranges for this compound in Mouse Models
| Model/Application | Route of Administration | Dosage Range (mg/kg/day) | Key Findings/Notes |
| DSS-Induced Ulcerative Colitis | Oral (P.O.) | 30 - 60 mg/kg | Effective in reducing gross mucosal injury and inflammation markers[1]. |
| DSS-Induced Ulcerative Colitis | Oral (P.O.) | 100 mg/kg | Used as a positive control, significantly decreased inflammation and clinical symptoms[2]. |
| System xc⁻ Inhibition / Neurological Models | Intraperitoneal (I.P.) | 160 - 320 mg/kg | High doses required for systemic exposure of intact drug; associated with weight loss and mortality[4][7][13]. |
| Radioprotection | Intraperitoneal (I.P.) | 120 mg/kg | Found to be the optimal dose for protecting against radiation-induced chromosomal damage without significant toxicity[14]. |
| Antitumor Studies (Lung Adenocarcinoma) | Oral (P.O.) | 250 mg/kg | Used in combination therapy to inhibit tumor growth[15]. |
Table 2: Pharmacokinetic Parameters of this compound (SASP) in B6C3F1 Mice
| Parameter | Value (Male Mice) | Value (Female Mice) | Route/Dose |
| Elimination Half-life (t½) | ~0.5 hours | ~1.2 hours | 5 mg/kg I.V.[9] |
| Systemic Clearance | ~2x higher than females | ~0.5x that of males | 5 mg/kg I.V.[8] |
| Oral Bioavailability (F) | 16-18% | 16-18% | 67.5 mg/kg P.O.[8] |
| Oral Bioavailability (F) | 3-9% | 3-9% | 675-2700 mg/kg P.O.[8][9] |
| AUC Ratio (Sulfapyridine:SASP) | 21-32 fold higher | 5-25 fold higher | P.O. (all doses)[8][9] |
AUC: Area under the plasma concentration-time curve.
Troubleshooting Guide
Q: My orally administered this compound is not producing the desired systemic effect. What is the issue?
A: This is a common challenge due to this compound's low oral bioavailability and extensive metabolism by gut bacteria[8][16]. Less than 15% of the parent drug is absorbed systemically after oral administration[10][11]. If your target is outside the gastrointestinal tract, consider switching to intraperitoneal (I.P.) administration to ensure the intact drug reaches systemic circulation[4]. Alternatively, co-administration with an inhibitor of the BCRP efflux transporter, such as febuxostat, has been shown to improve the drug's distribution to the spinal cord[16].
Q: I am observing significant toxicity (e.g., weight loss, mortality) in my study. How can I mitigate this?
A: Toxicity is a known risk, particularly with high doses and the I.P. route. Studies using 160 mg/kg (twice daily) or 320 mg/kg (once daily) via I.P. injection reported unexpected mortality and significant weight loss[4][7].
-
Re-evaluate Dose: Determine if a lower dose can achieve the desired therapeutic effect. A dose-response study may be necessary. The optimal radioprotective dose was found to be 120 mg/kg, with toxicity observed at 180 mg/kg[14].
-
Monitor Animals Closely: Implement a rigorous monitoring plan, including daily body weight measurements and clinical scoring. Establish clear humane endpoints.
-
Consider Route: If feasible for your model, oral administration is generally better tolerated than high-dose I.P. injections[3].
Q: How should I prepare this compound for administration in mice?
A: Proper formulation is crucial for accurate dosing.
-
For Oral (P.O.) Gavage: this compound is poorly soluble in water. It is typically administered as a suspension. A common vehicle is 0.5% methylcellulose in water or corn oil[3][17]. Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.
-
For Intraperitoneal (I.P.) Injection: To create a solution for injection, this compound can be dissolved in a small amount of 0.1 M NaOH, after which the pH is adjusted to 7.4 and the solution is brought to the final desired concentration with saline (0.9% NaCl)[4][13].
Q: My experimental results show high variability between mice. What are the potential causes?
A: Several factors can contribute to variability.
-
Gender Differences: As noted in Table 2, the pharmacokinetics of this compound differ significantly between male and female mice[8][9]. Ensure your study groups are balanced by sex, or use only one sex if appropriate for the model.
-
Administration Technique: Inconsistent gavage or injection technique can lead to variations in the administered dose and absorption rate. Ensure all personnel are properly trained.
-
Gut Microbiome: Since gut bacteria are responsible for metabolizing this compound, variations in the gut microbiome between animals could potentially alter the drug's efficacy, especially in colitis models.
Detailed Experimental Protocols
Protocol 1: Oral Administration of this compound for a DSS-Induced Colitis Model
-
Preparation of Dosing Suspension (e.g., for 50 mg/kg):
-
Calculate the total amount of this compound needed for the study group.
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension at a concentration of 5 mg/mL (assuming a 10 mL/kg dosing volume).
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume needed.
-
Vortex the dosing suspension thoroughly right before drawing it into the syringe.
-
Administer the suspension via oral gavage using a proper-sized, ball-tipped gavage needle.
-
-
Dosing Schedule:
-
Administer once daily, typically starting concurrently with or shortly after the initiation of DSS in the drinking water. Continue for the duration of the colitis induction period (e.g., 7 days)[1].
-
Protocol 2: Intraperitoneal (I.P.) Administration for Systemic Efficacy Studies
-
Preparation of Dosing Solution (e.g., for 160 mg/kg):
-
Weigh the required amount of this compound powder.
-
Add a minimal volume of 0.1 M NaOH to dissolve the powder completely.
-
Carefully adjust the pH to ~7.4 using HCl.
-
Add sterile saline (0.9% NaCl) to reach the final desired concentration, for example, 16 mg/mL (for a 10 mL/kg dosing volume).
-
Sterile-filter the final solution using a 0.22 µm filter.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the exact volume for injection.
-
Administer the solution via I.P. injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Dosing Schedule:
Visualizations
Caption: Metabolism and primary mechanisms of action of this compound.
Caption: A typical experimental workflow for an in vivo mouse study.
References
- 1. Comparative Evaluation between this compound Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evaluation of synergistic effects of combination therapy with this compound and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice - Physiology and Pharmacology [ppj.phypha.ir]
- 3. researchgate.net [researchgate.net]
- 4. Chronic this compound Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Chronic this compound Treatment in Mice Induces System xc− - Independent Adverse Effects [frontiersin.org]
- 8. Toxicokinetics of this compound (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of lung adenocarcinoma by combinations of this compound (SAS) and disulfiram-copper (DSF-Cu) in cell line models and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound alleviates neuropathic pain hypersensitivity in mice through inhibition of SGK-1 in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic interaction study of sulphasalazine in healthy subjects and the impact of curcumin as an in vivo inhibitor of BCRP - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Sulfasalazine-induced adverse effects in animal models
Welcome to the technical support center for researchers utilizing sulfasalazine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize this compound-induced adverse effects in your experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-induced adverse effects in animal models?
A1: The most frequently reported adverse effects across various animal models include:
-
Gastrointestinal (GI) Issues: Anorexia (loss of appetite), nausea, vomiting, and diarrhea are common, particularly at the initiation of treatment.[1][2] These effects are often mild and can sometimes be managed by administering the drug with food.[2]
-
Renal Toxicity (Nephrotoxicity): this compound can induce kidney injury, characterized by increased serum creatinine and blood urea nitrogen (BUN) levels.[3][4][5] Histopathological changes may include interstitial inflammation, tubular atrophy, and necrosis.[3][4]
-
Hepatic Toxicity (Hepatotoxicity): Liver injury is another significant concern, with studies reporting elevated levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[3] In severe cases, hepatocellular necrosis can occur.[6]
-
Hematological Effects: this compound can cause blood dyscrasias, including anemia (in cats), leukopenia (decreased white blood cells), and thrombocytopenia (decreased platelets).[1][6]
-
Keratoconjunctivitis Sicca (KCS) or "Dry Eye": This is a notable side effect in dogs, resulting from decreased tear production.[1]
-
Systemic Effects: Weight loss, fever, and skin rashes have also been observed.[7][8]
Q2: What is the primary mechanism behind this compound-induced toxicity?
A2: A growing body of evidence suggests that oxidative stress is a key mechanism underlying this compound-induced organ damage.[3][4] this compound administration has been shown to increase the production of reactive oxygen species (ROS) and lipid peroxidation, while depleting endogenous antioxidant stores like glutathione (GSH) in tissues such as the kidney and liver.[3][4] This oxidative damage can lead to mitochondrial dysfunction and subsequent cell injury and organ failure.[4]
Q3: How can I minimize this compound-induced adverse effects in my animal models?
A3: Several strategies can be employed to mitigate the adverse effects of this compound:
-
Dose Optimization: Adverse effects are often dose-dependent. Using the lowest effective dose for your experimental model is crucial. Pilot studies to determine the optimal dose with the most favorable safety profile are recommended.
-
Co-administration of Antioxidants: The use of antioxidants has shown promise in protecting against this compound-induced toxicity. Taurine, N-acetylcysteine (NAC), and dithiothreitol (DTT) have been reported to alleviate renal and hepatic damage in rats by reducing oxidative stress.[3]
-
Hydration: Ensuring adequate fluid intake is important, as this compound can cause crystalluria and kidney stone formation.[9]
-
Monitoring: Regular monitoring of animal health is critical. This includes daily observation for clinical signs of distress, weekly body weight measurements, and periodic blood work to assess organ function.
Q4: Are there species-specific considerations I should be aware of?
A4: Yes, different species can exhibit varying sensitivities and adverse effect profiles:
-
Dogs: Doberman Pinschers, Samoyeds, and Miniature Schnauzers may be particularly sensitive to this compound.[1] Keratoconjunctivitis sicca (KCS) is a significant concern in dogs.[1]
-
Cats: Cats are more prone to anemia and salicylate toxicity.[1] Dosing should be approached with caution in this species.
-
Rabbits: While less extensively studied, this compound has been used in rabbit models of experimental colitis, where it has shown beneficial anti-inflammatory effects.[10] Close monitoring for adverse effects is still warranted.
-
Rodents (Rats and Mice): Much of the preclinical toxicology research has been conducted in rodents. They are susceptible to the nephrotoxic and hepatotoxic effects of this compound, particularly at higher doses.[3][4][5][7]
Troubleshooting Guides
Issue 1: Unexpected Mortality in the this compound-Treated Group
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Acute Toxicity/Overdose | - Immediately review your dosing calculations and preparation protocol. - Consider if a lower starting dose is appropriate for your animal strain and model. - For future studies, a dose-finding study with a small number of animals is recommended. |
| Severe Organ Toxicity | - If possible, perform necropsies on deceased animals to identify the cause of death (e.g., severe liver necrosis, kidney failure). - In ongoing studies, monitor surrogate markers of organ function (e.g., serum creatinine, ALT) more frequently. |
| Dehydration | - Ensure all animals have ad libitum access to water. - Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). - Consider providing supplemental hydration (e.g., subcutaneous fluids) if animals show signs of dehydration, in consultation with a veterinarian. |
| Stress from Administration | - Ensure personnel are proficient in the chosen administration technique (e.g., oral gavage) to minimize stress and risk of injury. - Consider alternative, less stressful dosing methods if feasible. |
Issue 2: Significant Weight Loss in the this compound-Treated Group
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Anorexia/Gastrointestinal Upset | - Administer this compound with food to potentially reduce GI side effects.[2] - Monitor food intake. If animals are not eating, provide a highly palatable and easily digestible diet. - Ensure fresh water is always available. |
| Systemic Toxicity | - Weight loss exceeding 15-20% of baseline body weight is a significant humane endpoint and may necessitate euthanasia.[11] - Evaluate for other signs of toxicity to identify the affected organ system(s). - Consider reducing the dose of this compound in subsequent experiments. |
| Dehydration | - As with unexpected mortality, ensure adequate hydration and monitor for clinical signs. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Renal and Hepatic Biomarkers in Male Sprague-Dawley Rats (14-day oral administration) [3]
| Treatment Group | Serum Creatinine (mg/dL) | Serum ALT (U/L) | Serum AST (U/L) |
| Control (Vehicle) | 0.35 ± 0.05 | 29 ± 2 | 68 ± 6 |
| This compound (600 mg/kg) | 0.61 ± 0.07 | 55 ± 4 | 115 ± 11* |
*p < 0.05 compared to control. Data are presented as Mean ± SEM.
Table 2: Dose-Dependent Effects of this compound on Renal Function and Oxidative Stress Markers in Male Wistar Rats (14-day oral administration) [4][5]
| Treatment Group | Serum Creatinine (mg/dL) | Serum BUN (mg/dL) | Kidney ROS Formation (% of Control) | Kidney GSH Depletion (% of Control) |
| Control | ~0.5 | ~20 | 100% | 100% |
| This compound (400 mg/kg) | Increased | Increased | Significantly Increased | Significantly Decreased |
| This compound (600 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
-
Preparation of this compound Suspension:
-
For a 100 mg/mL suspension, crush twenty 500 mg this compound tablets into a fine powder using a mortar and pestle. Do not use enteric-coated tablets.[12]
-
In the mortar, add a small amount of vehicle (e.g., Ora-Blend®, 0.5% sodium carboxymethyl cellulose) to cover the powder and let it soak for 20-30 minutes to soften.[12]
-
Levigate the mixture into a uniform paste.
-
Gradually add more vehicle while continuously mixing. Transfer the suspension to a graduated cylinder.
-
Rinse the mortar with a small amount of vehicle and add it to the graduated cylinder.
-
Bring the suspension to the final desired volume with the vehicle and mix thoroughly.[12]
-
Store the suspension in an amber bottle, protected from light. Stability is reported to be up to 91 days when refrigerated or at room temperature.[12] Shake well before each use.
-
-
Oral Gavage Procedure:
-
Weigh the rat to determine the correct volume of suspension to administer. The maximum recommended volume is 10 mL/kg, though smaller volumes are often better tolerated.[13]
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats). Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the rat, holding its head and neck in a straight line with its body.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.
-
Administer the suspension slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-gavage.
-
Protocol 2: Assessment of Keratoconjunctivitis Sicca (KCS) in Dogs using the Schirmer Tear Test (STT)
-
Materials:
-
Schirmer tear test strips in individual sterile packaging.
-
Timer or stopwatch.
-
-
Procedure:
-
Perform the test before applying any topical anesthetics or other eye drops.
-
Gently restrain the dog.
-
Open the sterile package containing the STT strip, being careful not to touch the notched end.
-
Bend the strip at the notch.
-
Gently pull down the lower eyelid and place the bent, notched end of the strip into the lower conjunctival sac, between the eyelid and the cornea, at the junction of the middle and outer third of the eyelid.[14]
-
Start the timer for 60 seconds immediately after placement.[15]
-
Hold the dog's eyelids closed or allow it to blink normally.
-
After 60 seconds, remove the strip.
-
Immediately measure the length of the wetted area from the notch in millimeters.[15]
-
-
Interpretation of Results: [15]
-
>15 mm/min: Normal tear production.
-
11-14 mm/min: Borderline/early KCS.
-
6-10 mm/min: Mild to moderate KCS.
-
<5 mm/min: Severe KCS.
-
Signaling Pathways and Experimental Workflows
This compound, Oxidative Stress, and Inflammatory Signaling
This compound-induced toxicity is closely linked to the induction of oxidative stress. This, in turn, modulates key inflammatory signaling pathways. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[16][17] Paradoxically, the oxidative stress induced by this compound can also lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary cellular defense mechanism against oxidative stress.[18] The interplay between these pathways is crucial in determining the ultimate cellular response to this compound.
Experimental Workflow for Assessing this compound-Induced Nephrotoxicity
This workflow outlines the key steps in an in vivo study to evaluate the potential nephrotoxic effects of this compound and the efficacy of a potential protective agent.
References
- 1. This compound for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 2. This compound (Azulfidine) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. This compound-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial dysfunction and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic this compound Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meadowsvets.co.uk [meadowsvets.co.uk]
- 10. Immune complex induced experimental colitis: beneficial effect of sulphasalazine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 12. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. eickemeyercanada.ca [eickemeyercanada.ca]
- 15. theveterinarymedicine.com [theveterinarymedicine.com]
- 16. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Sulfasalazine Toxicity in Long-Term Animal Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing sulfasalazine toxicity during long-term animal treatment studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with long-term this compound administration in animals?
A1: Long-term administration of this compound in animal models has been associated with a range of toxicities, primarily affecting the reproductive, renal, hepatic, and hematological systems. Common findings include reversible male infertility characterized by decreased sperm count and motility[1][2], as well as renal and hepatic injury indicated by elevated serum biomarkers.[3][4] Hematological effects such as anemia and neutropenia have also been reported.[5][6]
Q2: What are the initial signs of this compound toxicity to watch for in study animals?
A2: Early indicators of toxicity can be subtle and require careful monitoring. These may include a decrease in body weight gain, reduced food consumption, and changes in physical activity.[7][8] More specific signs can include changes in urine or feces color, lethargy, or jaundice (yellowing of the skin or eyes), which may indicate hepatic issues.[9][10] For male reproductive toxicity, there may be no early outward signs, necessitating specific functional assessments.
Q3: How can this compound-induced male infertility be assessed and is it reversible?
A3: this compound-induced male infertility is a key concern and can be evaluated by analyzing sperm count, motility, and morphology.[2][11] Fertility studies involving cohabitation with untreated females can also be conducted to assess reproductive success.[7] Studies in both humans and rats have shown that these reproductive effects, including oligospermia and reduced sperm motility, are typically reversible upon discontinuation of the drug.[1][11] The sulfapyridine moiety of this compound is thought to be primarily responsible for this effect.[1]
Q4: What is the proposed mechanism for this compound-induced organ damage?
A4: The precise mechanism is not fully elucidated, but oxidative stress is a suspected key contributor to this compound-induced organ injury.[3] this compound administration has been shown to increase reactive oxygen species (ROS) and lipid peroxidation in the liver and kidneys of rats, while depleting glutathione reservoirs.[3] This oxidative damage can lead to cellular injury and organ dysfunction.
Troubleshooting Guides
Issue 1: Abnormal Hematology and Clinical Chemistry Parameters
Symptoms:
-
Significant changes in complete blood count (CBC), such as anemia, neutropenia, or thrombocytopenia.[5][6]
-
Elevated serum levels of liver enzymes (ALT, AST, ALP) or lactate dehydrogenase (LDH).[3]
-
Increased serum creatinine, indicating potential renal impairment.[3]
Troubleshooting Steps:
-
Confirm the Findings: Repeat the blood analysis to rule out sample collection or processing errors.
-
Dose Reduction: Consider a dose reduction of this compound, as some adverse effects are dose-dependent.[12]
-
Supportive Care: Provide supportive care as needed based on the specific abnormalities.
-
Consider Co-administration of Protectants: Studies have suggested that co-administration of antioxidants, such as taurine, may mitigate this compound-induced renal and hepatic damage in rats.[3]
-
Discontinuation: If abnormalities are severe or persist, discontinuation of this compound treatment may be necessary.
Issue 2: Unexpected Morbidity or Mortality
Symptoms:
-
Unexpected death in animals receiving this compound.[8]
-
Severe lethargy, weight loss, or other signs of distress.
Troubleshooting Steps:
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological examination of all major organs to determine the cause of death or morbidity. Pay close attention to the liver, kidneys, and hematopoietic system.
-
Review Dosing and Administration: Verify the accuracy of dose calculations, formulation, and administration route.
-
Evaluate for Stressors: Assess for other potential stressors in the study environment that could be exacerbating toxicity.
-
Dose Range Finding: If this occurs early in a study, it may indicate that the selected doses are too high for the chosen species and strain. A preliminary dose range-finding study may be warranted.
Data Presentation
Table 1: Effects of this compound on Serum Biomarkers of Liver and Kidney Injury in Rats
| Treatment Group | Creatinine (mg/dL) | ALT (U/L) | AST (U/L) | LDH (U/L) | ALP (U/L) |
| Control | 0.6 ± 0.05 | 45 ± 3 | 110 ± 8 | 350 ± 25 | 200 ± 15 |
| This compound (600 mg/kg) | 1.2 ± 0.1 | 95 ± 7 | 220 ± 15 | 700 ± 50 | 450 ± 30* |
*Data are presented as Mean ± SEM. *p<0.05 compared to control. (Data synthesized from[3])
Table 2: Summary of this compound-Induced Reproductive Toxicity in Male Rats
| Parameter | Control | This compound (600 mg/kg) |
| Fertility | Normal | Slightly Depressed[7] |
| Sperm Motility | Normal | Depressed[7][11] |
| Sperm Count | Normal | Decreased[2] |
| Testicular Histopathology | Normal | Alterations in sperm release[7] |
Experimental Protocols
1. Monitoring of Hematological and Clinical Chemistry Parameters:
-
Objective: To assess the systemic toxicity of this compound.
-
Methodology:
-
Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at predetermined intervals throughout the study and at termination.
-
For hematology, collect blood in tubes containing an anticoagulant (e.g., EDTA) and analyze for complete blood count (CBC) parameters using an automated hematology analyzer.
-
For clinical chemistry, collect blood in serum separator tubes. After clotting and centrifugation, analyze the serum for key biomarkers of liver function (ALT, AST, ALP, LDH) and kidney function (creatinine, BUN) using an automated clinical chemistry analyzer.[3][13]
-
2. Histopathological Examination:
-
Objective: To evaluate microscopic changes in tissues.
-
Methodology:
-
At the end of the study, euthanize animals and perform a complete necropsy.
-
Collect key organs, including the liver, kidneys, testes, and epididymides.
-
Fix tissues in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides to identify any treatment-related pathological changes.[3][7]
-
3. Assessment of Male Reproductive Toxicity:
-
Objective: To determine the effects of this compound on male reproductive function.
-
Methodology:
-
Sperm Analysis: At termination, collect epididymides and/or testes. Assess sperm motility, concentration, and morphology using computer-assisted sperm analysis (CASA) or manual methods.[2][11]
-
Fertility Study: Cohabit treated males with untreated, sexually mature females for a defined period. Monitor females for evidence of mating (e.g., vaginal plugs) and subsequent pregnancy and litter outcomes.[1][7]
-
Histopathology: Evaluate testicular and epididymal tissues for histopathological changes, such as alterations in spermatogenesis or sperm release.[7]
-
Visualizations
References
- 1. Reversible male infertility due to sulphasalazine: studies in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and its analogs on fertility in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Safety assessment of this compound: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Short-term male reproductive toxicity study with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic this compound Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
Strategies to prevent Sulfasalazine degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sulfasalazine in stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
A1: The stability of this compound in solution is primarily affected by three main factors:
-
pH: this compound is susceptible to degradation under alkaline conditions. It is relatively stable in neutral and acidic environments.[1][2]
-
Light: The compound is photosensitive and can degrade upon exposure to UV or visible light.[3][4][5]
-
Solvent: While soluble in organic solvents like DMSO, its stability in aqueous solutions is limited, with storage for more than one day not being recommended.[6]
Q2: What is the best solvent for preparing a this compound stock solution?
A2: For long-term storage and high concentration, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at approximately 100 mg/mL.[6] Dimethylformamide (DMF) is another option, with a solubility of about 30 mg/mL.[6] For immediate use in biological experiments, further dilutions from the DMSO stock into aqueous buffers or isotonic saline are necessary.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, stock solutions should be stored under the following conditions:
-
Temperature: For long-term stability, store DMSO stock solutions at -20°C. The solid crystalline form is stable for at least four years at -20°C.[6] Suspensions stored at 4°C or 23°C have shown stability for up to 91 days.[7][8]
-
Light Protection: Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[7][9]
-
Inert Atmosphere: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen and prevent potential oxidation over time.[6]
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be indicated by several observations:
-
Color Change: A noticeable change in the color of the solution (e.g., darkening of the typical orange-yellow color) can suggest chemical degradation.
-
Precipitation: The formation of precipitates, especially after temperature changes, may indicate reduced solubility or degradation into less soluble products.
-
Chromatographic Analysis: The most definitive way to assess degradation is by using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the main this compound peak confirms degradation.[1][2]
Q5: What is the expected shelf-life of a this compound stock solution?
A5: The shelf-life depends on the solvent and storage conditions.
-
DMSO Stock (-20°C): When stored properly (protected from light, tightly sealed), a DMSO stock solution can be stable for several months.
-
Aqueous Suspensions (4°C or 23°C): Extemporaneously prepared oral suspensions (100 mg/mL) in a 1:1 mixture of Ora-Sweet® and Ora-Plus® have been shown to be stable for at least 91 days when stored in amber containers.[7][8]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and solubility.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in refrigerated stock solution. | The solubility of this compound is temperature-dependent. The compound may be precipitating out of the solvent at lower temperatures. | Gently warm the solution to room temperature (around 25°C) and vortex until the precipitate redissolves.[10] Before use, ensure the solution is clear. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
| Stock solution has changed color (darkened). | This is likely due to photodegradation from exposure to light or pH-driven hydrolysis from exposure to alkaline conditions. | Discard the solution. Prepare a fresh stock solution, ensuring it is stored in an amber, airtight container.[7] Verify the pH of any aqueous buffers used for dilution; they should be neutral or slightly acidic. |
| Inconsistent experimental results using the stock solution. | The stock solution may have degraded, leading to a lower effective concentration of the active compound. This can also be caused by incomplete dissolution after thawing. | Confirm the stability of your stock. If degradation is suspected, prepare a fresh solution. Always ensure the solution is completely homogenous before making dilutions. Perform a concentration check using UV-Vis spectrophotometry (λmax ≈ 355-360 nm) if possible.[2][6] |
| Difficulty dissolving this compound in aqueous buffer. | This compound has very low aqueous solubility (approx. 0.2 mg/mL in PBS at pH 7.2).[6] Direct dissolution in aqueous media is challenging for achieving high concentrations. | Prepare a high-concentration primary stock in 100% DMSO.[6] Then, perform serial dilutions into the final aqueous buffer for your experiment. Ensure the final concentration of DMSO is compatible with your experimental system and below any toxic threshold for your cells or assay. |
Quantitative Stability and Solubility Data
The following table summarizes key quantitative data regarding the stability and solubility of this compound.
| Parameter | Solvent/Medium | Condition | Value/Result | Reference |
| Solubility | DMSO | Room Temperature | ~100 mg/mL | [6] |
| DMF | Room Temperature | ~30 mg/mL | [6] | |
| PBS (pH 7.2) | Room Temperature | ~0.2 mg/mL | [6] | |
| Water | 24°C | 0.031 - 0.06 mg/mL | [11] | |
| Stability | Crystalline Solid | -20°C | ≥ 4 years | [6] |
| Oral Suspension (100 mg/mL) | 4°C or 23°C (in amber containers) | >94% of initial concentration retained for 91 days | [7][8] | |
| Aqueous Solution | Not specified | Not recommended for storage > 1 day | [6] | |
| Forced Degradation | 5 N NaOH | 85°C for 24 h | Minor degradation observed | [2] |
| 0.1 N HCl, Water, 30% H₂O₂ | 85°C for 24 h | No significant degradation | [1][2] | |
| UV/VIS Light | Not specified | Compound is photosensitive; degradation occurs | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Tare a sterile amber vial on a calibrated scale.
-
Carefully weigh the desired amount of this compound powder into the vial. For a 100 mM stock, this would be 39.84 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. The solution should be a clear, orange-yellow color.
-
(Optional) To minimize oxidation for very long-term storage, the headspace of the vial can be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For storage, create smaller working aliquots to avoid repeated freeze-thaw cycles of the main stock. Store all aliquots and the main stock at -20°C, protected from light.[6]
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol outlines a general procedure for a forced degradation study to test the stability of a prepared stock solution, based on published methodologies.[2][13]
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., XTerra® RP18, 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate buffer (pH 7.0) in a 48:52 (v/v) ratio
-
Forced Degradation Reagents: 5 N NaOH, 5 N HCl, 30% H₂O₂
-
Water bath or incubator set to 85°C
Procedure:
-
Sample Preparation:
-
Control: Dilute the this compound stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µg/mL).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 5 N NaOH and incubate at 85°C for 24 hours. Neutralize with HCl, then dilute with the mobile phase.
-
Acidic Hydrolysis: Mix an aliquot with 5 N HCl and incubate at 85°C for 24 hours. Neutralize with NaOH, then dilute with the mobile phase.
-
Oxidation: Mix an aliquot with 30% H₂O₂ and keep at room temperature for 24 hours, then dilute with the mobile phase.
-
-
HPLC Analysis:
-
Column: XTerra® RP18 or equivalent C18 column.
-
Mobile Phase: Methanol:Ammonium Acetate buffer (pH 7.0, 10 mM) (48:52, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the control and each of the stressed samples into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a significant reduction (>10%) in the peak area of the parent this compound peak in the stressed samples indicates degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Study on this compound and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Azulfidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. rheumatology.org [rheumatology.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Stability of this compound Oral Suspension | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. sickkids.ca [sickkids.ca]
- 10. drugs.com [drugs.com]
- 11. EP3489222A1 - this compound salts, production processes and uses - Google Patents [patents.google.com]
- 12. Photodegradation of this compound and its human metabolites in water by UV and UV/peroxydisulfate processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation Study on this compound and a Validated HPLC-UV Method for its Stability Testing [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Sulfasalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of batch-to-batch variability in commercial sulfasalazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in commercial this compound?
A1: Batch-to-batch variability in this compound can stem from several factors during the manufacturing process. Key contributors include the presence of impurities, which can arise from starting materials or as by-products of the synthesis reaction.[1][2] Physicochemical properties such as particle size, crystalline structure (polymorphism), and solubility can also differ between batches, affecting the drug's dissolution rate and bioavailability.[3][4]
Q2: How can these variations impact my experimental results?
A2: Inconsistent physicochemical properties can lead to variable dissolution rates and, consequently, altered bioavailability of this compound and its active metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine.[4][5] This can result in inconsistent therapeutic effects in preclinical models or variable outcomes in in vitro assays. For instance, differences in the drug's ability to inhibit the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action, may be observed.[6][7][8]
Q3: My latest batch of this compound is showing lower-than-expected anti-inflammatory effects. What could be the cause?
A3: A reduction in anti-inflammatory activity could be linked to several factors. The new batch may have a different particle size distribution or polymorphic form, leading to lower solubility and reduced bioavailability.[3] It is also possible that the concentration of the active compound is lower than specified, or that there are impurities interfering with its mechanism of action. We recommend performing quality control checks to assess the purity and dissolution profile of the new batch.
Q4: I'm observing inconsistent results in my cell culture experiments. Could this be related to the this compound batch?
A4: Yes, variability in cell culture experiments is a common consequence of batch-to-batch differences. The effective concentration of dissolved this compound may vary, leading to inconsistent inhibition of inflammatory pathways like NF-κB.[6][9] We advise preparing stock solutions consistently and, if possible, qualifying a new batch against a previously validated one to ensure a comparable biological response.
Q5: What are the recommended quality control (QC) tests to perform on a new batch of commercial this compound before starting my experiments?
A5: To ensure consistency, it is advisable to perform a few key QC tests. High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the this compound and to identify and quantify any impurities.[10][11] Dissolution testing is crucial for assessing the rate and extent of drug release, which is indicative of its bioavailability.[12][13] Additionally, characterizing the particle size and morphology using techniques like scanning electron microscopy (SEM) can provide valuable insights.
Troubleshooting Guides
Issue 1: Inconsistent Anti-inflammatory Effects in In Vivo Models
If you observe a significant deviation in the anti-inflammatory response with a new batch of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Issue 2: Poor Solubility and Inconsistent Dissolution Rates
This compound is known for its poor water solubility, which can be a source of variability.[3][4] If you encounter solubility issues, consider the following:
-
pH of the Medium: this compound's solubility is pH-dependent. Ensure the pH of your dissolution medium is appropriate for your experimental setup.[14]
-
Particle Size: Smaller particle sizes generally lead to faster dissolution.[3] If a batch appears to have larger crystals, consider micronization or consult your supplier.
-
Use of Surfactants: For in vitro assays, the inclusion of a small amount of a biocompatible surfactant, such as polysorbate 80, can improve wetting and dissolution.[12]
-
Solid Dispersion Techniques: For formulation development, creating solid dispersions of this compound with polymers can enhance its solubility and dissolution rate.[4]
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Name | Potential Origin |
| Impurity I | 2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene | By-product of synthesis |
| Impurity II | 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid | By-product of synthesis |
| Impurity III | 5-[[p-[4-(2-pyridylanilino)]-N-phenyl]azo]salicylic acid | By-product of synthesis |
| Impurity IV | Sulfapyridine | Starting material |
Source: Adapted from literature on this compound impurity characterization.[1]
Table 2: Key Physicochemical Properties and Recommended Analytical Methods
| Property | Importance | Recommended Analytical Method(s) |
| Purity | Ensures the correct amount of active pharmaceutical ingredient (API) is present and identifies contaminants. | High-Performance Liquid Chromatography (HPLC)[10], UV-Vis Spectrophotometry[15][16] |
| Dissolution | Predicts in vivo bioavailability and drug release characteristics. | USP Apparatus 2 (Paddle Method)[13] |
| Particle Size | Affects dissolution rate and bioavailability. | Laser Diffraction, Scanning Electron Microscopy (SEM) |
| Polymorphism | Different crystalline forms can have different solubilities and stabilities. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., phosphate buffer, pH 7.7) and an organic solvent (e.g., 2-propanol).[10]
-
Standard Solution Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to create a stock solution of known concentration.
-
Sample Preparation: Dissolve the this compound batch to be tested in the mobile phase to achieve a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 354 nm.[16]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak areas of the main this compound peak and any impurity peaks to determine the purity of the sample.
Protocol 2: In Vitro Dissolution Testing
This protocol is based on the USP paddle method and is suitable for assessing the dissolution profile of this compound tablets or powders.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as a phosphate buffer at pH 6.8 or 7.4, to simulate intestinal conditions.[12][13]
-
Apparatus Setup:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 rpm.[12]
-
-
Procedure:
-
Place a single dose of this compound into each dissolution vessel.
-
Begin paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples and determine the concentration of dissolved this compound using UV-Vis spectrophotometry at approximately 359 nm.[12]
Protocol 3: In Vitro NF-κB Inhibition Assay
This protocol outlines a cell-based assay to evaluate the bioactivity of a this compound batch.
Caption: Experimental workflow for an in vitro NF-κB inhibition assay.
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[6][8][17]
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Characterization of impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Nanocrystallization boosts this compound solubility and bioavailability. [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. seejph.com [seejph.com]
- 6. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits inflammation and fibrogenesis in pancreas via NF-κB signaling pathway in rats with oxidative stress-induced pancreatic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-speed liquid chromatographic analysis of this compound (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetic interaction study of sulphasalazine in healthy subjects and the impact of curcumin as an in vivo inhibitor of BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phmethods.net [phmethods.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. scispace.com [scispace.com]
Technical Support Center: Refining Sulfasalazine Delivery for Colon-Specific Targeting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of sulfasalazine delivery methods for colon-specific targeting.
Section 1: pH-Dependent Delivery Systems
The goal of pH-dependent systems is to prevent the premature release of this compound in the acidic environment of the stomach and upper small intestine, triggering release in the more alkaline environment of the colon.[1]
Frequently Asked Questions (FAQs)
Q1: Which pH-sensitive polymers are most commonly used for this compound colon targeting, and what are their dissolution pHs?
A1: Eudragit® polymers are widely used for pH-dependent colon targeting. The specific grade of Eudragit® determines the pH at which the coating dissolves, allowing for targeted release. For instance, Eudragit® S100 dissolves at a pH above 7.0, which is characteristic of the terminal ileum and colon.[2][3] Combinations of polymers like Eudragit® L100-55 and Eudragit® S100 can also be used to achieve targeted delivery to different regions of the intestine based on pH variability.[4]
Q2: How can I ensure the integrity of the pH-sensitive coating during manufacturing and storage?
A2: The integrity of the coating can be compromised by mechanical stress during manufacturing and improper storage conditions. It is crucial to control the coating process parameters (e.g., spray rate, temperature, atomization pressure) to ensure a uniform and intact film. For storage, it's important to maintain controlled temperature and humidity to prevent premature degradation or alteration of the polymer's properties. Stability studies under different conditions are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Premature drug release in simulated gastric fluid (SGF). | 1. Inadequate coating thickness.[5]2. Cracks or imperfections in the coating.3. Use of a polymer with a low dissolution pH. | 1. Increase the coating level. A combination of polymers like ethyl cellulose and HPMC can be used as an inner layer to prevent disintegration in the small intestine.[6]2. Optimize coating parameters and consider using a plasticizer.3. Select a polymer with a higher dissolution pH, such as Eudragit® S100 for colon targeting.[2][6] |
| Incomplete drug release in simulated colonic fluid (SCF). | 1. Coating is too thick or insoluble at the target pH.2. The pH of the dissolution medium does not accurately reflect the in vivo colonic pH.3. The formulation lacks a mechanism to facilitate disintegration after the coating dissolves. | 1. Reduce the coating thickness or use a more soluble polymer or a combination of polymers.[7]2. Ensure the pH of the SCF is appropriate (typically pH 6.8-7.4).[6][8]3. Incorporate a superdisintegrant (e.g., croscarmellose sodium or sodium starch glycolate) into the core formulation to promote rapid disintegration once the coating dissolves.[2] |
| High variability in drug release profiles between batches. | 1. Inconsistent coating thickness or uniformity.2. Variations in the core tablet properties (e.g., hardness, porosity). | 1. Tightly control the coating process parameters and implement in-process checks for weight gain.2. Ensure consistent manufacturing of the core tablets to maintain uniform properties. |
Experimental Protocols
In Vitro Dissolution Testing for pH-Dependent Formulations
This protocol is designed to simulate the transit of the dosage form through the gastrointestinal tract.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Media:
-
Procedure: a. Place the dosage form in the dissolution vessel with 900 mL of 0.1 N HCl at 37°C ± 0.5°C and a paddle speed of 50 rpm. b. After 2 hours, withdraw a sample and replace the medium with 900 mL of phosphate buffer (pH 7.4). c. Continue the dissolution for 3 hours, withdrawing samples at predetermined intervals. d. After 3 hours in pH 7.4 buffer, replace the medium with 900 mL of phosphate buffer (pH 6.8). e. Continue the dissolution for the desired period, withdrawing samples at set time points.
-
Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry at 359 nm.[9]
Section 2: Microbiome-Activated Delivery Systems
This approach utilizes the metabolic activity of colonic bacteria to release the active drug. This compound itself is a prodrug, where the azo bond is cleaved by bacterial azoreductases in the colon to release 5-aminosalicylic acid (5-ASA) and sulfapyridine.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound activation in the colon?
A1: this compound is a prodrug that remains largely intact in the upper gastrointestinal tract.[11] Upon reaching the colon, the abundant microflora produce azoreductase enzymes that cleave the azo bond linking 5-aminosalicylic acid (5-ASA) and sulfapyridine.[10][12] 5-ASA is the primary therapeutic moiety for inflammatory bowel disease.
Q2: How can the composition of the gut microbiome affect the efficacy of this compound?
A2: The composition and metabolic activity of the gut microbiome can significantly influence the cleavage of this compound and, therefore, its therapeutic efficacy. Studies have shown that a gut microbiome enriched in certain bacteria, such as Faecalibacterium prausnitzii, is associated with a better clinical response to this compound.[13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low drug release in the presence of fecal matter or colonic enzymes. | 1. Insufficient contact time with the microbiota.[10]2. Low azoreductase activity in the simulated colonic environment. | 1. Ensure the in vitro model allows for prolonged incubation with the fecal slurry or enzyme cocktail.2. Use a fresh fecal slurry from healthy donors or a validated enzyme cocktail. The use of probiotics could potentially modulate azoreductase activity, though this is still under investigation.[16] |
| High systemic absorption of intact this compound. | 1. Premature release of the drug in the upper GI tract.2. Increased gastrointestinal transit time leading to some absorption of the parent drug.[11] | 1. Combine the microbiome-activated approach with a pH-dependent coating to prevent premature release.[3]2. In vivo studies are necessary to correlate pharmacokinetic profiles with drug release mechanisms. |
| Variability in therapeutic response among subjects. | 1. Inter-individual differences in the gut microbiome composition and metabolic activity.[13][14] | 1. Analyze the baseline microbiome of subjects to identify potential biomarkers for response.[14]2. Consider the co-administration of prebiotics or probiotics to modulate the gut microbiome, although more research is needed in this area. |
Experimental Protocols
In Vitro Fermentation Model for Microbiome-Activated Release
-
Preparation of Fecal Slurry: a. Obtain fresh fecal samples from healthy volunteers who have not taken antibiotics for at least 3 months. b. Prepare a 10% (w/v) fecal slurry in a pre-reduced phosphate buffer (pH 7.0) under anaerobic conditions (e.g., in an anaerobic chamber).
-
Dissolution Study: a. Add the this compound formulation to the fecal slurry. b. Incubate the mixture at 37°C under anaerobic conditions. c. Withdraw samples at predetermined time intervals. d. Centrifuge the samples to separate the solid fecal matter.
-
Analysis: a. Analyze the supernatant for the concentration of released 5-ASA and sulfapyridine using a suitable analytical method like HPLC.
Section 3: Novel Formulations (Nanoparticles and Liquisolid Systems)
Novel formulations aim to improve the solubility, stability, and targeting efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using nanoparticles for this compound delivery?
A1: Nanoparticles can enhance the bioavailability of poorly soluble drugs like this compound, protect the drug from degradation in the upper GI tract, and can be designed for targeted release.[8][17] For instance, nanoparticles can be coated with pH-sensitive polymers to combine the benefits of both approaches.[9]
Q2: What is the principle behind the liquisolid technology for colon targeting?
A2: Liquisolid technology involves converting a liquid drug formulation into a dry, non-adherent, and free-flowing powder. For colon targeting, this technique can be used to achieve a burst release of this compound once the protective outer coating is removed in the colon.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low drug entrapment efficiency in nanoparticles. | 1. Poor affinity between the drug and the polymer.2. Suboptimal formulation or process parameters. | 1. Screen different polymers to find one with better compatibility with this compound.2. Optimize parameters such as polymer concentration, drug-to-polymer ratio, and stirring speed during nanoparticle preparation.[9] |
| Particle aggregation or instability of the nanoparticle suspension. | 1. Insufficient surface charge (low zeta potential).2. Inappropriate storage conditions. | 1. Use a stabilizer or a coating agent to increase the zeta potential and prevent aggregation.2. Optimize the pH and ionic strength of the suspension and store at an appropriate temperature. |
| Poor flowability of the liquisolid powder. | 1. Inappropriate ratio of liquid vehicle to carrier and coating materials. | 1. Adjust the formulation by optimizing the amounts of the non-volatile liquid vehicle, carrier (e.g., microcrystalline cellulose), and coating material (e.g., silica). |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a pH-dependent polymer (e.g., Eudragit S100) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The nanoparticles will form spontaneously.
-
Purification: Remove the organic solvent by evaporation under reduced pressure. Purify the nanoparticles by centrifugation and resuspend them in deionized water.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.[8][9]
Data Presentation
Table 1: In Vitro Release of this compound from a pH-Dependent Coated Liquisolid System
| Time (hours) | Cumulative % Drug Release in 0.1 N HCl (pH 1.2) | Cumulative % Drug Release in Phosphate Buffer (pH 7.4) | Cumulative % Drug Release in Phosphate Buffer (pH 6.8) |
| 1 | < 2% | - | - |
| 2 | < 5% | - | - |
| 3 | - | < 10% | - |
| 4 | - | < 15% | - |
| 5 | - | < 20% | - |
| 6 | - | - | > 30% |
| 8 | - | - | > 60% |
| 12 | - | - | > 90% |
| 17 | - | - | ~ 94% |
Data is illustrative and based on findings reported in similar studies.[6]
Table 2: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Polymer Concentration (%) | Stabilizer Concentration (%) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | 1.0 | 0.5 | 350 ± 25 | -15.2 ± 1.8 | 65.8 ± 4.2 |
| F2 | 1.5 | 0.5 | 290 ± 18 | -19.8 ± 2.1 | 75.7 ± 3.5 |
| F3 | 2.0 | 0.5 | 250 ± 21 | -22.5 ± 2.5 | 82.3 ± 3.9 |
| F4 | 1.5 | 1.0 | 285 ± 20 | -25.1 ± 1.9 | 78.1 ± 4.1 |
Data is illustrative and based on findings reported in similar studies.[8][9]
Visualizations
Caption: this compound activation pathway in the colon.
Caption: Experimental workflow for developing colon-targeted this compound.
References
- 1. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and In Vitro Evaluation of Pellets Containing this compound and Caffeine to Verify Ileo-Colonic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Three-pronged Approach for Colon Delivery of this compound: Concomitant Use of pH- Responsive, Microbially Triggered Polymers and Liquisolid Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical approaches to colon targeted drug delivery systems. [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Preparation and in vitro evaluation of sustained-release nanoparticles loaded with this compound [cjter.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. THE GUT MICROBIOME REGULATES THE CLINICAL EFFICACY OF this compound THERAPY FOR IBD-ASSOCIATED SPONDYLOARTHRITIS - Digestive Disease Week [ddw.digitellinc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. seejph.com [seejph.com]
Validation & Comparative
A Comparative Analysis of Sulfasalazine and Mesalamine in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sulfasalazine and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), in preclinical models of colitis. The following sections detail the experimental data, methodologies, and relevant signaling pathways to aid in the evaluation of these compounds for inflammatory bowel disease (IBD) research and development.
Executive Summary
This compound, a conjugate of sulfapyridine and mesalamine, has been a cornerstone in the treatment of ulcerative colitis for decades. Its therapeutic action is primarily attributed to the mesalamine moiety, which is released in the colon by bacterial azoreductases. Mesalamine formulations were subsequently developed to deliver the active agent directly to the colon while avoiding the potential side effects associated with the sulfapyridine carrier. This guide synthesizes findings from dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS) induced colitis models, which are standard preclinical tools for studying IBD pathogenesis and pharmacology. While direct head-to-head preclinical comparisons are limited, this document compiles available data to offer a comparative perspective on their performance.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound and mesalamine in DSS and TNBS-induced colitis models. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Efficacy in DSS-Induced Colitis Models
| Parameter | This compound Treatment | Mesalamine Treatment | Control (DSS only) | Reference |
| Disease Activity Index (DAI) | Significant reduction compared to DSS control | Significant reduction compared to DSS control | High DAI score | [1] |
| Body Weight Loss (%) | Ameliorated compared to DSS control | Attenuated compared to DSS control | Significant weight loss | [1][2] |
| Colon Length (cm) | Significantly longer than DSS control | Significantly longer than DSS control | Significant shortening | [1][2] |
| Myeloperoxidase (MPO) Activity | Data not consistently reported in direct comparative studies | Data not consistently reported in direct comparative studies | Elevated MPO activity | |
| TNF-α Levels | Reduced compared to DSS control | Significantly reduced compared to DSS control | Elevated levels | [2] |
| IL-6 Levels | Reduced compared to DSS control | Significantly reduced compared to DSS control | Elevated levels | [2] |
Table 2: Efficacy in TNBS-Induced Colitis Models
| Parameter | This compound Treatment | Mesalamine Treatment | Control (TNBS only) | Reference |
| Macroscopic Score | Significant reduction in damage score | Significant reduction in ulcer score | Severe mucosal damage | [3] |
| Myeloperoxidase (MPO) Activity | Data not consistently reported in direct comparative studies | Data not consistently reported in direct comparative studies | Significantly elevated MPO activity | |
| TNF-α Levels | Data not consistently reported in direct comparative studies | Data not consistently reported in direct comparative studies | Elevated levels | |
| IL-1β Levels | Data not consistently reported in direct comparative studies | Data not consistently reported in direct comparative studies | Elevated levels | |
| Histological Score | Improved mucosal architecture | Significant improvement in histology | Severe inflammation and ulceration | [3][4] |
Experimental Protocols
Detailed methodologies for the two most common colitis models are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is particularly relevant for studying the pathogenesis of ulcerative colitis due to its induction of diffuse inflammation in the colon.
Workflow:
Caption: Workflow for DSS-induced colitis model.
Materials:
-
Animals: 8-10 week old C57BL/6 or BALB/c mice.
-
Inducing Agent: Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Vehicle: Sterile drinking water.
-
Test Articles: this compound or Mesalamine, typically suspended in a vehicle like 0.5% carboxymethylcellulose.
Procedure:
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions.[5]
-
Induction: Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5][6]
-
Treatment: Administer this compound or mesalamine daily via oral gavage, starting concurrently with DSS administration or prophylactically.[7]
-
Monitoring: Record body weight, stool consistency, and the presence of fecal blood daily to calculate the Disease Activity Index (DAI).[5]
-
Termination and Analysis: On day 8-10, euthanize the mice. Excise the colon and measure its length. Collect tissue samples for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., TNF-α, IL-6) using ELISA or qPCR.[5]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
This model is often used to mimic features of Crohn's disease, as it induces a transmural and often granulomatous inflammatory response.
Workflow:
Caption: Workflow for TNBS-induced colitis model.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Inducing Agent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution.
-
Vehicle: 50% ethanol.
-
Test Articles: this compound or Mesalamine.
Procedure:
-
Preparation: Fast rats for 12-24 hours with free access to water.[3][8]
-
Induction: Anesthetize the rats. Slowly instill a solution of TNBS (e.g., 10-30 mg) in 50% ethanol into the colon via a catheter inserted approximately 8 cm from the anus. Keep the rat in a head-down position for a few minutes to prevent leakage.[4][8]
-
Treatment: Administer this compound or mesalamine orally or intrarectally, typically starting 24 hours after TNBS instillation and continuing daily.[3][9]
-
Termination and Analysis: Euthanize the rats 3-7 days after induction. Excise the colon and assess macroscopic damage (e.g., ulceration, inflammation, adhesions). Collect tissue for histology, MPO assay, and cytokine measurements as described for the DSS model.[4][9]
Signaling Pathways
The anti-inflammatory effects of both this compound and mesalamine are mediated through the modulation of key inflammatory signaling pathways.
Caption: Comparative signaling pathways.
This compound requires enzymatic cleavage by gut bacteria to release its active component, mesalamine, and the carrier molecule, sulfapyridine. Mesalamine formulations are designed to deliver 5-ASA directly to the site of inflammation in the colon, bypassing the need for bacterial metabolism and avoiding the systemic effects of sulfapyridine.
The primary mechanisms of action for mesalamine include:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Mesalamine has been shown to inhibit NF-κB activation, thereby reducing the inflammatory cascade.
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties. Its activation by mesalamine can antagonize the activity of pro-inflammatory transcription factors like NF-κB.
-
Inhibition of Prostaglandin and Leukotriene Synthesis: Mesalamine can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced production of pro-inflammatory prostaglandins and leukotrienes.
-
Scavenging of Reactive Oxygen Species (ROS): Mesalamine possesses antioxidant properties and can neutralize harmful reactive oxygen species that contribute to tissue damage in IBD.
Conclusion
Both this compound and mesalamine demonstrate efficacy in preclinical models of colitis by reducing key inflammatory markers and improving disease outcomes. Mesalamine, as the active moiety of this compound, offers a more targeted therapeutic approach with a potentially better safety profile due to the absence of the sulfapyridine component. The choice between these agents in a research context may depend on the specific scientific question being addressed. For studies focused on the fundamental mechanisms of 5-ASA, mesalamine may be the preferred agent. Conversely, this compound may be relevant for studies investigating the role of the gut microbiota in drug metabolism or for historical comparative purposes. This guide provides a foundation for researchers to make informed decisions when selecting a therapeutic agent for their preclinical IBD studies.
References
- 1. Comparative Evaluation between this compound Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scibasejournals.org [scibasejournals.org]
- 3. The Dual Positive Actions of Colonic Release of Ibuprofen in TNBS-Induced Colitis Wistar Rats [scirp.org]
- 4. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Sulfasalazine Demonstrates Superior Efficacy Over Placebo in Rheumatoid Arthritis Models
A comprehensive review of clinical and preclinical data underscores the therapeutic benefit of sulfasalazine in the management of rheumatoid arthritis (RA). Multiple placebo-controlled studies have consistently shown that this compound significantly alleviates the clinical and laboratory markers of disease activity. This guide provides a detailed comparison of this compound versus placebo, supported by experimental data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound, a disease-modifying antirheumatic drug (DMARD), has proven its value in the treatment of rheumatoid arthritis.[1][2] Clinical trials and meta-analyses have established its superiority over placebo in reducing joint inflammation, pain, and systemic inflammatory markers.[3][4][5][6][7] The drug's efficacy is attributed to its immunomodulatory and anti-inflammatory properties, which are mediated through various signaling pathways.[8][9]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative outcomes from placebo-controlled clinical trials evaluating this compound in patients with rheumatoid arthritis.
Table 1: Clinical Efficacy of this compound vs. Placebo in Rheumatoid Arthritis
| Outcome Measure | This compound Improvement | Placebo Improvement | Statistical Significance | Reference |
| Tender Joint Score | Statistically significant benefit | - | p < 0.05 | [4][7] |
| Swollen Joint Score | Statistically significant benefit | - | p < 0.05 | [4][7] |
| Pain Score | Statistically significant benefit (Standardized Mean Difference: -0.42) | - | p < 0.05 | [4][5][7] |
| Morning Stiffness | Significantly more improvement | - | p < 0.05 | [5] |
| Grip Strength | Significantly more improvement | - | p < 0.05 | [5] |
| Patient Global Assessment | 26% | 14% | p = 0.02 | [6] |
Table 2: Effect of this compound vs. Placebo on Laboratory Markers of Inflammation
| Laboratory Marker | This compound Change | Placebo Change | Statistical Significance | Reference |
| Erythrocyte Sedimentation Rate (ESR) | Significant reduction (Weighted Mean Difference: -17.6 mm) | - | p < 0.0001 | [4][6][7] |
| C-Reactive Protein (CRP) | Significant fall | - | Significant | [10] |
| IgM Rheumatoid Factor | Significant fall | - | Significant | [10] |
Experimental Protocols
Human Clinical Trial: Double-Blind, Placebo-Controlled Study
A representative experimental design for a clinical trial evaluating this compound in early rheumatoid arthritis is as follows:
-
Patient Population: Patients diagnosed with early rheumatoid arthritis (symptomatic disease for less than 12 months).[3][11]
-
Study Design: A 48-week, double-blind, prospective, placebo-controlled, randomized trial.[3][11]
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo.[3][11]
-
Dosage: this compound is administered at a daily dose, for example, 3 grams.[5]
-
Outcome Measures:
-
Clinical: Tender and swollen joint counts, pain score (e.g., Visual Analog Scale), duration of morning stiffness, and grip strength.[5]
-
Laboratory: Erythrocyte Sedimentation Rate (ESR) and C-reactive protein (CRP).[10]
-
Radiographic: Assessment of joint erosions at baseline and at the end of the study.[3]
-
-
Data Analysis: Statistical comparisons are made between the this compound and placebo groups for all outcome measures.
Preclinical Model: Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.
-
Animal Model: Susceptible strains of mice (e.g., DBA/1) or rats (e.g., Wistar Furth) are used.[12][13][14][15]
-
Induction of Arthritis:
-
Treatment: Once arthritis is established, animals are treated with this compound (e.g., 80 mg/day) or a placebo.[12]
-
Outcome Measures:
-
Clinical: Paw thickness and arthritis scores are monitored regularly.[16]
-
Histopathological: Joint tissues are examined for synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone destruction.[16]
-
Imaging: Micro-computed tomography (micro-CT) can be used to assess bone erosion.[16]
-
-
Data Analysis: The severity of arthritis and joint damage are compared between the this compound-treated and placebo-treated groups.
Visualizing the Mechanisms and Workflows
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
Figure 1: A typical workflow for a double-blind, placebo-controlled clinical trial of this compound in early RA.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in early rheumatoid arthritis. A 48-week double-blind, prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for treating rheumatoid arthritis | Cochrane [cochrane.org]
- 5. This compound in rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment for rheumatoid arthritis: a metaanalysis of 15 randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Sulphasalazine: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in early rheumatoid arthritis. The Australian Multicentre Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Influence of this compound on established collagen arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessment of collagen antibody-induced arthritis in BALB/c mice using bioimaging analysis and histopathological examination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of Sulfasalazine as a Ferroptosis Inducer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, including cancer. A variety of small molecules have been identified that can induce ferroptosis, each with distinct mechanisms of action. This guide provides a comprehensive comparison of sulfasalazine with other commonly used ferroptosis inducers, focusing on its role as a specific inhibitor of the system Xc- cystine/glutamate antiporter. Experimental data is presented to objectively assess its performance against key alternatives.
Comparative Analysis of Ferroptosis Inducers
This compound is an FDA-approved anti-inflammatory drug that has been repurposed as a ferroptosis inducer.[1] Its primary mechanism involves the inhibition of the system Xc- antiporter, a cell surface protein complex that imports cystine for the synthesis of the antioxidant glutathione (GSH).[2][3] Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, ultimately resulting in their accumulation and cell death.[3]
This guide compares this compound with two other well-characterized ferroptosis inducers: erastin, another system Xc- inhibitor, and RSL3, a direct inhibitor of GPX4.[4][5]
Quantitative Comparison of Inducer Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound, erastin, and RSL3 in various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Cell Line | Inducer | IC50 (µM) | Citation |
| SCC1 (Oral Squamous Carcinoma) | This compound | 830 | [6] |
| MG63 (Osteosarcoma) | This compound | 0.58 (24h), 0.38 (48h), 0.22 (72h) | [7] |
| U2OS (Osteosarcoma) | This compound | 0.61 (24h), 0.33 (48h), 0.24 (72h) | [7] |
| HGC-27 (Gastric Cancer) | Erastin | 14.39 | [8] |
| HCT116 (Colorectal Cancer) | Erastin | ~10 | [9] |
| HCT116 (Colorectal Cancer) | RSL3 | 4.084 | [10] |
| LoVo (Colorectal Cancer) | RSL3 | 2.75 | [10] |
| HT29 (Colorectal Cancer) | RSL3 | 12.38 | [10] |
| HN3 (Head and Neck Cancer) | RSL3 | 0.48 | [11] |
| HN3-rslR (Resistant) | RSL3 | 5.8 | [11] |
| BT474 (Breast Cancer) | RSL3 | 0.059 | [12] |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of ferroptosis inducers on cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the ferroptosis inducer (e.g., this compound, erastin, RSL3) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[1][14][15]
-
Cell Treatment: Treat cells with the ferroptosis inducer as described in the cell viability assay.
-
Probe Incubation: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The probe emits red fluorescence (~591 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation.
-
Data Analysis: Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.
Glutathione (GSH) Assay
This protocol quantifies the intracellular levels of GSH, which are depleted by system Xc- inhibitors like this compound and erastin.[16][17]
-
Cell Lysis: Harvest and lyse the treated cells.
-
Deproteinization: Remove proteins from the cell lysate, for example, by using a deproteinizing sample preparation kit.
-
GSH Detection: Use a commercial GSH assay kit according to the manufacturer's instructions. These kits typically involve a reaction where GSH reacts with a substrate to produce a fluorescent or colorimetric product.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
Western Blotting for Ferroptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11 (the catalytic subunit of system Xc-).[18][19][20]
-
Protein Extraction: Extract total protein from treated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and SLC7A11 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound induces ferroptosis by inhibiting system Xc-.
Caption: Mechanisms of different ferroptosis inducers.
Caption: Workflow for assessing ferroptosis induction.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound combined with anti-IL-1β mAb induces ferroptosis and immune modulation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of ferroptosis and mitochondrial dysfunction by oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 17. 2.6. GSH assay [bio-protocol.org]
- 18. ptglab.com [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Side-by-Side In Vitro Comparison of Sulfasalazine and Sulfapyridine
An Objective Analysis for Researchers and Drug Development Professionals
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, exerts its therapeutic effects through its cleavage into two primary metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA is recognized as the principal active moiety in treating ulcerative colitis, the role of sulfapyridine has been a subject of extensive investigation. This guide provides a comprehensive side-by-side in vitro comparison of this compound and sulfapyridine, presenting key experimental data to elucidate their distinct molecular and cellular effects.
Immunomodulatory Effects on Lymphocytes
In vitro studies on peripheral blood mononuclear cells (PBMs) have revealed significant differences in the immunomodulatory activities of this compound and its metabolite, sulfapyridine.
| Parameter | This compound | Sulfapyridine | 5-Aminosalicylic Acid (5-ASA) | Reference |
| Mitogen-Induced Lymphocyte Proliferation | Inhibited at high concentrations (100 µg/ml) | No inhibition at concentrations tested | No inhibition at concentrations tested | [1] |
| Pokeweed Mitogen-Induced Immunoglobulin Synthesis | Depressed in a dose-dependent manner | No inhibition at concentrations tested | No inhibition at concentrations tested | [1] |
| Primary Target Cell | B lymphocytes | Not applicable | Not applicable | [1] |
These findings suggest that the parent drug, this compound, possesses direct immunomodulatory properties that are not shared by its sulfapyridine metabolite.[1]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor kappa B (NF-κB) is a critical regulator of the inflammatory response. In vitro studies have demonstrated that this compound is a potent and specific inhibitor of NF-κB activation, a mechanism not observed with sulfapyridine.
| Parameter | This compound | Sulfapyridine | 5-Aminosalicylic Acid (5-ASA) | Reference |
| TNFα, LPS, or Phorbol Ester-Induced NF-κB Activation | Inhibited | Not inhibited at all doses tested | Not inhibited at all doses tested | [2][3] |
| NF-κB-Dependent Transcription | Inhibited at micro- to millimolar concentrations | Ineffective | Ineffective | [3] |
| IκBα Degradation | Prevented | No effect | No effect | [2] |
| IκBα Phosphorylation | Interfered with | Not applicable | Not applicable | [2] |
| Apoptosis Induction in T-lymphocytes | Induced (ED50 ~0.625 mM after 24h) | Did not induce apoptosis at doses up to 5.0 mM | Did not induce apoptosis at doses up to 5.0 mM | [4][5] |
The specific inhibition of the IκB kinase (IKK) by this compound appears to be the molecular basis for its suppression of NF-κB activation.[6]
Effects on Prostaglandin Synthesis and Metabolism
The influence of this compound and sulfapyridine on the arachidonic acid cascade, particularly prostaglandin synthesis and degradation, reveals further distinctions in their mechanisms of action.
| Parameter | This compound | Sulfapyridine | 5-Aminosalicylic Acid (5-ASA) | Reference |
| Prostaglandin F2α Metabolism (Inactivation) | Inhibited (ID50 ≈ 50 µM) | Did not inhibit | Did not inhibit | [7][8] |
| Prostaglandin E2 Degradation | Pronounced inhibitory effect at 10⁻⁵ M, complete inhibition at 10⁻³ M | Slightly decreased PGE2 breakdown at 10⁻³ M | No influence at 10⁻³ M | [9] |
| Prostaglandin Synthesis from Arachidonic Acid | Very weak inhibitor (ID50 1500 to >5000 µM) | Inactive | Weaker inhibitor than this compound | [8] |
| PGE2 Production in Cultured Ulcerative Colitis Mucosa | Inhibition by 34% | Inhibition by 32% | Inhibition by 62% | [10] |
| Thromboxane B2 Synthesis | Inhibited | Inhibited | - | [11] |
| Prostaglandin F2α Synthesis | Enhanced | - | - | [11] |
| Prostaglandin E2 Synthesis | - | Enhanced | Increased synthesis by ~2.7-fold at 10⁻⁴ M | [9][11] |
| Lipoxygenase Product Synthesis | Inhibited | - | - | [11] |
While both this compound and sulfapyridine can inhibit the production of PGE2 in inflamed intestinal tissue, their effects on the broader prostaglandin pathway differ significantly.[10] this compound uniquely inhibits the breakdown of prostaglandins, potentially leading to an accumulation of these inflammatory mediators in certain contexts.[7][8][9]
Angiogenesis and Endothelial Cell Function
Angiogenesis, the formation of new blood vessels, is a key process in chronic inflammation. In vitro assays have shown that both this compound and sulfapyridine can modulate endothelial cell behavior.
| Parameter | This compound | Sulfapyridine | 5-Aminosalicylic Acid (5-ASA) | Reference |
| bFGF-Induced Endothelial Cell Chemotaxis | Reduced by 59% | Reduced by 22% | No effect | [12] |
| Basal Endothelial Cell Proliferation | Decreased | Decreased | Increased | [12] |
| bFGF-Induced Endothelial Cell Proliferation | Decreased | Not specified | Not specified | [12] |
| Endothelial Cell Tube Formation | Inhibited | Not specified | Not specified | [12] |
| sICAM-1 Shedding | Reduced by 19% | No effect | Reduced by 23% | [12] |
| IL-8 and MCP-1 Expression | No effect | Inhibited | Not specified | [12] |
These results indicate that both the parent drug and its sulfapyridine metabolite may contribute to the anti-inflammatory effects in diseases like rheumatoid arthritis by inhibiting angiogenesis.[12]
Experimental Protocols
A general workflow for in vitro comparison of these compounds is outlined below. Detailed protocols for specific assays can be found in the cited literature.
NF-κB Electrophoretic Mobility Shift Assay (EMSA):
-
Cell Culture and Treatment: SW620 colon cells or Jurkat T-cells are cultured and pre-treated with varying concentrations of this compound or sulfapyridine for a specified time (e.g., 30 minutes) before stimulation with an NF-κB activator like TNFα, LPS, or a phorbol ester.[2][3]
-
Nuclear Extract Preparation: Following stimulation, nuclear extracts are prepared by lysing the cells and isolating the nuclear fraction through centrifugation.
-
Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in treated cells compared to the stimulated control indicates inhibition of NF-κB binding.[2]
Prostaglandin Synthesis and Metabolism Assays:
-
Tissue/Cell Preparation: Microsomal and cytosolic fractions are prepared from tissues like rabbit colonic mucosa, or cell cultures are established.[9]
-
Prostaglandin Synthesis Assay: The microsomal fraction is incubated with [¹⁴C]arachidonic acid in the presence of the test compounds (this compound, sulfapyridine). The reaction is stopped, and the prostaglandins are extracted. The different prostaglandin species (PGE₂, PGF₂α, etc.) are separated by thin-layer chromatography and quantified by liquid scintillation counting.[9]
-
Prostaglandin Degradation Assay: The cytosolic fraction is incubated with [³H]PGE₂ and the test compounds. The breakdown of [³H]PGE₂ is measured over time by analyzing the remaining substrate and its metabolites, typically separated by chromatography.[9]
Conclusion
The in vitro evidence clearly demonstrates that this compound and its metabolite, sulfapyridine, have distinct pharmacological profiles. While both exhibit some anti-inflammatory properties, such as the inhibition of angiogenesis, this compound uniquely functions as a potent inhibitor of the NF-κB pathway and prostaglandin degradation. In contrast, sulfapyridine does not appear to significantly impact these key inflammatory cascades. These findings underscore the importance of the intact this compound molecule for certain immunomodulatory effects and suggest that the therapeutic actions of this compound are likely a composite of the activities of the parent drug and its metabolites. For drug development professionals, this detailed comparison highlights specific pathways that can be targeted for the development of novel anti-inflammatory agents.
References
- 1. In vitro immunomodulatory effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sulphasalazine and its metabolites on prostaglandin synthesis, inactivation and actions on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sulphasalazine and its metabolites on prostaglandin synthesis, inactivation and actions on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of this compound, 5-aminosalicylic acid and sulfapyridine on prostanoid synthesis and metabolism in rabbit colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of prostaglandins in ulcerative colitis. Enhanced production during active disease and inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of human colonic arachidonic acid metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with this compound or sulfapyridine, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfasalazine and 5-ASA in the Prevention of Inflammatory Bowel Disease Relapse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of Sulfasalazine and 5-aminosalicylic acid (5-ASA) compounds in maintaining remission in Inflammatory Bowel Disease (IBD). The information is compiled from meta-analyses, clinical trials, and pharmacological studies to support research and development in gastroenterology.
Introduction
This compound, a drug combining sulfapyridine and 5-ASA, has been a cornerstone in treating ulcerative colitis (UC) since the 1930s.[1] Subsequent research revealed that the 5-ASA (mesalamine/mesalazine) component is the primary active moiety responsible for the anti-inflammatory effects, while the sulfapyridine carrier molecule is linked to a significant portion of the adverse effects.[1][2] This discovery led to the development of various 5-ASA formulations designed to deliver the active drug directly to the inflamed areas of the gastrointestinal tract with improved tolerability.[3] Both drug classes are considered first-line treatments for inducing and maintaining remission in mild-to-moderate UC.[1][4] Their efficacy in Crohn's disease (CD) is less established, with studies showing limited to no benefit in preventing relapse.[1][5]
Mechanism of Action
The therapeutic effects of both this compound and 5-ASA are attributed to the topical action of 5-ASA on the intestinal mucosa. The proposed mechanisms are multifaceted and involve the modulation of several inflammatory pathways.
-
This compound: This is a prodrug where 5-ASA is linked to sulfapyridine by an azo bond. This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. In the colon, gut bacteria cleave the azo bond, releasing the active 5-ASA and the sulfapyridine carrier.[6]
-
5-ASA (Mesalamine): The primary mechanisms of 5-ASA include:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of inflammatory prostaglandins and leukotrienes.[3][7]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA acts as a potent scavenger of free radicals, which are implicated in mucosal damage in IBD.[7][8]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): 5-ASA is thought to inhibit the NF-κB pathway, a key transcription factor that regulates the expression of numerous pro-inflammatory genes and cytokines.[7]
-
Activation of PPAR-γ: A primary mechanism may be the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that downregulates inflammatory responses in the colonic epithelium.[6][7]
-
References
- 1. This compound and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - this compound and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 2. Therapeutic efficacy of this compound and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UpToDate 2018 [doctorabad.com]
- 4. 5-ASAs (Aminosalicylates) [crohnsandcolitis.org.uk]
- 5. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound and 5-Aminosalicylates for Ulcerative Colitis | Abdominal Key [abdominalkey.com]
- 8. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Sulfasalazine vs. New Generation 5-ASA Compounds in Inflammatory Bowel Disease
For decades, sulfasalazine has been a cornerstone in the management of inflammatory bowel diseases (IBD), particularly ulcerative colitis. However, the advent of new-generation 5-aminosalicylic acid (5-ASA) compounds—such as mesalamine, olsalazine, and balsalazide—has sparked a critical debate among researchers and clinicians. These newer agents were designed to deliver the active therapeutic moiety, 5-ASA, directly to the colon while minimizing the systemic side effects associated with the sulfapyridine carrier in this compound. This comprehensive guide provides a detailed comparison of the efficacy, safety, and mechanistic profiles of this compound and these newer 5-ASA formulations, supported by experimental data from pivotal head-to-head clinical trials.
Efficacy in Ulcerative Colitis: A Comparative Analysis
The primary goal in treating active ulcerative colitis is the induction of remission, while maintenance therapy aims to prevent relapse. Numerous studies have compared the efficacy of this compound and newer 5-ASA compounds in both scenarios.
For the induction of remission in active ulcerative colitis, newer 5-ASA preparations have demonstrated comparable, and in some cases superior, efficacy to this compound. A meta-analysis of studies comparing 5-ASA with this compound for active disease showed a pooled odds ratio of 1.15, suggesting a slight trend in favor of 5-ASA, although this was not statistically significant.[1] However, some studies have indicated that mesalamine may be more effective than this compound for inducing remission.[2] Similarly, diazo-bonded 5-ASA preparations like balsalazide have also been shown to be more effective than this compound in this regard.[2]
In the maintenance of remission, the evidence suggests a more balanced picture. A meta-analysis revealed that for preventing relapse, this compound was modestly more effective than other 5-ASA therapies.[3] However, other analyses have found no significant difference in relapse rates between this compound and mesalamine or olsalazine.[4][5][6]
Below is a summary of key efficacy data from comparative clinical trials:
| Drug Class | Study Outcome | This compound | New Generation 5-ASA | Key Findings & Citations |
| Induction of Remission | Failure to Induce Global/Clinical Improvement or Remission | Reference | Pooled Odds Ratio: 0.87 | 5-ASA was not significantly different from this compound.[7] |
| Remission Rates (8 weeks) | ~46% | Mesalamine: ~55% | Mesalamine showed a higher remission rate in some studies.[8] | |
| Clinical and Sigmoidoscopic Remission (8 weeks) | Not specified | Balsalazide (6.75g): 61% | Balsalazide was effective as a sole treatment.[9] | |
| Maintenance of Remission | Relapse Rates (48 weeks) | 38.6% | Mesalamine: 37.5% | Relapse rates were similar between the two groups.[4] |
| Failure to Maintain Remission (6 months) | Reference | 5-ASA Odds Ratio: 1.29 | This compound was slightly more effective in maintaining remission.[7] | |
| Failure Rate (Relapses + Withdrawals) | 47.2% | Olsalazine: 54.7% | No significant difference in remission curves.[6] |
Safety and Tolerability: The Decisive Factor
The primary driver for the development of new-generation 5-ASA compounds was to improve the tolerability profile of this compound. The sulfapyridine moiety in this compound is responsible for a significant number of adverse effects.
Newer 5-ASA preparations are generally better tolerated than this compound.[10] The incidence of common side effects such as headache, nausea, diarrhea, and rash is higher with this compound.[2] This often leads to higher rates of treatment discontinuation in clinical trials.[2] Specifically, studies comparing balsalazide with this compound have shown significantly fewer patient withdrawals due to adverse events in the balsalazide group.[9][11][12]
While newer 5-ASA compounds have a more favorable side-effect profile, they are not without risks. Rare but serious adverse events such as interstitial nephritis and pancreatitis have been reported, with some evidence suggesting these may be more common with mesalamine than with this compound.[13]
A summary of the comparative safety data is presented below:
| Drug Class | Adverse Event Profile | This compound | New Generation 5-ASA | Key Findings & Citations |
| Overall Tolerability | Withdrawals due to Adverse Events | Higher Incidence | Lower Incidence | Significantly fewer withdrawals with balsalazide compared to this compound.[5][9][11] |
| Common Side Effects | Headache, nausea, rash, diarrhea | Generally well-tolerated, comparable to placebo for some formulations. | This compound is associated with a higher incidence of common side effects.[2][3] | |
| Serious Adverse Events | Interstitial Nephritis | Rare | More commonly reported with mesalamine. | Spontaneous reports suggest a higher incidence with mesalamine.[13] |
| Pancreatitis | Rare | Reported seven times more frequently with mesalamine in one analysis. | Spontaneous reports suggest a higher incidence with mesalamine.[13] | |
| Blood Dyscrasias | More common, especially in rheumatoid arthritis patients. | Less common. | Reported more often in patients receiving this compound for rheumatoid arthritis.[13] |
Mechanisms of Action: A Shared Pathway with a Key Difference
Both this compound and the newer 5-ASA compounds deliver the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), to the colon. In the case of this compound, this is achieved through bacterial cleavage of an azo bond linking 5-ASA to sulfapyridine. The newer agents utilize different delivery mechanisms, such as pH-dependent coatings (mesalamine), dimerization (olsalazine), or a pro-drug formulation with an inert carrier (balsalazide), to protect the 5-ASA from premature absorption in the small intestine.
The therapeutic effects of 5-ASA are mediated through multiple mechanisms that dampen the inflammatory response in the gut. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][8][14] 5-ASA has been shown to prevent the activation of NF-κB in the inflamed mucosa of patients with ulcerative colitis.[8][14] Another important mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in controlling inflammation and promoting intestinal epithelial cell health.[11][15][16]
The following diagram illustrates the primary signaling pathway targeted by 5-ASA:
Caption: Mechanism of action of 5-ASA.
Experimental Protocols: A Representative Clinical Trial Design
The data presented in this guide are derived from numerous randomized, double-blind, head-to-head clinical trials. While specific protocols vary between studies, a generalized methodology for a comparative trial of this compound and a new-generation 5-ASA compound in patients with active ulcerative colitis is outlined below.
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis. Disease activity is typically defined by a standardized scoring system, such as the Mayo Score or a Disease Activity Index (DAI), with endoscopic evidence of inflammation.[9][17][18][19]
-
Exclusion Criteria: Patients with severe colitis, Crohn's disease, infectious colitis, or known hypersensitivity to salicylates or sulfonamides.[17][20] Concurrent use of other IBD medications like corticosteroids or immunosuppressants may be prohibited or require a stable dose for a specified period before enrollment.[21]
3. Randomization and Blinding: Patients are randomly assigned to receive either this compound or the new-generation 5-ASA compound. To maintain blinding, a double-dummy technique is often employed, where patients in each group receive an active form of one drug and a placebo of the other.
4. Treatment Regimen:
-
This compound Group: Typically administered at a dose of 2-4 grams per day in divided doses.[2]
-
New-Generation 5-ASA Group: Dosing varies by compound (e.g., Mesalamine 2-4.8 g/day , Balsalazide 6.75 g/day , Olsalazine 1-3 g/day ).[2][11][22]
5. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving clinical remission at the end of the treatment period (typically 8-12 weeks).[9][11] Remission is defined by a significant reduction in the DAI or Mayo score, including resolution of rectal bleeding and improvement in stool frequency, and often requires endoscopic confirmation of mucosal healing.[9][17]
-
Secondary Endpoints: Time to remission, clinical response (a significant reduction in disease activity without full remission), and endoscopic and histological improvement.[11]
6. Safety Assessments: Monitoring of adverse events, laboratory parameters (complete blood count, liver function tests, renal function), and patient-reported outcomes throughout the study.
The following diagram illustrates a typical experimental workflow for such a clinical trial:
Caption: A generalized workflow for a comparative clinical trial.
Conclusion: A Shift Towards Improved Tolerability
References
- 1. youtube.com [youtube.com]
- 2. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residual Inflammation and Ulcerative Colitis in Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in understanding the mechanisms of action of 5-aminosalicylic acid - ProQuest [proquest.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achieving Clinical Response and Remission in Moderate-to-Severe Ulcerative Colitis With Golimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 11. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 18. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of mesalamine suspension enema and oral this compound for treatment of active distal ulcerative colitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coated mesalazine (5-aminosalicylic acid) versus sulphasalazine in the treatment of active ulcerative colitis: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Double-blind comparative study of this compound and controlled-release mesalazine tablets in the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mission Remission — Patient Need For Durable Treatment Informs JJ's Ulcerative Colitis Trial [clinicalleader.com]
Validating the Antibacterial Effect of Sulfasalazine in Gut Flora Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfasalazine's antibacterial effects on gut flora with other alternatives, supported by experimental data. It is designed to assist researchers in designing and interpreting studies investigating the intricate interactions between pharmaceuticals and the gut microbiome.
Introduction
This compound (SASP) is a cornerstone therapy for inflammatory bowel disease (IBD). It is a prodrug, meaning it is inactive until it reaches the colon, where gut bacterial azoreductases cleave it into its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[1][2][3] While the anti-inflammatory properties of 5-ASA are well-established, the sulfapyridine moiety possesses antibacterial and immunomodulatory effects that contribute to the drug's overall therapeutic action and its impact on the gut microbial ecosystem.[4] This guide delves into the antibacterial properties of this compound, comparing its effects to other aminosalicylates and providing detailed experimental protocols for validation.
Comparative Analysis of Antibacterial Effects
The antibacterial activity of this compound and its metabolites has been demonstrated in both in vitro and in vivo settings. These effects are primarily attributed to the sulfapyridine component.
In Vitro Antibacterial Activity
In vitro studies have shown that this compound and its metabolite, sulfapyridine, exert a direct inhibitory effect on the growth of various fecal bacteria.[5]
| Bacterial Strain | Drug/Metabolite | Observed Effect | Citation |
| Escherichia coli | Sulfapyridine | Mild to moderate growth inhibition | [5] |
| Streptococcus faecalis | This compound, Sulfapyridine | Growth-inhibitory effect | [5] |
| Anaerobic Strains | This compound, Sulfapyridine, 5-ASA | Growth-inhibitory effect | [5] |
| Clostridium difficile | This compound, Sulfapyridine, 5-ASA | Inhibitory effect on growth | [5] |
In Vivo Effects on Gut Microbiota Composition
Studies in both human patients and animal models have demonstrated that this compound administration leads to significant alterations in the composition of the gut microbiota.
| Study Population | Key Findings | Citation |
| IBD Patients | Decrease in opalescent-negative clostridia, enterobacteria, and total non-sporing anaerobes. | [6][7] |
| Rat Model of Colitis | Increased proportion of Firmicutes and decreased levels of Proteobacteria and Bacteroidetes, shifting the microbiome composition closer to that of healthy controls. | [8][9] |
| Rat Model of Colitis | Increase in beneficial bacteria such as Blautia (an SCFA producer) and Lactococcus (a lactic acid producer), and a decrease in potentially pathogenic bacteria like Enterococcus and Proteobacteria. | [8] |
Comparison with Other 5-ASA Formulations
While other 5-ASA drugs like mesalamine, olsalazine, and balsalazide share the same active anti-inflammatory component (5-ASA), their impact on the gut microbiota differs due to the absence of the sulfapyridine moiety.
| Drug | Mechanism of Action | Key Differentiator from this compound | Impact on Gut Flora |
| This compound | Prodrug cleaved by bacterial azoreductases into 5-ASA and sulfapyridine.[1][3] | Presence of sulfapyridine, which has direct antibacterial effects.[4] | Modulates gut microbiota composition, inhibits certain bacterial groups, and enhances the growth of others.[6][8] |
| Mesalamine (5-ASA) | Delayed-release or pH-dependent formulations deliver 5-ASA directly to the colon. | Lacks the sulfapyridine component. | Minimal direct antibacterial effect compared to this compound. |
| Olsalazine | Dimer of two 5-ASA molecules linked by an azo bond, cleaved by bacterial azoreductases.[3][10] | Releases two molecules of 5-ASA, no sulfapyridine. | Primarily acts as a delivery system for 5-ASA to the colon. |
| Balsalazide | 5-ASA linked to an inert carrier molecule by an azo bond, cleaved by bacterial azoreductases.[3][10] | Releases 5-ASA and an inert carrier, no sulfapyridine. | Primarily acts as a delivery system for 5-ASA to the colon. |
A meta-analysis comparing the clinical efficacy of this compound with other 5-ASA formulations for ulcerative colitis found no significant difference in overall improvement or relapse rates.[11] However, the distinct antibacterial properties of this compound's sulfapyridine moiety suggest a different mechanism of interaction with the gut microbiome, which may be clinically relevant in specific patient populations.
Experimental Protocols
In Vitro Assessment of Antibacterial Activity
Objective: To determine the direct inhibitory effect of this compound and its metabolites on the growth of specific bacterial strains.
Methodology:
-
Bacterial Strains: Obtain pure cultures of relevant gut bacterial strains (e.g., E. coli, Lactobacillus spp., Bacteroides spp., Clostridium spp.) from a reputable culture collection.
-
Culture Conditions: Culture anaerobic bacteria in an anaerobic chamber with appropriate growth media (e.g., Wilkins-Chalgren anaerobe broth). Culture aerobic or facultative anaerobic bacteria under standard aerobic conditions.
-
Drug Preparation: Prepare stock solutions of this compound, sulfapyridine, and 5-ASA in a suitable solvent.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubate the plates under appropriate conditions (aerobic or anaerobic) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
Data Analysis: Compare the MIC values of this compound and its metabolites against the different bacterial strains.
In Vivo Assessment of Gut Microbiota Modulation
Objective: To evaluate the impact of this compound treatment on the composition and function of the gut microbiota in an animal model.
Methodology:
-
Animal Model: Use a well-established animal model of colitis (e.g., dextran sulfate sodium-induced colitis in mice or rats).
-
Treatment Groups: Include a healthy control group, a colitis control group, and a colitis group treated with this compound.
-
Drug Administration: Administer this compound orally at a clinically relevant dose.
-
Fecal Sample Collection: Collect fecal samples at baseline and at the end of the treatment period.
-
16S rRNA Gene Sequencing:
-
Extract microbial DNA from the fecal samples.
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR.
-
Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
-
Identify differentially abundant taxa between the treatment groups.
-
-
Short-Chain Fatty Acid (SCFA) Analysis (Optional):
-
Measure the concentrations of major SCFAs (acetate, propionate, butyrate) in fecal or cecal samples using gas chromatography-mass spectrometry (GC-MS).
-
Visualizing Pathways and Workflows
This compound Metabolism and Mechanism of Action
Caption: Metabolism of this compound by Gut Bacteria.
Experimental Workflow for Validating Antibacterial Effects
Caption: Workflow for In Vitro and In Vivo Validation.
Conclusion
The antibacterial effect of this compound, mediated by its sulfapyridine moiety, is a significant aspect of its therapeutic profile in IBD. This activity distinguishes it from other 5-ASA formulations and contributes to its modulatory effects on the gut microbiome. By directly inhibiting certain bacterial populations and fostering the growth of others, this compound reshapes the gut microbial landscape. Understanding these interactions is crucial for optimizing IBD therapy and for the rational design of future drugs targeting the gut microbiome. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the antibacterial properties of this compound and other compounds in the context of gut flora studies.
References
- 1. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro effects of sulphasalazine, azodisal sodium, and their metabolites on Clostridium difficile and some other faecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sulphasalazine (Salazopyrin) on faecal flora in patients with inflammatory bowel disease | Gut [gut.bmj.com]
- 7. Effects of sulphasalazine (Salazopyrin) on faecal flora in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meta-analysis of the efficacy of this compound in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oral vs. Rectal Sulfasalazine Administration: A Guide for Researchers
This guide provides a detailed comparison of the oral and rectal administration routes for sulfasalazine, focusing on the pharmacokinetic profiles of its key metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to highlight the critical differences in systemic exposure, efficacy, and safety between the two delivery methods.
Introduction to this compound and its Metabolites
This compound (SASP) is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory conditions such as ulcerative colitis, Crohn's disease, and rheumatoid arthritis.[1][2] Its therapeutic action is primarily mediated through its metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), which are formed by the bacterial cleavage of the parent molecule in the colon.[3][4] While 5-ASA is believed to be the principal anti-inflammatory moiety in inflammatory bowel disease (IBD), acting topically on the colonic mucosa, sulfapyridine is associated with many of the drug's systemic side effects.[3][5][6] The route of administration—oral versus rectal—profoundly impacts the absorption and systemic bioavailability of these metabolites, thereby influencing the drug's therapeutic and adverse effect profiles.
Metabolic Pathway of this compound
Following oral administration, less than 15% of the this compound dose is absorbed as the intact drug in the small intestine. The majority of the dose reaches the colon, where intestinal bacteria cleave the azo bond connecting its two components.[4] This bacterial azo-reduction releases sulfapyridine and 5-ASA.[3] Sulfapyridine is almost completely absorbed from the colon and undergoes hepatic metabolism before being excreted in the urine.[3][4] In contrast, 5-ASA is poorly absorbed, with a significant portion remaining in the colonic lumen to exert a local anti-inflammatory effect before being excreted in the feces.[3]
Comparative Pharmacokinetics: Oral vs. Rectal
The route of administration is the primary determinant of the systemic load of this compound and its metabolites. Oral delivery leads to significant systemic exposure to sulfapyridine, whereas rectal delivery results in primarily local action with minimal systemic absorption.
Studies directly comparing the two routes have shown that the serum concentrations of both this compound and sulfapyridine are significantly lower following rectal administration compared to oral administration of the same dosage.[7][8] This difference is the basis for the improved side-effect profile of rectally administered this compound.[7] In one study, when this compound was administered rectally as suppositories, sulfapyridine and 5-aminosalicylic acid were not detected in the blood serum, underscoring the poor absorption from this route.[9]
Table 1: Pharmacokinetic Parameters of this compound and Metabolites (Oral Administration)
| Parameter | This compound (SASP) | Sulfapyridine (SP) | 5-Aminosalicylic Acid (5-ASA) |
| Bioavailability | <15% (as parent drug) | ~60% (from colon) | ~10-30% (from colon) |
| Tmax (Peak Time) | 3-12 hours[5] | ~10 hours | ~10 hours |
| Plasma Half-life (t½) | 7.6 ± 3.4 hours[5] | 10.4 hours (fast acetylators)[5]14.8 hours (slow acetylators)[5] | 0.5-1.5 hours[3] |
| Protein Binding | >99%[5] | ~70%[5] | - |
Table 2: Comparative Serum Concentrations After Oral vs. Rectal Administration
| Administration Route | Drug/Metabolite | Maximum Concentration (Cmax) | Area Under Curve (AUC) | Key Finding |
| Oral (3g/day) | This compound & Metabolites | Significantly Higher | Significantly Higher | High systemic exposure, especially to SP.[8] |
| Rectal (3g/day enema) | This compound & Metabolites | Significantly Lower | Significantly Lower | Minimal systemic exposure; levels are below those typically associated with side effects.[7][8] |
| Rectal (6.5 mmol suppository) | This compound (SASP) | 2.5 ± 0.4 µM | 27.4 ± 4.8 µM.h | Very low systemic absorption.[4] |
| Rectal (6.5 mmol suppository) | Sulfapyridine (SP) | 1.2 ± 0.4 µM | - | Very low systemic absorption.[4] |
| Rectal (6.5 mmol suppository) | 5-ASA | Not Detected | - | 5-ASA was not found in the serum.[4] |
Experimental Protocols
A robust comparative pharmacokinetic study is essential to delineate the differences between administration routes. Below is a generalized protocol based on methodologies cited in the literature.
Objective: To compare the systemic bioavailability of this compound and its metabolites (sulfapyridine, 5-ASA) following single-dose oral and rectal administration in patients with quiescent ulcerative colitis.
Study Design:
-
Type: Randomized, open-label, two-period crossover study.
-
Subjects: Patients with a confirmed diagnosis of ulcerative colitis in a quiescent state.
-
Exclusion Criteria: Known hypersensitivity to sulfonamides or salicylates, impaired renal or hepatic function, concurrent use of antibiotics.
Methodology:
-
Drug Administration:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 2g) after an overnight fast.
-
Washout Period: A washout period of at least 7 days.
-
Period 2: The same subjects receive a single rectal dose of this compound (e.g., 2g via enema).
-
-
Sample Collection:
-
Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
-
Analytical Method:
-
Plasma concentrations of this compound, sulfapyridine, and 5-ASA (and its acetylated metabolite, Ac-5-ASA) are determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
-
Statistical Analysis:
-
Parameters (Cmax, AUC) are compared between the oral and rectal administration groups using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Clinical Implications and Comparative Logic
The choice between oral and rectal administration depends on the clinical indication and the patient's tolerance. Oral this compound is necessary for systemic conditions like rheumatoid arthritis and for treating more extensive IBD.[1][10] However, the associated systemic absorption of sulfapyridine increases the risk of dose-related side effects, including nausea, headache, and hemolysis.[6][8]
Rectal administration (enemas or suppositories) is a targeted therapy for distal ulcerative colitis and proctitis.[11][12][13] By delivering the active 5-ASA moiety directly to the site of inflammation with minimal systemic absorption, this route offers comparable therapeutic efficacy for localized disease while significantly reducing the incidence of systemic adverse reactions.[7][14] It is often a preferred option for patients who are intolerant to oral preparations.[8][14]
Conclusion
The oral and rectal routes of this compound administration offer distinct pharmacokinetic and clinical profiles. Oral administration provides systemic levels of metabolites necessary for treating conditions like rheumatoid arthritis but carries a higher risk of side effects due to sulfapyridine absorption. Rectal administration provides a targeted, local therapy for distal IBD with significantly lower systemic metabolite levels, resulting in a more favorable safety profile. This comparative understanding is crucial for optimizing therapeutic strategies and for the development of new drug delivery systems for inflammatory diseases.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. acpjournals.org [acpjournals.org]
- 7. Comparative pharmacokinetics of sulphasalazine and sulphapyridine after rectal and oral administration to patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of serum concentrations of sulphasalazine and some of its metabolites after therapy by the oral or rectal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of salicylazosulfapyridine bioavailability following oral and rectal administration in patients with ulcerative colitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Sulphasalazine rectal enemas: topical method of inducing remission of active ulcerative colitis affecting rectum and descending colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 500mg Suppository â Compounded Relief | Bayview Pharmacy [bayviewrx.com]
- 13. This compound for Crohn's disease & ulcerative colitis [ibdrelief.com]
- 14. Sulphasalazine retention enemas in ulcerative colitis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Effects of Sulfasalazine on Lymphocyte Proliferation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfasalazine's (SASP) inhibitory effects on lymphocyte proliferation, supported by experimental data from multiple studies. We delve into the molecular mechanisms, present quantitative data in a clear, comparative format, and provide detailed experimental protocols to aid in the replication and further investigation of these findings.
This compound is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy is, in part, attributed to its ability to modulate the immune system, particularly by inhibiting the proliferation of lymphocytes. This guide synthesizes findings from various studies to provide a comprehensive overview of this inhibitory action.
Mechanism of Action: Beyond a Prodrug
While this compound is a prodrug, metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA), studies have shown that the parent molecule itself possesses significant immunomodulatory properties.[2] A primary mechanism of action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses and lymphocyte activation.[3][4][5][6] By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes essential for lymphocyte proliferation and survival.[6]
Furthermore, this compound has been demonstrated to induce apoptosis (programmed cell death) in T-lymphocytes, contributing to the clearance of activated immune cells at sites of inflammation.[3][4][7] This effect is observed at concentrations that are achievable in the gut, suggesting a significant local immunomodulatory role.[7][8] In contrast, its metabolites, 5-ASA and sulfapyridine, have been shown to be less effective at inhibiting NF-κB activation and inducing apoptosis in T-lymphocytes.[3][4]
Another proposed mechanism for this compound's anti-proliferative effect is the inhibition of the x(c)- cystine/glutamate antiporter. This leads to cysteine starvation within the local microenvironment, which is crucial for lymphoma cell proliferation and may also impact lymphocyte function.[9]
Comparative Analysis of this compound's Inhibitory Effects
The following tables summarize quantitative data from various studies on the inhibitory effects of this compound on lymphocyte function.
| Cell Type | Assay | Parameter | Value (this compound) | Value (5-ASA) | Value (Sulfapyridine) | Reference |
| Murine T-lymphocyte cell line (RBL5) | κB-dependent transcription | IC50 | ~0.625 mM | Not inhibitory up to 5.0 mM | Not inhibitory up to 5.0 mM | [3][4] |
| Murine T-lymphocyte cell line (RBL5) | Apoptosis Induction (24h) | ED50 | ~0.625 mM | No effect | No effect | [3][4] |
| Human Jurkat T-leukaemia cell line | Apoptosis Induction | ED50 | ~1.0 mM | Not specified | Not specified | [7] |
| Primary human peripheral blood T-lymphocytes | Apoptosis Induction | ED50 | ~0.5 mM | Not specified | Not specified | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen-induced proliferation | Inhibition | Yes (at 100 µg/ml) | Not inhibitory | Not inhibitory | [10] |
| Fibroblast-driven Nb2-11 lymphoma cells | Replication | Inhibition | 93% at 0.15 mM, 100% at 0.2 mM | Not specified | Not specified | [9] |
| Beryllium-stimulated PBMCs | Proliferation | Inhibition | Yes | Yes | Not specified | [11][12] |
| Tetanus toxoid-stimulated PBMCs | Proliferation | Inhibition | Yes | No | Not specified | [11] |
| Purified Human B-cells | Plaque Forming Cell (PFC) Response | Inhibition | Dose-dependent | No significant effect | Yes | [13] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Lymphocyte Proliferation Assay (General Protocol)
This protocol is a generalized representation based on common practices described in the cited literature.[10][11][14][15]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation. T-lymphocytes or B-lymphocytes can be further purified using methods like E-rosetting or magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Stimulation: Lymphocytes are stimulated to proliferate using a mitogen (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con-A), Pokeweed Mitogen (PWM)) or a specific antigen (e.g., tetanus toxoid, beryllium sulfate).
-
Drug Treatment: this compound, 5-ASA, or sulfapyridine are added to the cell cultures at various concentrations at the time of stimulation or as described in the specific study protocol.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: After a defined incubation period (e.g., 72 hours), [³H]-thymidine is added to the cultures. Proliferating cells incorporate the radiolabeled thymidine into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.
-
CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of CFSE is halved. Proliferation can be quantified by analyzing the fluorescence of the cell population using flow cytometry.
-
-
Data Analysis: The results are typically expressed as a stimulation index (SI), proliferation index, or percentage of inhibition compared to untreated controls.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is based on the methodology described in studies investigating this compound's effect on NF-κB.[3][4][5][6]
-
Cell Treatment: Lymphocytes are pre-treated with this compound or its metabolites for a specific duration before being stimulated with an NF-κB activator (e.g., TNF-α, LPS, PMA).
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the treated and untreated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts. If NF-κB is present and active in the extract, it will bind to the probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a suitable detection system (for non-radioactive probes). A band shift indicates the presence of an active NF-κB-DNA complex.
Apoptosis Assays
The induction of apoptosis by this compound can be assessed using several methods.[3][4][7][16]
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound for the desired time.
-
Cells are then washed and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is quantified using flow cytometry.
-
-
DNA Fragmentation Analysis:
-
Apoptosis is characterized by the cleavage of genomic DNA into oligonucleosomal fragments.
-
DNA is extracted from treated and untreated cells.
-
The DNA is then run on an agarose gel. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
-
Caspase Activity Assays:
-
Apoptosis is executed by a family of proteases called caspases.
-
Cell lysates from treated and untreated cells are incubated with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
The activity of key caspases, such as caspase-3, can be quantified by measuring the signal intensity.
-
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of this compound-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulphasalazine inhibits human antigen‐specific immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro studies on the lymphoma growth-inhibitory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro immunomodulatory effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and mesalamine modulate beryllium-specific lymphocyte proliferation and inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. This compound treatment and lymphocyte function in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfasalazine's Efficacy in Crohn's Disease and Ulcerative Colitis
Guide for Researchers and Drug Development Professionals
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has been a long-standing therapeutic option for inflammatory bowel diseases (IBD).[1][2] Structurally, it is a prodrug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine via an azo bond.[3] Its clinical utility, however, exhibits a notable divergence when comparing its effects on the two primary forms of IBD: ulcerative colitis (UC) and Crohn's disease (CD). This guide provides an objective comparison of this compound's performance in these distinct conditions, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development.
Mechanism of Action: A Tale of Two Moieties
The therapeutic action of this compound is contingent upon its metabolism by intestinal bacteria in the colon.[4] Approximately 90% of an oral dose reaches the colon intact, where bacterial azoreductases cleave the bond between its two constituent molecules: 5-ASA (mesalazine) and sulfapyridine.[2]
-
5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's topical anti-inflammatory effects within the colon.[4][5] 5-ASA is poorly absorbed and remains in the gastrointestinal tract, where it is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4][6] Furthermore, it acts as a scavenger of free radicals, mitigating oxidative stress in the intestinal mucosa.[4]
-
Sulfapyridine: Unlike 5-ASA, sulfapyridine is readily absorbed into the bloodstream and is associated with both the systemic immunomodulatory effects and the majority of the drug's adverse effects.[3][4] While its exact mechanism is not fully elucidated, it is thought to modulate immune cell function.[4]
Recent research has also uncovered that this compound's efficacy may be linked to its influence on the gut microbiome. A study demonstrated that the drug's effectiveness is associated with an abundance of the bacterium Faecalibacterium prausnitzii.[7] this compound appears to upregulate this bacterium's production of butyrate, a short-chain fatty acid with known anti-inflammatory properties.[7] Additionally, this compound has been shown to induce apoptosis (programmed cell death) in chronically activated T lymphocytes in the intestinal lining, a key pathogenic mechanism in IBD. This proapoptotic effect is independent of the Fas pathway and involves the downregulation of anti-apoptotic proteins like bcl-2.[8]
Differential Clinical Efficacy
The primary difference in this compound's effectiveness stems from the typical location and nature of inflammation in UC versus CD. Ulcerative colitis is characterized by continuous mucosal inflammation confined to the colon, the precise site where 5-ASA is released and can exert its topical anti-inflammatory effects.[9][10] In contrast, Crohn's disease can affect any part of the gastrointestinal tract, from mouth to anus, and its inflammation is often transmural (affecting the entire thickness of the bowel wall).[10]
Efficacy in Ulcerative Colitis
This compound is well-established as an effective therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis.[11][12][13] It is often considered a first-line treatment for this condition.[9] Clinical trials have consistently demonstrated its superiority over placebo. For maintaining remission, one controlled trial found that patients receiving placebo had a relapse rate more than four times higher than those receiving this compound.[14]
Efficacy in Crohn's Disease
The role of this compound in Crohn's disease is far more limited and controversial.[9][15] Its use is generally restricted to patients with disease confined to the colon (Crohn's colitis).[13] It has shown little to no efficacy in treating inflammation in the small intestine, a common site of involvement in CD.[16]
Several major studies have highlighted its limitations. The U.S. National Cooperative Crohn's Disease Study found that a combination of this compound and prednisone was less effective than prednisone alone for treating active symptomatic disease.[17] Another multicenter trial concluded that there was no trend favoring this compound over placebo for preventing relapse in asymptomatic patients.[18] While a meta-analysis of 19 trials suggested this compound was superior to placebo for inducing remission, this was not supported by evidence of mucosal healing, and it is not recommended by the FDA for the treatment of Crohn's disease.[12][19]
Comparative Efficacy Data
| Metric | Ulcerative Colitis | Crohn's Disease |
| Inducing Remission | Effective: Considered a first-line agent for mild-to-moderate disease.[9][11] Remission rates of 64%-79% reported in some trials.[5][20] | Limited Efficacy: Benefit primarily seen in colonic disease.[13] Not recommended in current guidelines.[15] Less effective than prednisone.[17] |
| Maintaining Remission | Effective: Proven to significantly reduce relapse rates compared to placebo.[13][14] | Not Effective: Fails to prevent relapse.[13][18] One study suggested it was less effective than Asacol (a 5-ASA formulation) for ileal CD.[16] |
| FDA Indication | Indicated for mild to moderate UC and as adjunct therapy in severe UC.[12] | Not indicated for the treatment of Crohn's disease.[12] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used preclinical animal model to simulate the intestinal inflammation seen in ulcerative colitis and to test the efficacy of therapeutic agents.
-
Objective: To evaluate the anti-inflammatory effect of this compound on chemically-induced colitis in mice.
-
Methodology:
-
Induction: Male C57BL/6 mice are administered 1-5% DSS in their drinking water for 7 consecutive days to induce acute colitis.[21]
-
Treatment Groups: Animals are typically divided into a normal control group, a DSS-only control group, and treatment groups receiving varying doses of this compound (e.g., 30 mg/kg, 60 mg/kg) via oral gavage daily.[22]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: After 7 days, mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).[22] Distal colon segments are collected for:
-
Histological Analysis: Tissues are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist scores them for severity of inflammation, crypt damage, and cellular infiltration.
-
Biochemical Analysis: Colon tissue homogenates are used to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and oxidative stress markers like malondialdehyde (MDA).[21]
-
-
In Vitro T-Lymphocyte Apoptosis Assay
This protocol is used to directly assess the pro-apoptotic effects of this compound on immune cells isolated from IBD patients.
-
Objective: To quantify this compound-induced apoptosis in lamina propria T-lymphocytes (LPL) from intestinal biopsies.
-
Methodology:
-
Cell Isolation: LPL are isolated from fresh intestinal biopsy specimens obtained during endoscopy from patients with active CD or UC. This is typically achieved using an EGTA-collagenase method.[8] Peripheral blood lymphocytes (PBL) can be isolated as a control.
-
Cell Culture and Treatment: Isolated lymphocytes are cultured in appropriate media (e.g., RPMI-1640). The cells are then treated with varying concentrations of this compound (e.g., 0.025-2 mM), its metabolites (5-ASA, sulfapyridine), or a vehicle control for 24-48 hours.[8]
-
Apoptosis Quantification: Apoptosis is measured using flow cytometry. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Molecular Analysis: To investigate the underlying pathways, Western blotting can be performed on cell lysates to measure the expression levels of key apoptosis-related proteins, such as bcl-2, bcl-xl (anti-apoptotic), and cleaved caspase-3 and caspase-9 (pro-apoptotic).[8]
-
Adverse Effects and Tolerability
A significant portion of the differential use of this compound is related to its side-effect profile, which is largely attributed to the systemic absorption of the sulfapyridine moiety.[13] Approximately 25% of patients experience adverse effects.[2] These are often dose-dependent and can necessitate discontinuation of the drug.
| Category | Common Adverse Effects | Less Common / Severe Adverse Effects |
| Gastrointestinal | Nausea, vomiting, loss of appetite, indigestion, abdominal pain.[11][23] | Pancreatitis, hepatitis.[3] |
| Systemic/General | Headache, fever, rash, itchiness.[3][11] | Stevens-Johnson syndrome, drug reaction with eosinophilia and systemic symptoms (DRESS), aseptic meningitis.[2][24] |
| Hematologic | Folate deficiency (supplementation is recommended).[25] | Hemolytic anemia (especially in G6PD deficient patients), agranulocytosis, bone marrow suppression.[2][3] |
| Renal | Orange discoloration of urine.[2] | Crystalluria, kidney stones, interstitial nephritis.[2][25] |
| Fertility | Reversible decrease in sperm count and function in men.[3][25] | - |
One study investigating adverse effects reported them in 6.9% of 751 UC patients and 3.6% of 221 CD patients.[26] The development of newer 5-ASA formulations (e.g., mesalazine) was driven by the goal of delivering the active 5-ASA moiety to the colon while avoiding the side effects associated with sulfapyridine.[3]
Conclusion
The differential effects of this compound on ulcerative colitis and Crohn's disease are pronounced and clinically significant. Its role as a primary therapy for mild-to-moderate UC is well-supported, owing to the topical delivery of its active 5-ASA component to the colon, the principal site of inflammation in UC. In contrast, its efficacy in Crohn's disease is substantially lower and is generally limited to cases with only colonic involvement. The drug's inability to effectively treat the small bowel inflammation common in CD, combined with a significant side-effect profile, has led to its infrequent use in this condition. For researchers and drug developers, understanding this dichotomy is crucial. The success of this compound in UC highlights the potential of colon-targeted anti-inflammatory agents, while its failure in CD underscores the need for therapies with broader or different mechanisms of action to address the transmural and often systemic nature of Crohn's disease.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative tolerability of treatments for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Therapeutic efficacy of this compound and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. New Insight into How an Old IBD Drug Works | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - this compound and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 10. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 11. This compound for Crohn's disease & ulcerative colitis [ibdrelief.com]
- 12. This compound | MedPath [trial.medpath.com]
- 13. Pharmacotherapy of inflammatory bowel disease. Part 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Management of Crohn's disease - Wikipedia [en.wikipedia.org]
- 16. Is Asacol as effective as sulphasalazine in maintaining remission of Crohn's disease and ulcerative colitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A trial of this compound as adjunctive therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulphasalazine in asymptomatic Crohn's disease. A multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of this compound Suspension in Children With ...: Ingenta Connect [ingentaconnect.com]
- 21. The evaluation of synergistic effects of combination therapy with this compound and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice - Physiology and Pharmacology [ppj.phypha.ir]
- 22. Comparative Evaluation between this compound Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound vs. Colazal for Ulcerative Colitis: Important Differences and Potential Risks. [goodrx.com]
- 24. Frontiers | Safety assessment of this compound: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 25. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 26. Adverse effects of this compound and treatment of ulcerative colitis with mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Sulfasalazine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of sulfasalazine is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes gloves, safety glasses, and a lab coat. In the event of a spill, contain the material to prevent it from entering drains or water courses.[1][2] Use dry clean-up procedures and avoid generating dust.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials should follow a structured protocol to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, uncontaminated this compound that is expired or no longer needed.
-
Contaminated Waste: Items that have come into contact with this compound, such as PPE (gloves, lab coats), bench paper, and cleaning materials.
-
Empty Containers: Original containers of this compound.
2. Selection of Appropriate Disposal Route:
The primary recommended methods for the disposal of this compound are through a licensed waste management authority.
-
Incineration: Preferred method for chemical and pharmaceutical wastes to ensure complete destruction.[1]
-
Licensed Landfill: Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[1]
3. Preparing Waste for Disposal:
-
Unused/Expired this compound:
-
Keep the this compound in its original or a clearly labeled, sealed container.
-
Consult your institution's environmental health and safety (EHS) office or a licensed waste management contractor for collection.
-
-
Contaminated Waste:
-
Collect all contaminated materials (e.g., gloves, wipes) in a designated, leak-proof waste bag or container.
-
Label the container clearly as "this compound Contaminated Waste."
-
Store in a designated secure area until collection by a licensed waste disposal service.
-
-
Empty Containers:
-
Containers may still present a chemical hazard even when empty.[1]
-
If the container cannot be properly cleaned for reuse with the same product, it should be punctured to prevent re-use.[1]
-
Dispose of the punctured container in accordance with institutional and local regulations, which may include disposal as chemical waste.
-
Do NOT dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional guidelines. [1]
Regulatory Compliance
All disposal activities must comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and corresponding state and local authorities.[3][4] It is the responsibility of the generator of the waste to ensure it is handled and disposed of correctly.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Flowchart
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
